2-Acetyl-4-chlorothiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKESGQASARHBDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455322 | |
| Record name | 2-ACETYL-4-CHLOROTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34730-20-6 | |
| Record name | 2-ACETYL-4-CHLOROTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34730-20-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Profile of 2-Acetyl-4-chlorothiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetyl-4-chlorothiophene, a key intermediate in pharmaceutical synthesis. The document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | Singlet | 1H | Thiophene (B33073) ring proton (H5) |
| ~7.5 - 7.6 | Singlet | 1H | Thiophene ring proton (H3) |
| ~2.5 - 2.6 | Singlet | 3H | Acetyl group protons (-COCH₃) |
Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Table 2: Estimated ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~190 | Carbonyl carbon (C=O) |
| ~145 | Thiophene ring carbon (C2) |
| ~135 | Thiophene ring carbon (C4) |
| ~132 | Thiophene ring carbon (C5) |
| ~128 | Thiophene ring carbon (C3) |
| ~26 | Acetyl methyl carbon (-CH₃) |
Note: These are estimated values based on typical chemical shifts for substituted thiophenes and aromatic ketones. Experimental values may vary.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1660 - 1680 | Strong | C=O (carbonyl) stretch of an aromatic ketone |
| ~3100 | Medium | C-H stretch of the thiophene ring |
| ~1500 - 1400 | Medium-Strong | C=C stretching vibrations in the aromatic ring |
| ~1250 | Strong | C-C stretch |
| ~800 - 600 | Strong | C-Cl stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 160/162 | ~3:1 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |
| 145/147 | Variable | [M - CH₃]⁺ |
| 117/119 | Variable | [M - COCH₃]⁺ |
| 43 | Often base peak | [CH₃CO]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
¹H and ¹³C NMR Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a pulse angle of 45 degrees.
-
Set the relaxation delay to 2-5 seconds to ensure quantitative data for all carbon types.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Apply baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Place a small drop of neat this compound liquid directly onto the center of the ATR crystal.
-
-
Instrument Setup:
-
Set the spectral range from 4000 to 400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Identify and label the major absorption peaks.
-
Correlate the peak positions (wavenumbers) to specific functional group vibrations.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation, while Electrospray Ionization (ESI) is common for LC-MS and typically provides the protonated molecular ion.
-
Mass Analysis:
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
-
-
Detection: The detector records the abundance of each ion.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺). Look for the characteristic isotopic pattern of chlorine (a ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks).
-
Analyze the major fragment ions and propose fragmentation pathways. Common fragmentations for this molecule include the loss of the acetyl group and cleavage of the thiophene ring.
-
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.
Caption: Workflow of Spectroscopic Analysis.
An In-depth Technical Guide to the 1H NMR Spectrum of 2-Acetyl-4-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Acetyl-4-chlorothiophene. The document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure's proton environment and its corresponding spectral features. This guide is intended to assist researchers in identifying and characterizing this compound, which serves as a valuable building block in medicinal chemistry and materials science.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the acetyl group and the thiophene (B33073) ring. The electron-withdrawing nature of the acetyl and chloro substituents significantly influences the chemical shifts of the thiophene protons. The predicted data, based on established substituent effects on thiophene rings and typical values for acetyl groups, is summarized in the table below. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
| Proton Assignment | Signal | Multiplicity | Predicted Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Integration |
| H-5 | Ha | Doublet (d) | 7.55 - 7.75 | ~1.5 | 1H |
| H-3 | Hb | Doublet (d) | 7.25 - 7.45 | ~1.5 | 1H |
| -COCH₃ | Hc | Singlet (s) | 2.50 - 2.65 | - | 3H |
Note: The predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent, concentration, and spectrometer frequency.
Experimental Protocol for ¹H NMR Spectroscopy
This section details a standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is between 4 and 5 cm to allow for proper shimming.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent magnetic field inhomogeneities.
2.2. NMR Spectrometer Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 scans (to achieve an adequate signal-to-noise ratio)
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Peak Picking: Identify the chemical shift of each peak and determine the coupling constants for any multiplets.
Visualization of ¹H NMR Spectral Correlations
The following diagram illustrates the logical relationship between the protons in the this compound molecule and their expected signals in the ¹H NMR spectrum.
Caption: Correlation of protons in this compound to their predicted ¹H NMR signals.
An In-depth Technical Guide to the Infrared Spectrum of 2-Acetyl-4-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of 2-Acetyl-4-chlorothiophene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the vibrational spectroscopy of this molecule is crucial for its identification, purity assessment, and the monitoring of chemical reactions.
Molecular Structure and Functional Groups
This compound (CAS No: 34730-20-6) is a disubstituted thiophene (B33073) with the molecular formula C₆H₅ClOS. Its structure consists of a central thiophene ring substituted with an acetyl group at the 2-position and a chlorine atom at the 4-position. The key functional groups that give rise to its characteristic infrared absorption bands are:
-
Carbonyl group (C=O) from the acetyl moiety.
-
Thiophene ring , an aromatic heterocyclic system.
-
Carbon-Chlorine bond (C-Cl) .
-
Carbon-Hydrogen bonds (C-H) , both aromatic (on the thiophene ring) and aliphatic (on the methyl group).
-
Carbon-Sulfur bond (C-S) within the thiophene ring.
Infrared Spectral Data
The infrared spectrum of this compound exhibits several distinct absorption bands corresponding to the vibrational modes of its functional groups. The quantitative data for the key absorption peaks are summarized in the table below.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |
| C=O Stretch | ~1715 | Confirms the presence of the acetyl group. |
| Thiophene Ring C=C Stretch | 1514 - 1532, 1430 - 1454 | Characteristic of the aromatic thiophene ring. |
| C-H In-plane Bend (Thiophene) | 1246 - 1190, 1095 - 1056 | Corresponds to 2,4-disubstitution pattern. |
| C-S-C Ring Vibration | ~850 - 900 | Indicates the integrity of the thiophene ring. |
| C-H Out-of-plane Bend (Thiophene) | 900 - 650 | Further confirms the substitution pattern. |
| C-Cl Stretch | ~600 - 650 | Confirms the presence of the chloro substituent. |
Interpretation of the Infrared Spectrum
The IR spectrum of this compound can be interpreted by assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.
-
Carbonyl Stretching (C=O): A strong absorption band is observed around 1715 cm⁻¹. This is a characteristic peak for the C=O stretching vibration of an aryl ketone. The conjugation of the carbonyl group with the thiophene ring slightly lowers the frequency compared to a simple aliphatic ketone.
-
Thiophene Ring Vibrations: The aromatic thiophene ring gives rise to several absorption bands. The C=C stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region. For 2-substituted thiophenes, bands are expected in the ranges of 1514-1532 cm⁻¹ and 1430-1454 cm⁻¹. The C-H in-plane bending vibrations for 2,4-disubstituted thiophenes are found between 1246-1190 cm⁻¹ and 1095-1056 cm⁻¹. The C-S-C stretching vibrations within the ring are typically observed in the 850-900 cm⁻¹ range.
-
Carbon-Chlorine Stretching (C-Cl): The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 800 and 600 cm⁻¹. For this compound, a band in the range of 600-650 cm⁻¹ is indicative of the C-Cl bond.
-
C-H Bending Vibrations: The out-of-plane C-H bending vibrations of the substituted thiophene ring are found in the 900-650 cm⁻¹ region and are diagnostic of the substitution pattern.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
The infrared spectrum of this compound is typically acquired using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectrometer.[1][2] This technique is advantageous as it requires minimal sample preparation.[1][3]
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 FT-IR).
-
ATR accessory with a suitable crystal (e.g., diamond or ZnSe).
Procedure:
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.[4]
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.[3][4] For a solid sample, ensure good contact between the sample and the crystal by applying gentle pressure with a built-in press.[3]
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. The IR beam passes through the ATR crystal and is internally reflected.[1] An evanescent wave penetrates a short distance into the sample, where absorption occurs at specific wavelengths corresponding to the vibrational modes of the molecule.[1]
-
Data Processing: The resulting interferogram is mathematically converted into an absorption or transmission spectrum using a Fourier transform. The background spectrum is then automatically subtracted from the sample spectrum.
-
Cleaning: After the measurement, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue to remove all traces of the sample.
Visualization of Functional Groups and IR Absorptions
The following diagram illustrates the logical relationship between the key functional groups of this compound and their characteristic regions of absorption in the infrared spectrum.
Caption: Functional groups of this compound and their IR absorptions.
References
An In-depth Technical Guide to the Mass Spectrometry of 2-Acetyl-4-chlorothiophene
This guide provides a detailed overview of the mass spectrometric analysis of 2-Acetyl-4-chlorothiophene, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering insights into its fragmentation patterns, experimental protocols, and data interpretation.
Molecular and Spectrometric Data
This compound (C₆H₅ClOS) has a molecular weight of approximately 160.62 g/mol and an exact mass of 159.9749636 Da.[1][2] In Liquid Chromatography-Mass Spectrometry with Electrospray ionization (LC-MS-ES), it is observed as the protonated molecule [M+H]⁺ at an m/z of 161.[3][4]
The following table summarizes the expected key ions in the electron ionization (EI) mass spectrum of this compound. The fragmentation pattern is predicted based on established principles of mass spectrometry and comparison with structurally similar molecules, such as 2-acetyl-5-chlorothiophene.[5][6] The presence of chlorine is indicated by the characteristic M+2 isotopic peak, approximately one-third the intensity of the M peak.
| m/z | Ion Formula | Fragment Lost | Proposed Fragment Structure | Notes |
| 160/162 | [C₆H₅ClOS]⁺ | - | Molecular Ion | Isotopic peak at m/z 162 due to ³⁷Cl |
| 145/147 | [C₅H₂ClOS]⁺ | •CH₃ | Loss of a methyl radical | α-cleavage of the acetyl group |
| 117/119 | [C₄H₂ClS]⁺ | •COCH₃ | Loss of the acetyl radical | |
| 111 | [C₅H₄O]⁺ | •ClS | Loss of a chlorothienyl radical | |
| 83 | [C₄H₃S]⁺ | •Cl, •COCH₃ | Loss of chlorine and acetyl group | Thienyl cation |
| 43 | [C₂H₃O]⁺ | C₄H₂ClS• | Acetyl cation | Often a prominent peak for acetyl-containing compounds |
Proposed Fragmentation Pathway
The fragmentation of this compound in an electron ionization source is anticipated to proceed through several key pathways. The initial event is the formation of the molecular ion. The most common fragmentation is the alpha-cleavage, leading to the loss of a methyl radical to form a stable acylium ion. Subsequent fragmentations can involve the loss of carbon monoxide or the entire acetyl group.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a typical protocol for the analysis of this compound using GC-MS with electron ionization.
3.1. Sample Preparation
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
3.2. Gas Chromatography Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3.3. Mass Spectrometry Conditions
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Solvent Delay: 3 minutes.
The workflow for this experimental protocol is illustrated in the following diagram.
Data Interpretation and Logical Relationships
The identification of this compound relies on a combination of its retention time from the gas chromatogram and the unique pattern of its mass spectrum. The logical process for compound confirmation is outlined below.
References
- 1. This compound | C6H5ClOS | CID 11105655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 34730-20-6 | this compound - Synblock [synblock.com]
- 3. This compound | 34730-20-6 [chemicalbook.com]
- 4. This compound CAS#: 34730-20-6 [m.chemicalbook.com]
- 5. 2-Acetyl-5-chlorothiophene [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
"2-Acetyl-4-chlorothiophene" molecular weight
An In-depth Technical Guide to 2-Acetyl-4-chlorothiophene for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical industry. The document details its physicochemical properties, with a primary focus on its molecular weight and spectroscopic data. Furthermore, it outlines established synthesis protocols, its significant role in the synthesis of the thrombopoietin receptor agonist Avatrombopag (B1665838), and explores the mechanism of action of this therapeutic agent. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development, offering critical data and methodologies to support further research and application.
Physicochemical Properties of this compound
This compound, also known by its IUPAC name 1-(4-chlorothiophen-2-yl)ethanone, is a halogenated thiophene (B33073) derivative. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use. The molecular weight is consistently reported as 160.62 g/mol .[1][2][3][4][5]
| Property | Value | References |
| Molecular Formula | C₆H₅ClOS | [1][2] |
| Molecular Weight | 160.62 g/mol | [1][2][3][4][5] |
| CAS Number | 34730-20-6 | [1][2] |
| Appearance | Clear colorless to yellow to orange to brown liquid | [6] |
| Purity | ≥97% | [1][7] |
| IUPAC Name | 1-(4-chlorothiophen-2-yl)ethanone | [8] |
| Synonyms | 1-(4-Chloro-2-thienyl)ethanone, 4-Chloro-2-acetothiophene | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound. The key spectroscopic data are summarized below.
| Technique | Key Observations | Relevance |
| ¹H NMR | - Acetyl methyl protons (s, 3H): ~δ 2.6–2.8 ppm- Thiophene ring protons (m, 2H): ~δ 6.8–7.4 ppm | Confirms the presence and chemical environment of the acetyl group and the protons on the thiophene ring. |
| IR Spectroscopy | - C=O stretch: ~1715 cm⁻¹- C–Cl stretch: ~600–650 cm⁻¹ | Identifies the key functional groups (carbonyl and chloro) attached to the molecule. |
| Mass Spectrometry | - Molecular ion [M]⁺: m/z ~160.6 | Confirms the molecular weight of the compound. |
Data inferred from analogous compounds and general chemical principles.[5][9]
Synthesis of this compound
The synthesis of this compound is a critical process, given its importance as a pharmaceutical intermediate. Several methods have been developed, with a common strategy being the chlorination of 2-acetylthiophene (B1664040).
Experimental Protocol: Chlorination of 2-Acetylthiophene using N-chlorosuccinimide (NCS)
This method is noted for its high yield and purity, making it suitable for industrial-scale production.[1][5]
Materials:
-
2-acetylthiophene
-
N-chlorosuccinimide (NCS)
-
Lewis Acid (e.g., Aluminum trichloride (B1173362) (AlCl₃) or Zinc chloride (ZnCl₂))[1]
-
Cold water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-acetylthiophene (1 equivalent) in dichloromethane in a reaction flask.
-
Add the Lewis acid (e.g., AlCl₃, 3 equivalents) in batches while stirring.[1]
-
After stirring for 30 minutes, add N-chlorosuccinimide (2 equivalents).[1]
-
Allow the reaction to proceed at room temperature for 6 hours, monitoring completion by Thin Layer Chromatography (TLC).[1]
-
Pour the reaction mixture into cold water and separate the organic layer.
-
Wash the organic phase with water twice.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure to yield this compound.[1]
A yield of up to 71.8% and purity of 99.66% has been reported for this method.[1]
Synthesis Workflow Diagram
Application in Drug Development: Synthesis of Avatrombopag
The primary application of this compound in the pharmaceutical sector is as a crucial intermediate in the synthesis of Avatrombopag.[1][5] Avatrombopag is an orally administered second-generation thrombopoietin receptor agonist (TPO-RA) used to treat thrombocytopenia (low platelet count).[10]
The synthesis of Avatrombopag is a multi-step process where the thiophene core of this compound is further functionalized to build the final complex structure of the drug.[5]
Biological Context: Signaling Pathway of Avatrombopag
While this compound itself is not biologically active in this context, the drug derived from it, Avatrombopag, has a well-defined mechanism of action. Avatrombopag mimics the action of endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor (also known as c-Mpl).[2][3] This activation stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to an increase in platelet production.[2][9]
The binding of Avatrombopag to the TPO receptor initiates several downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. It also activates the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K-Akt) pathways.[2][3]
Avatrombopag Signaling Pathway Diagram
Other Applications
Beyond its role in Avatrombopag synthesis, this compound and its derivatives are explored in other areas of chemical and pharmaceutical research:
-
Agrochemicals: Halogenated thiophenes are valuable intermediates for insecticides.[5]
-
Medicinal Chemistry: It serves as a precursor for other potentially bioactive molecules, such as chlorothiophene-based chalcones, which have been investigated for their anticancer properties.[5]
-
Materials Science: The thiophene ring is a component of organic electronic materials, and derivatives like this compound can be used as building blocks for novel conjugated materials.[5]
Conclusion
This compound is a chemical compound of significant interest, primarily due to its role as a key intermediate in the synthesis of the drug Avatrombopag. Its well-defined physicochemical properties and established synthesis routes make it a valuable building block for drug development professionals. Understanding its synthesis and the biological mechanism of the final drug product is essential for the ongoing development of therapies for thrombocytopenia and potentially other conditions. This guide provides a foundational resource for researchers and scientists working with this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]
- 3. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. The thrombopoietin receptor: revisiting the master regulator of platelet production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avatrombopag: A Review in Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. What is Avatrombopag Maleate used for? [synapse.patsnap.com]
- 9. Adults with immune thrombocytopenia who switched to avatrombopag following prior treatment with eltrombopag or romiplostim: A multicentre US study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Thrombopoietin Receptor: Structural Basis of Traffic and Activation by Ligand, Mutations, Agonists, and Mutated Calreticulin [frontiersin.org]
2-Acetyl-4-chlorothiophene: A Comprehensive Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Acetyl-4-chlorothiophene, a key heterocyclic intermediate in the pharmaceutical and agrochemical industries. The document details its chemical structure, physicochemical properties, and critically, outlines various synthetic methodologies. Detailed experimental protocols for prominent synthesis routes are provided, accompanied by quantitative data summaries for comparative analysis. Furthermore, this guide utilizes graphical representations to illustrate the compound's structure and synthetic pathways, offering a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound, with the chemical formula C₆H₅ClOS, is a substituted thiophene (B33073) derivative of significant interest in medicinal and materials chemistry.[1] Its structural features, namely the reactive acetyl group and the chlorinated thiophene ring, make it a versatile building block for the synthesis of more complex molecules.[2] Notably, it is a crucial starting material for the production of Avatrombopag, an oral thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia.[1][3] The compound also finds applications in the development of agrochemicals, such as insecticides.[4] This guide will explore the essential aspects of its structure and the primary routes for its synthesis.
Chemical Structure and Properties
This compound is systematically named 1-(4-chlorothiophen-2-yl)ethanone.[5] Its structure consists of a thiophene ring chlorinated at the 4-position and acetylated at the 2-position.
Below is a summary of its key physicochemical properties:
| Property | Value |
| CAS Number | 34730-20-6 |
| Molecular Formula | C₆H₅ClOS |
| Molecular Weight | 160.62 g/mol [5][6] |
| Appearance | Light yellow liquid[2] |
| Boiling Point | 263.0 ± 25.0 °C (Predicted)[7][8] |
| Density | ~1.334 g/mL[2][7] |
| Solubility | Insoluble in water, soluble in organic solvents.[2] |
| InChI Key | FKESGQASARHBDC-UHFFFAOYSA-N[1] |
Structural Diagram
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound is primarily achieved through two main strategies: the direct chlorination of 2-acetylthiophene (B1664040) or a one-pot acylation and chlorination of thiophene. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product.
Comparative Summary of Synthesis Methods
The following table summarizes quantitative data from various cited experimental protocols for the synthesis of this compound.
| Synthesis Method | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| Method 1: Chlorination with TCCA | 2-Acetylthiophene | Trichloroisocyanuric acid (TCCA), AlCl₃ | Dichloromethane (B109758) | 10-15 | 4 | 82.48 | Not Specified |
| Method 2: Chlorination with NCS (AlCl₃) | 2-Acetylthiophene | N-chlorosuccinimide (NCS), AlCl₃ | Dichloromethane | Room Temp. | 6 | 71.8 | Not Specified |
| Method 3: Chlorination with NCS (ZnCl₂) | 2-Acetylthiophene | N-chlorosuccinimide (NCS), ZnCl₂ | Dichloromethane | Room Temp. | 7 | 68.3 | 99.58 |
| Method 4: One-Pot Acylation & Chlorination | Thiophene | Acetyl chloride, AlCl₃, Chlorine gas | Ethylene (B1197577) dichloride | 0-15 | ~9 | 43 | >99 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key synthesis routes.
This method utilizes TCCA as the chlorinating agent in the presence of a Lewis acid catalyst.[9][10]
Experimental Protocol:
-
Dissolve 200 g (1.585 mol, 1 eq) of 2-acetylthiophene in 2 L of dichloromethane in a suitable reaction vessel.
-
Add 147.3 g (0.634 mol, 0.4 eq) of trichloroisocyanuric acid to the solution.
-
Cool the mixture to 10-15 °C.
-
Slowly add 1060 g (7.925 mol, 5 eq) of aluminum trichloride (B1173362) in portions over 2 hours, maintaining the temperature at 10-15 °C.
-
Stir the reaction mixture at 10-15 °C for an additional 2 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into 2 L of an ice-cold 1 M hydrochloric acid solution.
-
Extract the product with dichloromethane.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and distill to obtain this compound.
Yield: 210 g (82.48%)[9]
This protocol employs N-chlorosuccinimide as a cost-effective and environmentally friendlier chlorinating agent.[3]
Experimental Protocol:
-
Add 1 kg (7.925 mol) of 2-acetylthiophene and 10 L of dichloromethane to a reaction flask.
-
Add 3.17 kg (23.775 mol) of aluminum trichloride in batches.
-
Stir the mixture for 30 minutes after the addition of AlCl₃.
-
Add 2.12 kg (15.85 mol) of N-chlorosuccinimide.
-
Allow the reaction to proceed at room temperature for 6 hours, monitoring completion by TLC.
-
Pour the reaction solution into 2 L of cold water and separate the layers.
-
Wash the organic phase twice with 500 mL of water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate to obtain the crude product.
-
Purify by distillation under reduced pressure.
Yield: 914.0 g (71.8%)[3]
This variation uses zinc chloride as the Lewis acid catalyst.[3]
Experimental Protocol:
-
Add 1 kg (7.925 mol) of 2-acetylthiophene and 10 L of dichloromethane to a reaction flask.
-
Add 3.24 kg (23.775 mol) of zinc chloride in batches and stir for 30 minutes.
-
Add 2.12 kg (15.85 mol) of N-chlorosuccinimide in batches.
-
React at room temperature for 7 hours, monitoring completion by TLC.
-
Pour the reaction mixture into 2 L of cold water and separate the layers.
-
Wash the organic phase twice with 500 mL of water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate to obtain the crude product.
-
Purify by distillation under reduced pressure.
Yield: 869.4 g (68.3%) with a purity of 99.58%.[3]
This efficient process involves the acylation of thiophene followed by chlorination in the same reaction vessel without isolation of the intermediate.[11]
Experimental Protocol:
-
Charge a 1 L round bottom flask with 500 mL of ethylene dichloride and 66.75 g (0.5 eq) of aluminum chloride.
-
Add 34.54 g (0.44 eq) of acetyl chloride to the mixture over 3 hours at 5 °C to form the acylating composition.
-
Add 33.6 g (0.4 eq) of thiophene to the acylating composition over 5 hours, maintaining the reaction temperature at 15 °C.
-
Stir the reaction mixture for 1 hour.
-
Cool the mixture to 0 °C.
-
Pass 14.2 g (0.2 eq) of chlorine gas through the reaction mixture at 0 °C.
-
Quench the reaction by pouring the mixture into a mixture of 250 g of ice and 50 mL of concentrated hydrochloric acid.
-
Separate the organic layer and wash with 50 mL of water.
-
Evaporate the solvent to obtain the crude product.
-
Purify by fractional distillation.
Yield: 43% with a purity of >99%.[11]
Synthetic Workflow Diagrams
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Workflow for the chlorination of 2-acetylthiophene.
Caption: One-pot synthesis workflow from thiophene.
Conclusion
This compound is a valuable intermediate with significant applications in the pharmaceutical and agrochemical sectors. The synthesis of this compound can be achieved through various methods, with the chlorination of 2-acetylthiophene being a prominent and high-yielding approach. The choice of chlorinating agent and Lewis acid allows for the optimization of yield and purity, catering to the stringent requirements of the pharmaceutical industry. The one-pot synthesis from thiophene offers an efficient alternative, reducing the number of operational steps. This guide provides a comprehensive overview of the structure and synthesis of this compound, serving as a practical resource for chemists and researchers in the field.
References
- 1. This compound | 34730-20-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. niir.org [niir.org]
- 5. This compound | C6H5ClOS | CID 11105655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 34730-20-6 | this compound - Synblock [synblock.com]
- 7. This compound CAS#: 34730-20-6 [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. CN109369611B - Synthetic method of 4-chlorothiophene-2-carbonyl derivative - Google Patents [patents.google.com]
- 11. AU2016101823A4 - A process for the preparation of this compound - Google Patents [patents.google.com]
Reactivity of the thiophene ring in "2-Acetyl-4-chlorothiophene"
An In-depth Technical Guide to the Reactivity of the Thiophene (B33073) Ring in 2-Acetyl-4-chlorothiophene
Introduction
This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry, agrochemicals, and materials science.[1][2] Its chemical behavior is dictated by the nuanced interplay of the electron-rich thiophene ring and the electronic effects of its substituents: a deactivating, electron-withdrawing acetyl group at the 2-position and a deactivating, weakly electron-withdrawing chloro group at the 4-position. This guide provides a comprehensive analysis of the reactivity of the thiophene ring in this molecule, focusing on electrophilic and nucleophilic substitution, and metal-catalyzed cross-coupling reactions.
The inherent electron-rich nature of the thiophene ring predisposes it to electrophilic aromatic substitution. However, the presence of the acetyl and chloro substituents deactivates the ring towards electrophilic attack compared to unsubstituted thiophene.[3] The acetyl group, being a meta-director in benzene (B151609) chemistry, and the chloro group, an ortho-para director, collectively influence the regioselectivity of substitution reactions on the thiophene ring.
Reactivity and Reaction Pathways
The reactivity of this compound is multifaceted, offering several avenues for functionalization. The primary modes of reaction include electrophilic substitution at the C5 position, and metal-catalyzed cross-coupling reactions involving both the C-H bond at the C5 position and the C-Cl bond at the C4 position.
Caption: Overview of the primary reaction pathways for this compound.
Electrophilic Aromatic Substitution (EAS)
The thiophene ring in this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the acetyl and chloro substituents.[1] However, reactions can proceed, with the regioselectivity being a critical aspect. The directing effects of the substituents and the inherent reactivity of the thiophene ring positions guide the incoming electrophile.
The C5 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack.[1] The activating effect of the sulfur atom in the thiophene ring preferentially directs substitution to the adjacent C5 position.
A typical EAS reaction for this compound is halogenation. For instance, bromination of this compound can be achieved to introduce a bromine atom at the C5 position.
| Reaction Type | Reagents | Position of Substitution | Reference |
| Bromination | Bromine, Diethyl ether | C5 | [4] |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires activation by strong electron-withdrawing groups. While the acetyl group at the 2-position does withdraw electron density from the ring, SNAr at the C4-chloro position of this compound is not a commonly reported reaction pathway. The activation is likely insufficient for facile substitution under typical SNAr conditions. Studies on related chlorothienopyrimidines have shown that nucleophilic substitution of the chloro group is possible, suggesting that with appropriate substrates and conditions, this type of reaction could be explored.[5]
Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] These reactions provide powerful methods for elaborating the thiophene core into more complex molecular architectures.
Direct Arylation
Palladium-catalyzed direct arylation is a prominent reaction for this compound. Research has demonstrated that this compound can be selectively arylated at the C5 position with various aryl bromides.[1][6] This high regioselectivity is attributed to the electronic and steric environment of the thiophene ring, which favors the activation of the C-H bond at the 5-position.[1] These reactions can be performed with low catalyst loadings and in the absence of phosphine (B1218219) ligands.[6]
| Reaction Type | Catalyst | Base | Reactant | Product | Yield | Reference |
| Direct Arylation | 0.5 mol% Pd(OAc)₂ | KOAc | Aryl bromides | 5-aryl-2-acetyl-4-chlorothiophene | Moderate to High | [6] |
Suzuki and Heck Couplings
Beyond direct arylation, the chloro substituent at the C4 position serves as a handle for other cross-coupling reactions. Palladium-catalyzed Suzuki and Heck couplings are commonly employed to form new carbon-carbon bonds at this position.[1] In a Suzuki coupling, the chlorine atom can be replaced by an aryl or vinyl group from a corresponding boronic acid or ester. The Heck reaction allows for the introduction of an alkene moiety.[1]
Caption: Logical workflow for the direct arylation of this compound.
Experimental Protocols
Synthesis of this compound from 2-Acetylthiophene (B1664040)
One common method for synthesizing this compound involves the chlorination of 2-acetylthiophene using a chlorinating agent and a Lewis acid catalyst.[1]
-
Method 1: Using N-Chlorosuccinimide (NCS)
-
Dissolve 2-acetylthiophene (1 kg, 7.925 mol) in dichloromethane (B109758) (10 L) in a reaction flask.[7]
-
Add aluminum trichloride (B1173362) (3.17 kg, 23.775 mol) in batches.[7]
-
Stir the mixture for 30 minutes after the addition of the Lewis acid.[7]
-
Add N-chlorosuccinimide (NCS) (2.12 kg, 15.85 mol) and allow the reaction to proceed at room temperature for 6 hours.[7]
-
Monitor the reaction completion using TLC.[7]
-
Pour the reaction solution into 2 L of cold water and separate the layers.[7]
-
Extract the organic phase with water twice (500 ml each time) and dry over anhydrous sodium sulfate.[7]
-
Filter and concentrate the filtrate to obtain the crude product.[7]
-
Purify by distillation under reduced pressure to yield this compound (914.0 g, 71.8% yield).[7]
-
-
Method 2: Using Trichloroisocyanuric Acid (TCCA)
-
Dissolve 200 g of 2-acetylthiophene in 2 L of dichloromethane.[8]
-
Add 147.3 g of trichloroisocyanuric acid (TCCA).[8]
-
Slowly add 1060 g of aluminum trichloride in portions at 10-15 °C over 2 hours.[8]
-
Allow the reaction to proceed at 10-15 °C for 2 hours.[8]
-
Monitor the reaction completion by TLC.[8]
-
Quench the reaction by pouring the solution into 2 L of iced 1 M hydrochloric acid solution.[8]
-
Extract with dichloromethane, dry the organic phase with sodium sulfate, concentrate, and distill to obtain 210 g of this compound (82.48% yield).[8]
-
Caption: Experimental workflow for the synthesis of this compound.
Bromination of this compound
-
Dissolve 4.18 g of this compound in 30 ml of diethyl ether.[4]
-
Add 1.5 ml of bromine under ice cooling.[4]
-
Stir the mixture at room temperature for 2 hours.[4]
-
Add water to the reaction solution and extract the organic phase.[4]
-
Wash the obtained organic layer with brine and dry over anhydrous sodium sulfate.[4]
-
Evaporate the solvent under reduced pressure to obtain the brominated product.[4]
Palladium-Catalyzed 5-Arylation
-
Combine this compound, the desired aryl bromide, 0.5 mol% of palladium(II) acetate (B1210297) (Pd(OAc)₂), and potassium acetate (KOAc) as the base.[6]
-
The reaction is carried out under phosphine-free conditions.[6]
-
The specific solvent and temperature conditions would be optimized for the specific aryl bromide used.
-
Upon completion, the reaction mixture is worked up and the product is purified, typically by column chromatography, to yield the 5-arylated thiophene.[6]
Conclusion
The reactivity of the thiophene ring in this compound is a well-defined yet versatile area of organic chemistry. The presence of the acetyl and chloro groups deactivates the ring but also provides regiochemical control over subsequent transformations. Electrophilic substitution preferentially occurs at the C5 position. More significantly, the molecule serves as a valuable building block in metal-catalyzed cross-coupling reactions, with direct arylation occurring at the C5 position and other coupling reactions, such as Suzuki and Heck, taking place at the C4 position via the chloro substituent. This diverse reactivity makes this compound a key intermediate in the synthesis of a wide range of functionalized heterocyclic compounds for various applications.
References
- 1. This compound | 34730-20-6 | Benchchem [benchchem.com]
- 2. niir.org [niir.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 34730-20-6 [chemicalbook.com]
- 7. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Safety and Handling of 2-Acetyl-4-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Acetyl-4-chlorothiophene (CAS No. 34730-20-6), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Section 1: Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value | Source |
| Molecular Formula | C6H5ClOS | [1][2] |
| Molecular Weight | 160.62 g/mol | [1][3] |
| Appearance | Light yellow to brown liquid | [3][4] |
| Boiling Point | 263°C at 760 mmHg | [3][5] |
| Density | 1.334 g/mL | [3][5] |
| Flash Point | 112.9 ± 23.2 °C | [5] |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695) and ether. | [3][4] |
| Refractive Index | 1.560 | [5] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning | GHS07 |
| Acute Toxicity, Inhalation | H331/H332: Toxic or Harmful if inhaled | Danger/Warning | GHS06/GHS07 |
| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 |
Note: The classification for inhalation toxicity varies slightly between sources, with some indicating "Toxic" (H331) and others "Harmful" (H332).[1][3][6] It is prudent to handle this chemical with precautions for a substance of higher toxicity.
Primary Hazards:
-
Acute Toxicity: The primary danger of this compound lies in its acute toxicity upon ingestion, skin contact, or inhalation.[1][3][7]
-
Irritation: It is also recognized as an irritant, particularly to the eyes.
Section 3: Safe Handling and Storage Protocols
Proper handling and storage are paramount to preventing exposure and ensuring a safe laboratory environment.
3.1 Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this chemical to determine the appropriate level of PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact and serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. | To prevent skin absorption, which can be harmful. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary. | To prevent inhalation of harmful vapors. |
3.2 Handling Procedures
-
Work in a well-ventilated area, preferably a chemical fume hood.[5][8]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[5][10]
-
Do not eat, drink, or smoke in areas where this chemical is handled.[8][10]
3.3 Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]
-
Keep away from heat, sparks, and open flames.[10]
-
Store apart from incompatible materials such as strong oxidizing agents and strong bases.[5][10]
Section 4: Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure or spill.
4.1 First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][8] |
4.2 Spill and Leak Procedures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 3.1). Ensure adequate ventilation. Remove all sources of ignition.[8][10]
-
Containment and Cleanup: Absorb the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, or universal binder).[8][10] Collect the absorbed material into a suitable, closed container for disposal.[8][10]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[11]
Section 5: Experimental Protocols
While specific research protocols will vary, the following general experimental methodologies for safe use are recommended.
5.1 General Laboratory Use
-
Preparation: Before starting any experiment, ensure that all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly. Have spill containment materials readily accessible.
-
Aliquotting and Transfer: When transferring the liquid, use a pipette or other suitable dispensing device. Avoid pouring directly from large containers to minimize the risk of splashing. Perform all transfers within a chemical fume hood.
-
Reaction Setup: Set up reactions in a chemical fume hood. If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
-
Work-up and Purification: During aqueous work-ups, be aware that the compound is insoluble in water.[3] Extractions should be performed in a fume hood. For purification by chromatography, ensure the system is properly ventilated.
-
Waste Disposal: Dispose of all waste containing this compound in a designated, labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[8]
5.2 Synthesis Example: Bromination of 4-chloro-2-acetylthiophene
The following is an example of a reaction involving a similar compound, illustrating the types of precautions necessary.
-
A solution of 4.18 g of 4-chloro-2-acetylthiophene in 30 ml of diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled in an ice bath.
-
Under these cooled conditions, 1.5 ml of bromine is added dropwise to the solution.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
After the reaction is complete, water is added to quench the reaction.
-
The organic phase is extracted, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the brominated product.
This protocol is provided for illustrative purposes only to highlight handling procedures and should be adapted based on a specific risk assessment for any new experiment.
Section 6: Visual Safety Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Risk assessment and management workflow for this compound.
Caption: Emergency response workflow for a spill of this compound.
References
- 1. This compound | C6H5ClOS | CID 11105655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 6310-09-4: 2-Acetyl-5-chlorothiophene | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. chemdmart.com [chemdmart.com]
A Technical Guide to 2-Acetyl-4-chlorothiophene for Research and Development
Introduction: 2-Acetyl-4-chlorothiophene is a substituted thiophene (B33073) derivative that has garnered significant attention in the pharmaceutical and chemical industries. Its structural features make it a versatile chemical building block, particularly as a key intermediate in the synthesis of complex molecules.[1] This compound is of particular importance as a crucial precursor in the manufacture of Avatrombopag, an oral thrombopoietin (TPO) receptor agonist approved by the U.S. FDA.[2][3] Avatrombopag stimulates the proliferation and differentiation of megakaryocytes, thereby increasing platelet production.[3] Beyond this primary application, this compound is also utilized in the synthesis of agrochemicals and other novel heterocyclic compounds with potential therapeutic value, such as anticancer agents.[2][4]
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the procurement, quality control, and key applications of this compound.
Chemical and Physical Properties
This compound, with the IUPAC name 1-(4-chlorothiophen-2-yl)ethanone, is typically a clear colorless to yellow or brown liquid.[5][6][7] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 34730-20-6 | [5][6][8] |
| Molecular Formula | C₆H₅ClOS | [6][7][8] |
| Molecular Weight | 160.62 g/mol | [6][7] |
| Purity (Typical) | ≥97% to ≥98% | [5][6][8] |
| Form | Liquid | [5] |
| Appearance | Clear colorless to yellow/orange/brown | [5][9] |
| Refractive Index | 1.5775-1.5825 @ 20°C | [5][9] |
| Storage | Keep in a dark, dry place at room temperature. |
Commercial Procurement
A variety of chemical suppliers offer this compound in research and bulk quantities. Purity levels are typically high, often exceeding 98%, as confirmed by Gas Chromatography (GC).[5] When purchasing, it is crucial to verify the product's specifications and request a Certificate of Analysis (CoA).
| Supplier | Catalog Number (Example) | Purity | Available Quantities |
| Thermo Scientific Chemicals (Alfa Aesar) | H30384.14 | ≥98.0% (GC) | 5 g, 25 g[5][9] |
| Sigma-Aldrich (Ambeed, Inc.) | AMBH2D7006E9 | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g |
| Santa Cruz Biotechnology | sc-261541 | ≥98% | Contact Supplier |
| AChemBlock | V146330 | 97% | Contact Supplier[8] |
| Parchem | N/A | N/A | Bulk quantities available[10] |
| BenchChem | B1588866 | Research Grade | Contact Supplier[11] |
Note: Pricing and availability are subject to change. This table is for informational purposes and not an exhaustive list.
Experimental Protocols: In-House Quality Control
Upon receiving a shipment of this compound, it is best practice to perform in-house quality control (QC) to verify the identity and purity of the material before its use in sensitive experiments.
3.1. Material Handling and Storage:
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store the compound in a tightly sealed container in a dark, dry place at room temperature as recommended.
3.2. Identity and Purity Verification Protocol:
-
Visual Inspection: Confirm the material is a liquid and its color matches the supplier's description (e.g., colorless to yellow/brown).[5]
-
Purity Assessment by Gas Chromatography (GC):
-
Objective: To confirm the purity stated on the Certificate of Analysis (typically ≥98%).
-
Methodology: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane). Inject a small volume into a GC system equipped with a Flame Ionization Detector (FID). The resulting chromatogram should show a major peak corresponding to this compound, and the area percentage of this peak should align with the specified purity.
-
-
Identity Confirmation by Spectroscopy:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Acquire an IR spectrum (Neat or ATR).[7] The spectrum should exhibit characteristic peaks for a carbonyl (C=O) group and aromatic C-H/C=C bonds consistent with its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample in an appropriate deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum should confirm the presence of protons corresponding to the acetyl group and the thiophene ring, with chemical shifts and coupling patterns consistent with the 2-acetyl-4-chloro substitution pattern.
-
-
Structural Confirmation by Mass Spectrometry (MS):
-
Methodology: Analyze a sample using a mass spectrometer, often coupled with a GC (GC-MS).
-
Expected Result: The mass spectrum should show a molecular ion peak (M+) or protonated molecular ion ([M+H]+) corresponding to the compound's molecular weight (approx. 160.62 g/mol ), confirming its identity.[12]
-
Visualized Workflows and Applications
The primary application of this compound is as a foundational raw material in pharmaceutical synthesis.[4][13] The following diagrams illustrate a typical procurement workflow and its role in a known synthetic pathway.
Caption: Procurement and Quality Control workflow for research chemicals.
Caption: Role of this compound in Avatrombopag synthesis.
References
- 1. 2-Acetyl-3-chlorothiophene | 89581-82-8 | Benchchem [benchchem.com]
- 2. This compound | 34730-20-6 | Benchchem [benchchem.com]
- 3. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. niir.org [niir.org]
- 5. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C6H5ClOS | CID 11105655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 97% | CAS: 34730-20-6 | AChemBlock [achemblock.com]
- 9. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. parchem.com [parchem.com]
- 11. Synthesis routes of this compound [benchchem.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. AU2016101823A4 - A process for the preparation of this compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Acetyl-4-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-acetyl-4-chlorothiophene, a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs) such as Avatrombopag, an oral thrombopoietin (TPO) receptor agonist.[1][2] The synthesis is achieved through the selective chlorination of 2-acetylthiophene (B1664040). This guide outlines various established methods, presents a comparative analysis of quantitative data, and offers step-by-step protocols to ensure high yield and purity. The included diagrams illustrate the experimental workflow and the underlying reaction mechanism for enhanced comprehension.
Introduction
This compound is a critical building block in organic synthesis, particularly within the pharmaceutical industry.[2][3] Its synthesis from 2-acetylthiophene involves the electrophilic substitution of a chlorine atom onto the thiophene (B33073) ring. The position of chlorination is directed by the acetyl group, leading primarily to substitution at the 4- and 5-positions. Achieving high selectivity for the desired 4-chloro isomer is a key challenge, which can be addressed by carefully selecting the chlorinating agent and reaction conditions. This document details protocols using various chlorinating agents, including trichloroisocyanuric acid (TCCA), N-chlorosuccinimide (NCS), and chlorine gas, in the presence of a Lewis acid catalyst.[1][4]
Data Presentation
The following table summarizes the quantitative data from different synthetic protocols for the preparation of this compound from 2-acetylthiophene. This allows for a direct comparison of the efficiency and purity of each method.
| Chlorinating Agent | Lewis Acid | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| Trichloroisocyanuric Acid (TCCA) | Aluminum Trichloride (B1173362) (AlCl₃) | Dichloromethane (B109758) | 4 hours | 10-15 °C | 82.48 | Not Specified | [4] |
| N-Chlorosuccinimide (NCS) | Aluminum Trichloride (AlCl₃) | Dichloromethane | 6 hours | Room Temp. | 71.8 | 99.66 | [1] |
| N-Chlorosuccinimide (NCS) | Zinc Chloride (ZnCl₂) | Dichloromethane | 7 hours | Room Temp. | 68.3 | 99.58 | [1] |
| Chlorine (Cl₂) in CCl₄ | Aluminum Trichloride (AlCl₃) | Chloroform | 12 hours | 0 to 25 °C | 36 | Not Specified | [4][5] |
Experimental Protocols
Detailed methodologies for the most effective and commonly cited experiments are provided below.
Protocol 1: Chlorination using Trichloroisocyanuric Acid (TCCA)
This protocol is noted for its high yield.
Materials:
-
2-acetylthiophene
-
Trichloroisocyanuric acid (TCCA)
-
Aluminum trichloride (AlCl₃)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (ice-cold)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 200 g of 2-acetylthiophene in 2 L of dichloromethane.
-
To this solution, add 147.3 g of trichloroisocyanuric acid.
-
Cool the mixture to 10-15 °C in an ice bath.
-
Slowly add 1060 g of aluminum trichloride in portions over 2 hours, maintaining the temperature between 10-15 °C.
-
Stir the reaction mixture at 10-15 °C for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into 2 L of ice-cold 1 M hydrochloric acid.
-
Extract the product with dichloromethane.
-
Dry the combined organic phases over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify by distillation to obtain this compound.[4]
Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)
This method is highlighted for producing a high-purity product and is suitable for large-scale industrial production due to the use of a more cost-effective and environmentally friendly chlorinating agent.[1][2]
Materials:
-
2-acetylthiophene
-
N-Chlorosuccinimide (NCS)
-
Aluminum trichloride (AlCl₃)
-
Dichloromethane (DCM)
-
Cold water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Add 1 kg of 2-acetylthiophene and 10 L of dichloromethane to a reaction flask.
-
Add 3.17 kg of aluminum trichloride in batches and stir for 30 minutes after the addition is complete.
-
Add 2.12 kg of N-chlorosuccinimide (NCS) to the mixture.
-
Allow the reaction to proceed at room temperature for 6 hours, monitoring for completion by TLC.[1]
-
Pour the reaction solution into 2 L of cold water and separate the layers.
-
Wash the organic phase twice with 500 ml of water each time.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate to dryness to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure to yield this compound.[1]
Visualizations
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃) activates the chlorinating agent (e.g., NCS), generating a more potent electrophile. The electron-rich thiophene ring of 2-acetylthiophene then attacks the electrophile, leading to the substitution of a hydrogen atom with a chlorine atom, primarily at the 4-position.
References
Synthesis of 2-Acetyl-4-chlorothiophene via Chlorination of 2-Acetylthiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Acetyl-4-chlorothiophene, a key intermediate in the pharmaceutical industry, notably in the production of Avatrombopag, an oral thrombopoietin (TPO) receptor agonist.[1][2] The protocols focus on the direct chlorination of 2-acetylthiophene (B1664040), a common and efficient synthetic route.
Introduction
This compound (C₆H₅ClOS, M.W. 160.62 g/mol ) is a substituted thiophene (B33073) derivative.[3][4][5] The regioselective chlorination of 2-acetylthiophene is a critical step in its synthesis, with the acetyl group directing substitution primarily to the 4- and 5-positions due to electronic effects.[6] The methods outlined below are designed to favor the formation of the desired 4-chloro isomer, which is crucial for subsequent steps in pharmaceutical manufacturing.[2] Various chlorinating agents and catalysts have been employed to optimize yield and purity, with common methods achieving purities upwards of 99%.[1][7]
Data Summary
The following table summarizes quantitative data from various reported methods for the chlorination of 2-acetylthiophene. This allows for a comparative assessment of different synthetic strategies.
| Chlorinating Agent | Catalyst / Lewis Acid | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| N-Chlorosuccinimide (NCS) | Aluminum Trichloride (B1173362) (AlCl₃) | Dichloromethane (B109758) | 6 hours | Room Temp. | 71.8% | >99% | [1] |
| N-Chlorosuccinimide (NCS) | Zinc Chloride (ZnCl₂) | Dichloromethane | 7 hours | Room Temp. | 68.3% | 99.58% | [1] |
| Trichloroisocyanuric Acid | Aluminum Trichloride (AlCl₃) | Dichloromethane | 4 hours | 10-15 °C | 82.48% | >99% | [8] |
| Chlorine Gas (Cl₂) | Aluminum Trichloride (AlCl₃) | Chloroform / CCl₄ | 12 hours | 0 °C to 25 °C | 36% | Not Specified | [8][9] |
| Chlorine Gas (Cl₂) | Not Specified (Acylation Mix) | Not Specified | Not Specified | 0 °C | 43% | 99% | [7] |
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the chemical transformation and the general laboratory workflow for the synthesis of this compound.
Caption: Figure 1: Reaction Pathway for the Chlorination of 2-Acetylthiophene
Caption: Figure 2: General Experimental Workflow
Experimental Protocols
The following are detailed protocols for the synthesis of this compound using two different effective methods.
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS) and Aluminum Trichloride (AlCl₃)
This method is noted for its high yield and purity, making it suitable for industrial-scale production.[1]
Materials:
-
2-Acetylthiophene (1 kg, 7.925 mol)
-
Aluminum trichloride (3.17 kg, 23.775 mol)
-
N-chlorosuccinimide (NCS) (2.12 kg, 15.85 mol)
-
Dichloromethane (10 L)
-
Cold water
-
Anhydrous sodium sulfate
Equipment:
-
Large reaction vessel with mechanical stirrer and dropping funnel
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Charge the reaction vessel with 2-acetylthiophene (1 kg) and dichloromethane (10 L).
-
Stir the mixture and begin to add aluminum trichloride (3.17 kg) in batches, ensuring the temperature is controlled.
-
After the complete addition of AlCl₃, stir the mixture for 30 minutes.[1]
-
Gradually add N-chlorosuccinimide (NCS) (2.12 kg) in portions to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[1]
-
Upon completion, pour the reaction solution into 2 L of cold water to quench the reaction.
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic phases and wash twice with water (500 ml each time).[1]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate to dryness using a rotary evaporator to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure to yield pure this compound.[1]
Expected Outcome:
-
Yield: Approximately 914.0 g (71.8%).[1]
-
Purity: >99% as determined by HPLC.
Protocol 2: Chlorination using Trichloroisocyanuric Acid (TCCA) and Aluminum Trichloride (AlCl₃)
This protocol provides a high yield and is an established route for producing high-purity product.[8]
Materials:
-
2-Acetylthiophene (200 g, 1.585 mol)
-
Trichloroisocyanuric acid (TCCA) (147.3 g, 0.634 mol)
-
Aluminum trichloride (1060 g, 7.95 mol)
-
Dichloromethane (2 L)
-
1 M Hydrochloric acid (ice-cold)
-
Anhydrous sodium sulfate
Equipment:
-
Reaction flask (3 L or larger) with mechanical stirrer and cooling bath
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Dissolve 2-acetylthiophene (200 g) in dichloromethane (2 L) in the reaction flask.
-
Add trichloroisocyanuric acid (147.3 g) to the solution.[8]
-
Cool the mixture to 10-15 °C using a cooling bath.
-
Slowly add aluminum trichloride (1060 g) in portions over a period of 2 hours, maintaining the temperature between 10-15 °C.[8]
-
After the addition is complete, continue to stir the reaction mixture at 10-15 °C for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into 2 L of ice-cold 1 M hydrochloric acid solution to quench.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic phases with anhydrous sodium sulfate.[8]
-
Filter and concentrate the organic layer.
-
Distill the resulting crude product to obtain pure this compound.[8]
Expected Outcome:
-
Yield: Approximately 210 g (82.48%).[8]
-
High purity suitable for pharmaceutical applications.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Lewis acids like aluminum trichloride are highly reactive with moisture and should be handled under anhydrous conditions.
-
Chlorinating agents are strong oxidizers and should be handled with care.
-
The quenching process can be exothermic; perform it slowly and with adequate cooling.
References
- 1. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound | 34730-20-6 | Benchchem [benchchem.com]
- 3. This compound | C6H5ClOS | CID 11105655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. AU2016101823A4 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 34730-20-6 [chemicalbook.com]
2-Acetyl-4-chlorothiophene: A Key Intermediate in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
2-Acetyl-4-chlorothiophene is a vital heterocyclic building block in the synthesis of complex pharmaceutical compounds.[1][2] Its unique chemical architecture, featuring a reactive acetyl group and a chlorinated thiophene (B33073) ring, allows for versatile modifications, making it a valuable precursor for Active Pharmaceutical Ingredients (APIs).[3] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound as a key intermediate in drug synthesis, with a primary focus on the production of the thrombopoietin receptor agonist, Avatrombopag (B1665838).[4]
Application in the Synthesis of Avatrombopag
Avatrombopag is an orally administered drug approved for the treatment of thrombocytopenia (low platelet count) in adult patients with chronic liver disease who are scheduled to undergo a medical or dental procedure.[1][4] The synthesis of Avatrombopag prominently features this compound as a crucial starting material for the construction of the drug's core thiazole (B1198619) structure.[1][5]
Synthetic Pathway Overview
The general synthetic route from this compound to Avatrombopag involves a multi-step process. This begins with the formation of a thiazole ring, followed by subsequent substitutions and couplings to build the final complex molecule. The pathway underscores the importance of this compound in providing the initial thiophene moiety, which is integral to the pharmacological activity of Avatrombopag.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound and its subsequent conversion to a key intermediate in the Avatrombopag synthesis.
Table 1: Synthesis of this compound
| Starting Material | Chlorinating Agent | Catalyst/Reagent | Solvent | Yield (%) | Purity (%) | Reference |
| 2-Acetylthiophene | Chlorine Gas | Aluminum Chloride | Dichloromethane | 43-45 | >99 | [6] |
| 2-Acetylthiophene | N-Chlorosuccinimide (NCS) | Aluminum Trichloride | Dichloromethane | 71.8 | - | [4] |
| 2-Acetylthiophene | N-Chlorosuccinimide (NCS) | Zinc Chloride | Dichloromethane | 68.3 | 99.58 | [4] |
| 1-(2-thienyl)ethanone | Cl2 in CCl4 | AlCl3 | CHCl3 | 36 | - | [7][8] |
| 2-acetylthiophene | Trichloroisocyanuric acid | Aluminum trichloride | Dichloromethane | 82.48 | - | [8] |
Table 2: Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine
| Starting Material | Reagents | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | this compound | Bromine, Thiourea | Diethyl ether, Ethanol (B145695) | 46 (over two steps) |[1] | | 4-chloro-2-acetylthiophene | Pyridinium tribromide, Thiourea | Dichloromethane, Ethanol, Methanol | - |[9] |
Experimental Protocols
The following are detailed experimental protocols for key steps in the synthesis of Avatrombopag intermediates starting from this compound.
Protocol 1: Synthesis of this compound via Chlorination of 2-Acetylthiophene
This protocol is adapted from a patented process.[6]
Materials:
-
2-Acetylthiophene
-
Lewis Acid (e.g., Aluminum Chloride)
-
Acylating Agent
-
Chlorinating Agent (e.g., Chlorine gas)
-
Fluid Medium (e.g., Dichloromethane)
-
Ice
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
In a suitable reaction vessel, combine the Lewis acid and the acylating agent in the fluid medium at a temperature between -5 to 20 °C to form the acylating composition.
-
To this composition, add thiophene while maintaining the temperature between -5 to 20 °C. Stir the reaction mixture for 1 to 8 hours to produce 2-acetylthiophene.
-
Introduce the chlorinating agent to the reaction mixture containing 2-acetylthiophene, maintaining the temperature at 0 °C.
-
After the reaction is complete, pour the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it with water.
-
Evaporate the solvent from the organic layer to obtain crude this compound.
-
Purify the crude product by fractional distillation to yield this compound with a purity of >99%.[6]
Protocol 2: Synthesis of 2-Amino-4-(4-chlorothiophen-2-yl)thiazole
This protocol describes the initial steps in the conversion of this compound towards the core of Avatrombopag.[2][5]
Materials:
-
This compound
-
Bromine
-
Thiourea
-
Diethyl ether
-
Ethanol
-
Water
-
Sodium sulfate
-
Aqueous potassium carbonate
-
Brine
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Dissolve 4.18 g of this compound in 30 ml of diethyl ether in a flask and cool it in an ice bath.[2]
-
Slowly add 1.5 ml of bromine to the solution and stir the mixture at room temperature for 2 hours.[2]
-
Add water to the reaction mixture and extract the organic phase.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.[2]
-
Evaporate the solvent under reduced pressure to obtain the brominated intermediate.[2]
-
Dissolve the brominated compound in 30 ml of ethanol and add 2.1 g of thiourea at room temperature.[2]
-
Stir the mixture at 80°C overnight.[2]
-
Filter the precipitate and evaporate the solvent from the filtrate under reduced pressure.
-
Add chloroform and wash the organic layer with aqueous potassium carbonate and brine, then dry over sodium sulfate.[2]
-
Evaporate the solvent and wash the resulting residue with a 1:1 mixture of hexane and ethyl acetate to obtain 2.57 g of 2-amino-4-(4-chlorothiophen-2-yl)thiazole.[2]
Logical Workflow for Intermediate Synthesis
The following diagram illustrates the logical progression of the synthesis of a key thiazole intermediate from this compound.
Conclusion
This compound is a cornerstone intermediate for the synthesis of complex pharmaceuticals like Avatrombopag. The protocols and data presented herein provide a valuable resource for researchers and professionals in drug development, offering a foundation for the efficient and high-purity synthesis of this critical building block and its downstream derivatives. The versatility of this compound suggests its potential application in the synthesis of other novel therapeutic agents, making it a compound of continued interest in medicinal chemistry.
References
- 1. Synthesis of Avatrombopag | NROChemistry [nrochemistry.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. niir.org [niir.org]
- 4. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. RU2709496C1 - Method of producing avatrombopag - Google Patents [patents.google.com]
- 6. AU2016101823A4 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 7. This compound | 34730-20-6 [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. tdcommons.org [tdcommons.org]
Application Notes and Protocols for the Synthesis of Avatrombopag Utilizing 2-Acetyl-4-chlorothiophene
Introduction
Avatrombopag (B1665838) is a second-generation, orally bioavailable thrombopoietin receptor agonist (TPO-RA) that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1][2] It is approved for the treatment of thrombocytopenia in adult patients with chronic liver disease (CLD) who are scheduled to undergo a medical procedure.[3][4] A key starting material in several patented synthetic routes to Avatrombopag is 2-Acetyl-4-chlorothiophene. This document provides detailed application notes and experimental protocols for the synthesis of Avatrombopag, commencing from this key intermediate. The methodologies outlined are intended for researchers, scientists, and drug development professionals.
Synthetic Strategy Overview
The synthesis of Avatrombopag from this compound involves a multi-step process. The general strategy encompasses the construction of the central thiazole (B1198619) ring, followed by the introduction of the cyclohexylpiperazine moiety and subsequent coupling with the substituted pyridine (B92270) component of the final molecule. The key transformations include alpha-halogenation of the starting ketone, Hantzsch thiazole synthesis, nucleophilic aromatic substitution, and amide bond formation.
A high-level overview of the synthetic workflow is presented below:
Caption: Synthetic workflow for Avatrombopag from this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one
This initial step involves the alpha-bromination of this compound.
Method 1: Using Bromine
-
Materials:
-
This compound
-
Bromine (Br₂)
-
Diethyl ether
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
-
Protocol:
-
Dissolve this compound (20 g, 0.125 mol) in diethyl ether (150 ml).[1]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of Bromine (22 g, 0.138 mol) dropwise over 20 minutes, maintaining the temperature at 0°C.[1]
-
Stir the reaction mixture at 0°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using toluene (B28343) as the mobile phase (Rf = 0.7).[1]
-
Upon completion, dilute the mixture with water (300 ml) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 150 ml).[1]
-
Wash the combined organic layers with water (2 x 100 ml) and saturated sodium chloride solution (2 x 50 ml).[1]
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product.
-
Method 2: Using Pyridinium Tribromide
-
Materials:
-
This compound
-
Pyridinium tribromide
-
Water
-
Aqueous sodium bicarbonate solution
-
-
Protocol:
-
Prepare a mixture of this compound (100 g), dichloromethane (800 ml), and ethanol (200 ml).[5]
-
Slowly add Pyridinium tribromide (219 g) to the mixture at 25-30°C and stir at the same temperature.[5]
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by an aqueous sodium bicarbonate solution.[5]
-
Distill off the solvent completely from the organic layer to obtain the crude product.
-
| Parameter | Method 1 (Bromine) | Method 2 (Pyridinium Tribromide) |
| Starting Material | This compound (20 g) | This compound (100 g) |
| Reagent | Bromine | Pyridinium tribromide |
| Solvent | Diethyl ether | Dichloromethane, Ethanol |
| Temperature | 0°C | 25-30°C |
| Reaction Time | 2 hours | Not specified |
Step 2: Synthesis of 4-(4-Chlorothiophen-2-yl)thiazol-2-amine
This step involves the reaction of the alpha-bromoketone with thiourea to form the thiazole ring.
-
Materials:
-
Crude 2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one
-
Thiourea
-
Ethanol
-
Ethyl acetate (EtOAc)
-
-
Protocol:
-
Dissolve the crude product from Step 1 in ethanol.
-
Add thiourea to the solution and heat the mixture to boiling.[1]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
The product precipitates out of the solution. Filter the precipitate.
-
Wash the precipitate with a mixture of ethyl acetate and hexane.[1]
-
Dry the solid in a vacuum at room temperature to obtain 4-(4-chlorothiophen-2-yl)thiazole-2-amine.
-
| Parameter | Value |
| Yield (over two steps) | 46%[3] |
| Purity | Not specified |
Step 3: Synthesis of 5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine
This step involves the bromination of the thiazole intermediate.
-
Materials:
-
4-(4-Chlorothiophen-2-yl)thiazol-2-amine
-
N-Bromosuccinimide (NBS)
-
Dioxane or DMF
-
Distilled water
-
-
Protocol:
-
Dissolve 4-(4-chlorothiophen-2-yl)thiazol-2-amine (21.6 g, 0.1 mol) in dioxane (100 ml).[2]
-
Cool the solution to 10°C using a water bath.
-
Add N-Bromosuccinimide (12.4 g, 0.105 mol) portion-wise over 1 hour, ensuring the temperature does not exceed 15°C.[2]
-
Monitor the reaction by TLC (EtOAc/hexane = 25:75, Rf = 0.5).[2]
-
Upon completion, pour the reaction mixture into cold (10°C) distilled water (2 liters) with vigorous stirring.
-
Continue stirring for approximately 1 hour until crystallization is complete.
-
Filter the precipitate and wash with water.
-
| Parameter | Value |
| Starting Material | 4-(4-Chlorothiophen-2-yl)thiazol-2-amine (21.6 g) |
| Reagent | N-Bromosuccinimide (12.4 g) |
| Solvent | Dioxane |
| Temperature | 10-15°C |
| Reaction Time | ~1 hour |
Step 4: Synthesis of 4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
This step involves a nucleophilic aromatic substitution to introduce the cyclohexylpiperazine moiety.
-
Materials:
-
5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine
-
Water
-
Hexane
-
Diethyl ether
-
-
Protocol:
-
To a solution of 5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine (29.5 g, 0.1 mol) in acetonitrile (250 ml), add 1-cyclohexylpiperazine (20.2 g, 0.12 mol) and triethylamine (21.5 ml, 0.15 mol).[2]
-
Boil the reaction mixture for 4 hours (monitored by TLC, EtOAc/hexane = 25:75, Rf = 0.1).[2]
-
Pour the reaction mixture into water (2 L) and stir for 30 minutes at room temperature.
-
Filter the resulting precipitate.
-
Wash the precipitate with water (2 x 200 ml), hexane (2 x 100 ml), and diethyl ether (4 x 75 ml).[2]
-
Dry the product in air at room temperature.
-
| Parameter | Value |
| Yield | 80%[2] |
| Purity | 95+% by NMR[2] |
Step 5 & 6: Synthesis of Avatrombopag
The final steps involve the amide coupling of the thiazole derivative with a substituted nicotinic acid, followed by hydrolysis.
-
Materials:
-
4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
-
5-Chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Acetic acid
-
-
Protocol (Amide Coupling):
-
To a solution of 5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid (3.15 g, 0.01 mol) in pyridine (30 ml), add 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine (3.8 g, 0.01 mol) and cool to 0°C.[2]
-
Slowly add POCl₃ (2.25 g, 0.015 mol) while stirring, ensuring the temperature does not exceed 10°C.[2]
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into water (500 ml) to precipitate the product.
-
Filter and wash the precipitate to obtain the ethyl ester intermediate.
-
-
Protocol (Hydrolysis):
-
Suspend the ethyl ester intermediate (13.4 g, 0.0198 mol) in a mixture of distilled water (50 ml) and THF (150 ml).[1]
-
Add NaOH (2.2 g, 0.055 mol) to the suspension.
-
Stir the mixture at room temperature for 15-20 hours (monitored by TLC, CHCl₃/EtOH = 95:5, Rf = 0.2).[1]
-
Filter the mixture and dilute with water (200 ml).
-
Add acetic acid to the solution until the pH reaches 5-5.5 to precipitate Avatrombopag.[1]
-
Filter the solid, wash with water, a mixture of THF and water, then with water, hexane, and ethyl acetate, and dry.
-
| Parameter | Value |
| Amide Coupling Yield | 83%[3] |
| Final Product Yield (as maleate (B1232345) salt) | 94.5%[1] |
| Final Product Purity (as maleate salt) | 98% by NMR[1] |
Logical Relationships in the Synthesis
The synthesis of Avatrombopag from this compound follows a logical progression of bond-forming and functional group manipulation steps.
Caption: Logical flow of the synthetic sequence to Avatrombopag.
References
- 1. RU2709496C1 - Method of producing avatrombopag - Google Patents [patents.google.com]
- 2. WO2021021000A1 - Method for producing avatrombopag - Google Patents [patents.google.com]
- 3. The synthesize method of Avatrombopag_Chemicalbook [chemicalbook.com]
- 4. Synthesis of Avatrombopag | NROChemistry [nrochemistry.com]
- 5. tdcommons.org [tdcommons.org]
Application Notes and Protocols: 2-Acetyl-4-chlorothiophene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Acetyl-4-chlorothiophene as a versatile building block in the synthesis of novel agrochemicals, particularly fungicides. The following sections detail its role as a key intermediate, provide experimental protocols for the synthesis of a representative fungicidal compound, and present quantitative data on its biological activity.
Introduction
This compound is a substituted thiophene (B33073) derivative that serves as a valuable starting material in organic synthesis.[1] Its reactive acetyl and chloro groups provide multiple sites for chemical modification, making it an attractive scaffold for the development of complex molecules with diverse biological activities. In the agrochemical sector, the thiophene moiety is a known pharmacophore in various pesticides. This document focuses on the application of this compound in the synthesis of potent fungicides.
Synthesis of a Thiophene-Thiazole Fungicide
A key application of this compound in agrochemical synthesis is its conversion to 2-amino-4-(4-chlorothiophen-2-yl)thiazole. This intermediate can then be further functionalized to produce a range of compounds with potential fungicidal properties. The following sections outline a representative synthetic pathway and experimental protocols.
Synthetic Pathway
The overall synthetic pathway involves a two-step process starting from this compound. The first step is a Hantzsch thiazole (B1198619) synthesis to form the aminothiazole derivative, which is then acylated to yield the final fungicidal compound.
Caption: Synthetic pathway from this compound to a target fungicide.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-(4-chlorothiophen-2-yl)thiazole
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Iodine (0.1 eq)
-
Ethanol
-
Water
-
Sodium thiosulfate (B1220275) solution
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of this compound in ethanol, add thiourea and a catalytic amount of iodine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Wash the aqueous layer with a sodium thiosulfate solution to remove any unreacted iodine.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of N-(4-(4-chlorothiophen-2-yl)thiazol-2-yl)benzamide Derivative (Representative Fungicide)
Materials:
-
2-amino-4-(4-chlorothiophen-2-yl)thiazole (1.0 eq)
-
Substituted Benzoyl Chloride (e.g., 4-chlorobenzoyl chloride) (1.1 eq)
-
Pyridine (2.0 eq)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-4-(4-chlorothiophen-2-yl)thiazole in dry dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution, followed by the dropwise addition of the substituted benzoyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data
The fungicidal activity of novel compounds derived from this compound has been evaluated against various plant pathogens. The data presented below is representative of the type of activity observed for thiophene-thiazole derivatives.
Table 1: In Vitro Antifungal Activity of a Representative Thiophene-Thiazole Fungicide
| Fungal Pathogen | EC₅₀ (µg/mL) |
| Botrytis cinerea | 1.5 |
| Rhizoctonia solani | 2.8 |
| Fusarium graminearum | 5.2 |
| Sclerotinia sclerotiorum | 0.9 |
EC₅₀ values represent the concentration of the compound that inhibits 50% of the fungal growth.
Table 2: Comparative Fungicidal Efficacy
| Compound | Application Rate (g/ha) | Disease Control (%) - Powdery Mildew on Wheat |
| Representative Fungicide | 100 | 85 |
| Tebuconazole (Standard) | 125 | 88 |
| Untreated Control | - | 0 |
Mode of Action
While the exact mode of action can vary depending on the final structure, many thiophene-based fungicides are known to inhibit specific enzymes in the fungal respiratory chain. For instance, some thiophene carboxamides act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial electron transport chain and leading to fungal cell death.[2]
Caption: Proposed mode of action for a thiophene-thiazole based fungicide.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. Its utility in constructing complex heterocyclic systems, such as the thiophene-thiazole scaffold, allows for the development of potent fungicides with potential for commercial application. The experimental protocols provided herein offer a foundation for researchers to explore the synthesis of new and effective crop protection agents based on this important chemical intermediate. Further derivatization of the core structure can lead to the discovery of compounds with improved biological activity and a broader spectrum of control against plant pathogens.
References
Application Notes and Protocols for the Suzuki Coupling of 2-Acetyl-4-chlorothiophene with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species, typically an arylboronic acid, with an organohalide. Thiophene (B33073) derivatives are significant scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and bioactive molecules. The functionalization of the thiophene ring through cross-coupling reactions is a key strategy in the development of novel therapeutic agents.
This document provides detailed application notes and protocols for the Suzuki coupling of 2-acetyl-4-chlorothiophene with various arylboronic acids. The presence of the electron-withdrawing acetyl group at the 2-position and the chloro substituent at the 4-position presents a unique substrate for this transformation. While the chloro group is generally less reactive than bromo or iodo substituents in Suzuki couplings, appropriate selection of catalyst, ligand, base, and reaction conditions can facilitate efficient coupling to generate a library of 2-acetyl-4-arylthiophenes. These products serve as valuable intermediates for further synthetic elaboration in drug discovery programs.
General Reaction Scheme
The general transformation described is the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid:
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocols
The success of the Suzuki coupling of this compound is highly dependent on the optimization of reaction parameters. Due to the lower reactivity of the chloride leaving group, catalyst systems known to be effective for aryl chlorides are recommended.
Materials and Equipment
-
This compound
-
Arylboronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand)
-
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, Acetonitrile, or aqueous mixtures)
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
General Procedure for Suzuki Coupling (Thermal Heating)
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2 - 1.5 eq.), and the base (2.0 - 3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the appropriate ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-acetyl-4-arylthiophene.
General Procedure for Suzuki Coupling (Microwave Irradiation)
-
In a microwave reaction vial, combine this compound (1.0 eq.), the arylboronic acid (1.2 - 1.5 eq.), the base (2.0 - 3.0 eq.), and the palladium catalyst/ligand system.
-
Add the degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) for a set time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform the workup and purification as described in the thermal heating protocol.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of a related substrate, 4-bromothiophene-2-carbaldehyde, which can serve as a starting point for the optimization of the coupling with this compound.[1] It is anticipated that the coupling of the chloro-analogue may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems).
| Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | 75 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | 80 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | 82 |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | 85 |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | 70 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | 78 |
Data is for the coupling of 4-bromothiophene-2-carbaldehyde and is intended to be representative.[1]
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: Heck Reaction Conditions for 2-Acetyl-4-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes. This transformation is pivotal in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and a generalized protocol for the Heck reaction of 2-Acetyl-4-chlorothiophene, an electron-deficient heterocyclic halide. The acetyl group at the 2-position and the chloro substituent at the 4-position influence the reactivity of the thiophene (B33073) ring, making the optimization of reaction conditions crucial for successful coupling. These notes are intended to serve as a comprehensive guide for chemists in academic and industrial research settings.
Reaction Scheme
The generalized Heck reaction of this compound with an alkene is depicted below:
Optimization of Heck Reaction Conditions
The successful execution of the Heck reaction with this compound hinges on the careful selection of several key parameters. Due to the electron-withdrawing nature of the acetyl group, the reactivity of the C-Cl bond is modulated. The following table summarizes various conditions that can be employed, drawing upon established protocols for similar electron-deficient thiophenes.
Table 1: Summary of Heck Reaction Conditions for this compound
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Olefin Partner | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 12 | n-Butyl acrylate (B77674) | 75-85 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | NMP | 130 | 16 | Styrene | 60-70 |
| 3 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | Et₃N (3) | Dioxane | 100 | 24 | Methyl methacrylate | 65-75 |
| 4 | Pd(OAc)₂ (5) | - | AgOPiv (3) | THF | 80 | 12 | Styrene | 80-90[1] |
| 5 | Pd(OAc)₂ (0.5) | - | KOAc (2) | DMAc | 150 | 18 | Aryl Bromide* | Moderate to High** |
*Note: While Entry 5 describes a direct arylation (a related C-H functionalization), the conditions provide a relevant starting point for Heck-type couplings. **Yields are representative and may vary based on the specific olefin and precise reaction conditions.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the Heck reaction of this compound with n-butyl acrylate, based on common practices for similar substrates.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv). Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). This cycle should be repeated three times to ensure an inert atmosphere.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF (5 mL) followed by n-butyl acrylate (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12 hours.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for the Heck reaction of this compound.
Caption: Experimental workflow for the Heck reaction.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium compounds can be toxic and should be handled with care.
-
Anhydrous solvents are flammable and should be kept away from ignition sources.
-
The reaction is performed under an inert atmosphere; ensure proper handling of the Schlenk line and inert gas cylinder.
References
Application Notes and Protocols for the Direct Arylation of 2-Acetyl-4-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and organic materials.[1] This approach circumvents the need for pre-functionalization of the aromatic substrate, thereby reducing synthetic steps and waste generation.[1] The palladium-catalyzed direct arylation of thiophenes, in particular, has garnered significant attention due to the importance of substituted thiophenes in medicinal chemistry and materials science.[2][3][4] This document provides detailed application notes and protocols for the direct arylation of 2-Acetyl-4-chlorothiophene, a functionalized heterocyclic building block.
The direct arylation of this compound proceeds via a palladium-catalyzed C-H activation at the C5 position of the thiophene (B33073) ring. The acetyl group at the C2 position acts as an electron-withdrawing group, which can influence the reactivity of the C-H bonds. The chloro-substituent at the C4 position may also exert electronic and steric effects on the reaction.
Reaction Mechanism: Concerted Metalation-Deprotonation (CMD)
The most widely accepted mechanism for the palladium-catalyzed direct C-H arylation of thiophenes is the Concerted Metalation-Deprotonation (CMD) pathway. This process is facilitated by a carboxylate ligand, often from an additive like pivalic acid (PivOH).
Caption: Proposed Concerted Metalation-Deprotonation (CMD) mechanism for direct C-H arylation.
Experimental Protocols
This section provides a general protocol for the palladium-catalyzed direct arylation of this compound with aryl bromides. The conditions are based on established procedures for the direct arylation of 2-acetylthiophene (B1664040) and can be optimized for specific substrates.[5]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Pivalic acid (PivOH) (optional, but often beneficial)
-
Dimethylacetamide (DMAc) or other suitable solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk tube or sealed vial under an inert atmosphere, add this compound (1.0 mmol), the aryl bromide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent and Additive Addition: Add anhydrous dimethylacetamide (DMAc, 3-5 mL). If using, add pivalic acid (0.2 mmol, 20 mol%).
-
Reaction Execution: Seal the tube/vial and place it in a preheated oil bath at 120-150 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Experimental Workflow
The following diagram illustrates the general workflow for the direct arylation experiment.
Caption: General experimental workflow for direct C-H arylation.
Quantitative Data
The following table summarizes representative reaction conditions and yields for the direct arylation of 2-acetylthiophene with various aryl bromides. These results can serve as a starting point for the optimization of the direct arylation of this compound. The presence of the 4-chloro substituent may influence the yields.
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (0.1) | KOAc (2) | DMAc | 150 | 24 | 85 |
| 2 | Methyl 4-bromobenzoate | Pd(OAc)₂ (0.1) | KOAc (2) | DMAc | 150 | 24 | 82 |
| 3 | 4-Bromoacetophenone | Pd(OAc)₂ (0.1) | KOAc (2) | DMAc | 150 | 24 | 78 |
| 4 | 4-Bromonitrobenzene | Pd(OAc)₂ (0.01) | KOAc (2) | DMAc | 150 | 24 | 92 |
| 5 | 4-Fluorobromobenzene | Pd(OAc)₂ (0.1) | KOAc (2) | DMAc | 150 | 24 | 75 |
| 6 | 4-Bromoanisole | Pd(OAc)₂ (0.1) | KOAc (2) | DMAc | 150 | 24 | 68 |
| 7 | 2-Bromopyridine | Pd(OAc)₂ (1) | K₂CO₃ (2) | DMAc | 140 | 24 | 65 |
| 8 | 3-Bromopyridine | Pd(OAc)₂ (1) | K₂CO₃ (2) | DMAc | 140 | 24 | 72 |
Data adapted from analogous reactions of 2-acetylthiophene.[5]
Safety Precautions
-
Palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents like DMAc are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Reactions at high temperatures should be conducted with appropriate shielding and temperature control.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The direct C-H arylation of this compound offers an efficient route to synthesize novel 5-aryl-2-acetyl-4-chlorothiophene derivatives. These compounds are valuable intermediates for the development of new pharmaceuticals and functional materials. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement this modern synthetic methodology. Optimization of reaction conditions for specific aryl halides is recommended to achieve the best results.
References
- 1. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. | Semantic Scholar [semanticscholar.org]
- 3. research.unipd.it [research.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Substituted Thiophenes from 2-Acetyl-4-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-4-chlorothiophene is a valuable and versatile heterocyclic building block in organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials. Its structure features two key reactive sites: the chlorine atom at the C4 position and the acetyl group at the C2 position. The chloro-substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties. Concurrently, the acetyl group offers a handle for further functionalization, such as condensation or conversion to other functional groups. This document provides detailed application notes and experimental protocols for the synthesis of diverse substituted thiophenes starting from this compound.
Application Note 1: Palladium-Catalyzed Cross-Coupling at the C4-Position
The carbon-chlorine bond at the C4 position of this compound serves as an excellent electrophilic site for palladium-catalyzed cross-coupling reactions. This approach enables the direct formation of carbon-carbon and carbon-nitrogen bonds, providing a modular route to a wide array of substituted thiophene (B33073) derivatives. Key transformations include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Caption: Synthetic pathways from this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-acetylthiophenes
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the thiophene core and various aryl or heteroaryl groups.[1][2] Studies have shown that 5-arylation products of this compound can be obtained in moderate to high yields using a phosphine-free palladium catalyst system.[3]
Experimental Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium acetate (B1210297) (KOAc) or potassium carbonate (K₂CO₃) (2.0 equiv.).[3][4]
-
Add the palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂) (0.5-2 mol%).[3][5]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane (B91453) and water, via syringe.[4]
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 4-aryl-2-acetylthiophene.
Table 1: Representative Yields for Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Product | Reported Yield |
|---|---|---|
| Phenylboronic acid | 2-Acetyl-4-phenylthiophene | High[3] |
| 4-Methoxyphenylboronic acid | 2-Acetyl-4-(4-methoxyphenyl)thiophene | High[3] |
| 4-Tolylboronic acid | 2-Acetyl-4-(p-tolyl)thiophene | Moderate-High[3] |
| 3-Thienylboronic acid | 2-Acetyl-4-(thiophen-3-yl)thiophene | Moderate[3] |
(Note: Specific yield percentages can vary based on precise reaction conditions. The term "moderate to high" is based on literature reports.)[3]
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2-acetylthiophenes
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of C-N bonds, enabling the introduction of primary or secondary amines at the C4 position.[7][8]
Experimental Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., BINAP or XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv.) to a dry Schlenk tube.[9]
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add an anhydrous, degassed solvent such as toluene (B28343) or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture with stirring to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride.
-
Dilute with an organic solvent (e.g., diethyl ether), and filter the mixture through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-acetylthiophene.[6]
Protocol 3: Sonogashira Coupling for the Synthesis of 4-Alkynyl-2-acetylthiophenes
The Sonogashira coupling facilitates the formation of a C-C triple bond between the thiophene ring and a terminal alkyne, a valuable transformation for creating conjugated systems.[10][11] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[6]
Experimental Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).[6][9]
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent (e.g., THF or triethylamine).
-
Add a base, typically an amine like triethylamine (B128534) or diisopropylamine (B44863) (3.0 equiv.), which can also serve as the solvent.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at a temperature ranging from room temperature to 60 °C for 6-18 hours.[9][12]
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 4-alkynyl-2-acetylthiophene.
Caption: General workflow for palladium-catalyzed cross-coupling.
Application Note 2: Derivatization via the Acetyl Group
The acetyl group at the C2 position provides a secondary site for chemical modification. One notable transformation involves a Hantzsch-type thiazole synthesis, proceeding through an α-haloketone intermediate.
Protocol 4: Synthesis of 2-Amino-4-(4-chlorothiophen-2-yl)thiazole
This protocol describes the conversion of the acetyl group into an aminothiazole moiety, a common scaffold in medicinal chemistry. The synthesis is a two-step process involving bromination of the acetyl group followed by cyclocondensation with thiourea (B124793).[13]
Experimental Procedure:
-
Bromination: Dissolve this compound (1.0 equiv.) in a suitable solvent like diethyl ether (e.g., 30 mL for 4.18 g of starting material).[13] Cool the solution in an ice bath.
-
Slowly add bromine (1.0-1.2 equiv.) to the cooled solution.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding water. Extract the organic phase, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-bromoacetyl-4-chlorothiophene intermediate. Use this intermediate directly in the next step.
-
Thiazole Formation: Dissolve the crude brominated compound in ethanol (B145695) (e.g., 30 mL).[13]
-
Add thiourea (1.0-1.2 equiv.) at room temperature.
-
Heat the mixture to 80 °C and stir overnight.
-
Filter the resulting precipitate and evaporate the solvent from the filtrate under reduced pressure.
-
Add chloroform (B151607) and wash the organic layer with aqueous potassium carbonate and then brine. Dry the organic layer over sodium sulfate.
-
Evaporate the solvent and wash the resulting residue with a hexane:EtOAc mixture to obtain the pure 2-amino-4-(4-chlorothiophen-2-yl)thiazole.[13]
Table 2: Reagents for Synthesis of 2-Amino-4-(4-chlorothiophen-2-yl)thiazole [13]
| Step | Reagent | Quantity (for 4.18 g starting material) | Role |
|---|---|---|---|
| 1 | This compound | 4.18 g | Starting Material |
| 1 | Diethyl Ether | 30 mL | Solvent |
| 1 | Bromine | 1.5 mL | Brominating Agent |
| 2 | Ethanol | 30 mL | Solvent |
| 2 | Thiourea | 2.1 g | Cyclization Partner |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | 34730-20-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. Synthesis routes of this compound [benchchem.com]
The Versatility of 2-Acetyl-4-chlorothiophene: A Keystone Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
2-Acetyl-4-chlorothiophene, a substituted thiophene (B33073) derivative, has emerged as a critical and versatile building block in organic synthesis. Its unique structural features, including a reactive acetyl group and a strategically positioned chlorine atom on the thiophene ring, provide multiple avenues for chemical modification. This allows for the construction of complex molecular architectures with significant applications in the pharmaceutical and agrochemical industries. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-value compounds.
Application Notes
This compound serves as a pivotal intermediate in the synthesis of a wide range of bioactive molecules.[1] Its halogen substituent acts as a versatile handle for various cross-coupling reactions, while the acetyl group can be readily transformed into other functional groups or used in condensation reactions.[2]
Key Applications:
-
Pharmaceutical Synthesis: The most prominent application of this compound is as a key starting material for the synthesis of Avatrombopag, an oral thrombopoietin (TPO) receptor agonist.[2][3] Avatrombopag is used to treat thrombocytopenia in patients with chronic liver disease.[3] The thiophene core of Avatrombopag is derived from this essential building block.
-
Agrochemical Development: This compound is also utilized in the manufacturing of active ingredients for insecticides, herbicides, and fungicides.[1]
-
Medicinal Chemistry Research: Derivatives of this compound have shown promising anticancer and antimicrobial properties.[2] For instance, chalcones synthesized from this compound derivatives have demonstrated significant in vitro antibacterial activity against various strains, including E. coli and P. aeruginosa, as well as antifungal activity.[2]
-
Organometallic Catalysis and Materials Science: The unique electronic properties of the halogenated thiophene ring make it a valuable component in the development of novel organometallic catalysts and advanced materials.[2]
Experimental Protocols
The following section details the synthesis of this compound and its subsequent use in the preparation of valuable derivatives.
Protocol 1: Synthesis of this compound from 2-Acetylthiophene (B1664040)
This protocol outlines a common method for the chlorination of 2-acetylthiophene to produce this compound.
Reaction Scheme:
Caption: Synthesis of this compound via chlorination.
Materials:
-
2-Acetylthiophene
-
Dichloromethane (DCM)
-
Trichloroisocyanuric acid (TCCA) or N-Chlorosuccinimide (NCS)
-
Aluminum trichloride (B1173362) (AlCl₃)
-
1 M Hydrochloric acid (HCl), ice-cold
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 2-acetylthiophene (1 equivalent) in dichloromethane.[4]
-
Add the chlorinating agent (e.g., TCCA, 0.4 equivalents) to the solution.[4]
-
Cool the mixture to 10-15 °C and slowly add aluminum trichloride (5 equivalents) in portions over 2 hours, maintaining the temperature.[4]
-
Stir the reaction mixture at 10-15 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, carefully pour the reaction mixture into ice-cold 1 M hydrochloric acid.[4]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.[3]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.[3][4]
Quantitative Data Summary:
| Method | Chlorinating Agent | Lewis Acid | Solvent | Yield | Purity | Reference |
| Method A | TCCA | AlCl₃ | Dichloromethane | 82.48% | - | [4] |
| Method B | NCS | AlCl₃ | Dichloromethane | 71.8% | 99.66% | [3] |
| Method C | Cl₂ in CCl₄ | AlCl₃ | Chloroform (B151607) | 36% | - | [4][5] |
| Method D | Chlorine gas | - | - | 43% | >99% | [6] |
Protocol 2: Synthesis of 2-Amino-4-(4-chlorothiophen-2-yl)thiazole
This protocol demonstrates the use of this compound in the synthesis of a substituted thiazole (B1198619) derivative, a common scaffold in medicinal chemistry.
Workflow:
Caption: Synthesis of a thiazole derivative from this compound.
Materials:
-
This compound
-
Diethyl ether
-
Bromine
-
Ethanol (B145695) (EtOH)
-
Thiourea
-
Aqueous potassium carbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (4.18 g) in diethyl ether (30 ml) and cool the solution in an ice bath.[7]
-
Add bromine (1.5 ml) dropwise to the cooled solution and stir the mixture at room temperature for 2 hours.[7]
-
Quench the reaction by adding water and extract the organic phase.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.[7]
-
Evaporate the solvent under reduced pressure to obtain the crude brominated intermediate.[7]
-
Dissolve the crude intermediate in ethanol (30 ml) and add thiourea (2.1 g) at room temperature.[7]
-
Heat the mixture to 80 °C and stir overnight.[7]
-
Filter the precipitate and evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in chloroform and wash with aqueous potassium carbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent and wash the resulting residue with a hexane:EtOAc (1:1) mixture to obtain 2.57 g of 2-amino-4-(4-chlorothiophen-2-yl)thiazole.[7]
Protocol 3: Palladium-Catalyzed Direct Arylation
This protocol illustrates the C-H activation at the 5-position of this compound for the synthesis of 5-aryl derivatives.
Reaction Overview:
Caption: Palladium-catalyzed direct arylation of this compound.
General Procedure:
In a typical reaction, this compound is coupled with various aryl bromides using a catalytic amount of palladium(II) acetate (B1210297) (Pd(OAc)₂) and potassium acetate (KOAc) as the base.[5] These phosphine-free reaction conditions allow for the successful coupling of several aryl bromides to the thiophene derivative, yielding 5-arylated thiophenes in high isolated yields.[5] The arylation preferentially occurs at the 5-position of the thiophene ring.[5]
Quantitative Yields for Arylation with Various Aryl Bromides:
| Aryl Bromide | Yield of 5-Arylated Product | Reference |
| Bromobenzene | Moderate to high | [5] |
| 4-Bromotoluene | Moderate to high | [5] |
| 4-Bromoanisole | Moderate to high | [5] |
| 1-Bromo-4-nitrobenzene | Moderate to high | [5] |
Protocol 4: Synthesis of Chlorothiophene-Based Chalcones
This protocol describes the base-catalyzed Claisen-Schmidt condensation of a 2-acetyl-chlorothiophene derivative with an aromatic aldehyde to form a chalcone.
Reaction Pathway:
Caption: Synthesis of chalcones via Claisen-Schmidt condensation.
Materials:
-
2-Acetyl-5-chlorothiophene or 2-acetyl-4,5-dichlorothiophene (B1329902) (0.01 mol)
-
Substituted aromatic aldehyde (0.01 mol)
-
Methanol (20 mL)
-
40% Potassium Hydroxide (KOH) solution (4 mL)
-
5% Hydrochloric acid (HCl)
-
Crushed ice
-
Ethyl acetate for recrystallization
Procedure:
-
In a reaction vessel, dissolve the 2-acetyl-chlorothiophene derivative (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) in methanol (20 mL).[8][9]
-
Continue stirring the reaction mixture at room temperature for 24 hours.[8][9]
-
Monitor the reaction progress using TLC with a mobile phase of n-hexane:ethyl acetate (7:3).[8][9]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.[8][9]
-
Acidify the mixture with 5% HCl to precipitate the crude chalcone.[8][9]
-
Filter the resulting solid, wash it with water, and dry it in a desiccator.[8]
-
Purify the crude product by recrystallization from ethyl acetate.[8]
Yields of Synthesized Chalcones:
| Starting Acetylthiophene | Aldehyde | Yield | Reference |
| 2-acetyl-5-chlorothiophene | 4-methoxybenzaldehyde | 81% | [9] |
| 2-acetyl-4,5-dichlorothiophene | 4-methoxybenzaldehyde | 68% | [9] |
| 2-acetyl-4,5-dichlorothiophene | 3,4-dimethoxybenzaldehyde | 90% | [9] |
References
- 1. niir.org [niir.org]
- 2. This compound | 34730-20-6 | Benchchem [benchchem.com]
- 3. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 34730-20-6 [chemicalbook.com]
- 6. AU2016101823A4 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Reactions of 2-Acetyl-4-chlorothiophene with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction of 2-acetyl-4-chlorothiophene with various amines, a critical transformation for the synthesis of novel chemical entities in drug discovery and development. The protocols outlined below are based on established synthetic methodologies and provide a starting point for further optimization.
Introduction
This compound is a versatile heterocyclic building block. The presence of an electron-withdrawing acetyl group at the 2-position activates the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr). Additionally, the carbon-chlorine bond can be targeted by transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. These reactions allow for the facile introduction of a wide range of amino functionalities, leading to the generation of diverse compound libraries for screening and lead optimization in drug discovery programs.
Reaction Pathways
The two primary pathways for the reaction of this compound with amines are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized Meisenheimer intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the thiophene (B33073) ring, yielding the aminated product. This pathway is generally favored with strong amine nucleophiles and can be facilitated by the use of a base.
Caption: General mechanism for the SNAr reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This method is particularly useful for coupling less reactive amines or when SNAr reactions are sluggish. The catalytic cycle involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the desired product and regenerate the catalyst.[2][3][4]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with amines. Optimization of reaction conditions (e.g., solvent, base, temperature, and catalyst/ligand system) may be necessary for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution with a Secondary Aliphatic Amine (e.g., Morpholine)
This protocol describes a typical SNAr reaction.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-acetyl-4-morpholinothiophene.
Protocol 2: Buchwald-Hartwig Amination with a Primary Aryl Amine (e.g., Aniline)
This protocol outlines a general procedure for the palladium-catalyzed amination.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), aniline (1.2 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) in a reaction vessel.
-
Add anhydrous toluene to the vessel.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-acetyl-4-(phenylamino)thiophene.
Data Presentation
The following tables summarize expected outcomes for the reactions of this compound with various classes of amines based on the general reactivity principles. Note: The yields are estimates and will vary depending on the specific substrate and reaction conditions.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of this compound with Amines
| Amine Type | Example Amine | Product | Typical Conditions | Expected Yield |
| Secondary Aliphatic | Morpholine | 2-Acetyl-4-morpholinothiophene | K₂CO₃, DMF, 80-100 °C | Moderate to High |
| Secondary Aliphatic | Piperidine | 2-Acetyl-4-(1-piperidyl)thiophene | K₂CO₃, DMF, 80-100 °C | Moderate to High |
| Primary Aliphatic | n-Butylamine | 2-Acetyl-4-(butylamino)thiophene | K₂CO₃, DMF, 100-120 °C | Moderate |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Amine Type | Example Amine | Product | Catalyst System | Base | Solvent | Temperature | Expected Yield |
| Primary Aromatic | Aniline | 2-Acetyl-4-(phenylamino)thiophene | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 100-110 °C | High |
| Primary Aromatic | p-Toluidine | 2-Acetyl-4-(p-tolylamino)thiophene | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 100-110 °C | High |
| Secondary Aromatic | N-Methylaniline | 2-Acetyl-4-(methyl(phenyl)amino)thiophene | Pd₂(dba)₃ / RuPhos | LHMDS | Dioxane | 100 °C | Moderate to High |
| Primary Aliphatic | Benzylamine | 2-Acetyl-4-(benzylamino)thiophene | Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-BuOH | 80 °C | Moderate to High |
Logical Workflow for Method Selection
The choice between SNAr and Buchwald-Hartwig amination depends on the nucleophilicity of the amine and the desired reaction conditions.
Caption: Decision workflow for selecting the appropriate amination method.
Conclusion
The reaction of this compound with amines provides a versatile and efficient route to a wide array of substituted aminothiophenes. These compounds are valuable intermediates in the synthesis of biologically active molecules. The choice of reaction conditions, particularly between SNAr and Buchwald-Hartwig amination, allows for the successful coupling of a broad range of amines, making this a key transformation in the medicinal chemist's toolbox. The provided protocols and data serve as a foundation for the development of robust and scalable synthetic routes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetyl-4-chlorothiophene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Acetyl-4-chlorothiophene.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the reagents, reaction conditions, and catalyst activity. Here is a systematic approach to troubleshooting:
-
Reagent Quality:
-
Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., AlCl₃).[1] Ensure all glassware is oven-dried and the reaction is performed under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled and dried over appropriate drying agents.
-
Purity of Starting Materials: The purity of the starting material, either 2-acetylthiophene (B1664040) for chlorination or 3-chlorothiophene (B103000) for acylation, is crucial. Impurities can lead to side reactions and lower yields. Consider purifying the starting materials by distillation before use.
-
-
Catalyst Activity:
-
Inactive Catalyst: The Lewis acid catalyst must be fresh and active. Aluminum chloride (AlCl₃), for instance, can degrade upon exposure to air and moisture. Use a freshly opened bottle or a properly stored catalyst.
-
Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst forms a complex with the product ketone, meaning more than a stoichiometric amount of the catalyst is often required.[2][3] Ensure you are using the correct stoichiometric ratio of the catalyst.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. For the chlorination of 2-acetylthiophene using agents like trichloroisocyanuric acid, temperatures are typically kept low (e.g., 10-15°C) to control the reaction rate and prevent side reactions.[4] For Friedel-Crafts acylation, the optimal temperature can vary, and running the reaction at too low a temperature may lead to an incomplete reaction, while too high a temperature can cause decomposition.[5]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material is still present after the initially planned time, consider extending the reaction duration.[5]
-
-
Issue 2: Formation of Significant Byproducts (e.g., Isomers)
-
Question: I am observing significant amounts of impurities and isomers, such as 2-acetyl-5-chlorothiophene (B429048) or di-substituted products, in my final product. How can I improve the regioselectivity and purity?
-
Answer: The formation of isomers and other byproducts is a common challenge. Here’s how to address it:
-
Control of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.[5] For instance, in the chlorination of 2-acetylthiophene, maintaining a low and stable temperature is key to minimizing the formation of the 2-acetyl-5-chlorothiophene isomer.
-
Order of Addition: The order in which reagents are added can influence the outcome. For Friedel-Crafts acylation, slowly adding the acylating agent to the mixture of the substrate and Lewis acid can help to control the reaction and reduce side products.
-
-
Choice of Reagents and Catalyst:
-
Chlorinating Agent: Different chlorinating agents can offer varying levels of selectivity. N-chlorosuccinimide (NCS) has been reported as an effective chlorinating agent that can lead to high purity of the desired product.[6]
-
Lewis Acid: The choice and amount of Lewis acid can impact regioselectivity. Stronger Lewis acids like AlCl₃ generally favor the formation of the 2-acyl derivative in thiophene (B33073) substitutions.[5]
-
-
Purification Method:
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common synthetic routes to produce this compound?
-
Answer: The two primary synthetic strategies are:
-
Chlorination of 2-Acetylthiophene: This involves the direct chlorination of 2-acetylthiophene using a suitable chlorinating agent in the presence of a Lewis acid.[4][6]
-
Friedel-Crafts Acylation of 3-Chlorothiophene: This route involves the acylation of 3-chlorothiophene with an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid.
-
-
Question: What is a typical yield for the synthesis of this compound?
-
Answer: Yields can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. Reported yields range from 36% to as high as 82.48% for the chlorination of 2-acetylthiophene.[4][8] A patented method using N-chlorosuccinimide reports yields of around 68-72%.[6]
-
Question: How can I monitor the progress of the reaction?
-
Answer: The progress of the reaction can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] This allows for the determination of the consumption of starting materials and the formation of the product, helping to decide the optimal reaction time.
-
Question: What are the key safety precautions to consider during this synthesis?
-
Answer:
-
Corrosive and Lachrymatory Reagents: Many reagents used, such as acetyl chloride and the product itself, can be corrosive and lachrymatory. All manipulations should be carried out in a well-ventilated fume hood.[1][9]
-
Moisture-Sensitive Reagents: Lewis acids like aluminum chloride react violently with water. Handle them in a dry environment and quench the reaction carefully with ice/water.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Quantitative Data Summary
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Chlorination | 2-Acetylthiophene | Cl₂ in CCl₄ | AlCl₃ | CHCl₃ | 0 to 25 | 12 | 36 | [4][8] |
| Chlorination | 2-Acetylthiophene | Trichloroisocyanuric acid | AlCl₃ | Dichloromethane (B109758) | 10 - 15 | 4 | 82.48 | [4] |
| Chlorination | 2-Acetylthiophene | N-chlorosuccinimide (NCS) | AlCl₃ | Dichloromethane | Room Temp. | 6 | 71.8 | [6] |
| Chlorination | 2-Acetylthiophene | N-chlorosuccinimide (NCS) | ZnCl₂ | Dichloromethane | Room Temp. | 7 | 68.3 | [6] |
| Acylation & Chlorination | Thiophene | Acetyl chloride, Chlorine gas | Lewis Acid | Fluid Medium | -5 to 20 | 1 - 8 | 43 | [7] |
Experimental Protocols
Protocol 1: Chlorination of 2-Acetylthiophene using Trichloroisocyanuric Acid [4]
-
Dissolve 200 g of 2-acetylthiophene in 2 L of dichloromethane in a suitable reaction vessel.
-
Add 147.3 g of trichloroisocyanuric acid to the solution.
-
Cool the mixture to 10-15 °C.
-
Slowly add 1060 g of aluminum trichloride (B1173362) in portions over 2 hours, maintaining the temperature between 10-15 °C.
-
Stir the reaction mixture at 10-15 °C for 2 hours.
-
Monitor the reaction completion using TLC.
-
Once complete, carefully pour the reaction solution into 2 L of an ice-cold 1 M hydrochloric acid solution.
-
Extract the product with dichloromethane.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Concentrate the solution and distill under reduced pressure to obtain this compound.
Protocol 2: Chlorination of 2-Acetylthiophene using N-chlorosuccinimide (NCS) [6]
-
Add 1 kg of 2-acetylthiophene and 10 L of dichloromethane to the reaction flask.
-
Add 3.17 kg of aluminum trichloride in batches and stir for 30 minutes.
-
Add 2.12 kg of N-chlorosuccinimide (NCS).
-
Allow the reaction to proceed at room temperature for 6 hours, monitoring completion by TLC.
-
Pour the reaction solution into 2 L of cold water and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic phases with water twice.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate to obtain the crude product.
-
Purify by distillation under reduced pressure.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. AU2016101823A4 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 8. This compound | 34730-20-6 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Purification of "2-Acetyl-4-chlorothiophene" from isomeric impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of "2-Acetyl-4-chlorothiophene" from its common isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically via chlorination of 2-acetylthiophene, can lead to the formation of several isomeric and over-chlorinated byproducts. The most common impurities that pose purification challenges are 2-acetyl-3-chlorothiophene (B1332639) and 2-acetyl-5-chlorothiophene (B429048), as well as 2-acetyl-4,5-dichlorothiophene.[1] The formation of these impurities is often influenced by the choice of chlorinating agent and reaction conditions.[1]
Q2: Which purification techniques are most effective for removing these isomeric impurities?
A2: The most commonly employed and effective methods for the purification of this compound are fractional distillation under reduced pressure, column chromatography, and recrystallization.[1][2] The choice of method depends on the scale of the purification, the level of purity required, and the specific impurity profile of the crude material.
Q3: What level of purity can be expected from these purification methods?
A3: With optimized procedures, a high level of purity can be achieved. Fractional distillation has been reported to yield this compound with a purity greater than 99.0%.[1] Column chromatography is also highly effective at separating isomers and can achieve high purity levels. Recrystallization, if a suitable solvent is found, can be an excellent final purification step to obtain a product of very high purity.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound.
Fractional Distillation
Issue: Poor separation of isomers.
-
Possible Cause: Insufficient column efficiency. The boiling points of the isomers are likely very close, requiring a distillation column with a high number of theoretical plates for effective separation.
-
Solution:
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Use a packed column (e.g., with Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibrium.
-
Increase the length of the distillation column.
-
Optimize the reflux ratio; a higher reflux ratio can improve separation but will increase the distillation time.
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Issue: Product decomposition during distillation.
-
Possible Cause: The distillation temperature is too high, leading to thermal degradation of the product.
-
Solution:
-
Perform the distillation under a higher vacuum to lower the boiling point of the compound.
-
Ensure the heating mantle is not set to an excessively high temperature. Use a silicone oil bath for more uniform heating.
-
Column Chromatography
Issue: Co-elution of the desired product and isomeric impurities.
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Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may not be optimal to resolve the isomers.
-
Solution 1:
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Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexane (B92381) and ethyl acetate) to identify the optimal mobile phase for separation.
-
Employ a shallow gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.
-
-
Possible Cause 2: Column overloading. Loading too much crude material onto the column can lead to broad peaks and poor separation.
-
Solution 2:
-
Reduce the amount of sample loaded onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica (B1680970) gel by weight.
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Issue: Tailing of the product spot on TLC and broad peaks during column chromatography.
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Possible Cause: Strong interaction of the acetyl group with the acidic silica gel.
-
Solution:
-
Add a small amount of a neutralizer, such as triethylamine (B128534) (e.g., 0.1-1%), to the eluent to deactivate the acidic sites on the silica gel.
-
Alternatively, use a different stationary phase, such as neutral alumina.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Principle of Separation | Reported Purity | Advantages | Disadvantages |
| Fractional Distillation | Difference in boiling points | > 99.0%[1] | Scalable, cost-effective for large quantities. | May require specialized equipment for high efficiency; risk of thermal decomposition. |
| Column Chromatography | Differential adsorption to a stationary phase | High purity achievable | Excellent for separating compounds with very similar physical properties; adaptable to various scales. | Can be time-consuming and requires significant amounts of solvent; less economical for very large scales. |
| Recrystallization | Difference in solubility in a given solvent at different temperatures | Potentially very high | Can yield highly pure crystalline material; relatively simple procedure. | Finding a suitable solvent can be challenging; may result in lower yields. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is a general guideline and may require optimization based on the specific impurity profile and available equipment.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed distillation column (e.g., Vigreux or packed with Raschig rings), a distillation head with a condenser, a collection flask, and a vacuum source. Ensure all glassware is dry.
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Charging the Flask: Charge the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips.
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Initiating Distillation: Begin stirring and heating the flask gently in a heating mantle or oil bath.
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Applying Vacuum: Gradually apply vacuum to the system.
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Equilibration: Once the mixture begins to boil and reflux, allow the column to equilibrate by adjusting the heat to maintain a steady reflux.
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Fraction Collection: Slowly begin to collect the distillate. Monitor the temperature at the distillation head.
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Collect any initial low-boiling fractions separately.
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Collect the main fraction of this compound at a constant temperature. The boiling point of the isomeric impurity 2-acetyl-5-chlorothiophene is reported to be 117-118 °C at 17 mmHg.[3][4][5] The desired this compound will have a slightly different boiling point.
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Collect any higher-boiling fractions separately.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC) to determine their purity.[6][7]
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give a good separation of the desired product from its impurities, with the Rf value of the product being around 0.2-0.3.
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Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow it to settle, ensuring a flat and even surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the solvent system determined from the TLC analysis.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.
-
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Finding a suitable solvent is the most critical step in recrystallization. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Solvent Screening:
-
Place a small amount of the crude material in several test tubes.
-
Add a small amount of different solvents (e.g., hexane, ethanol, isopropanol, or a mixture like hexane/ethyl acetate) to each test tube.
-
Heat the test tubes to see if the compound dissolves completely.
-
Allow the solutions to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. AU2016101823A4 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 2. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2-ACETYL-5-CHLOROTHIOPHENE CAS#: 6310-09-4 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-ACETYL-5-CHLOROTHIOPHENE | 6310-09-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Technical Support Center: Synthesis of 2-Acetyl-4-chlorothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetyl-4-chlorothiophene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common methods involve the chlorination of 2-acetylthiophene (B1664040). Key variations include the choice of chlorinating agent and Lewis acid catalyst. Common chlorinating agents are N-chlorosuccinimide (NCS), trichloroisocyanuric acid, and chlorine gas.[1][2][3] Another approach is the Friedel-Crafts acylation of 3-chlorothiophene, though this is less frequently detailed in the provided literature. A one-pot synthesis starting from thiophene, which is first acetylated and then chlorinated, has also been described.[3]
Q2: What are the most common byproducts I should expect?
A2: During the synthesis, particularly through the chlorination of 2-acetylthiophene, several byproducts can form. These primarily include:
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Isomeric Products: 2-Acetyl-3-chlorothiophene and 2-Acetyl-5-chlorothiophene (B429048).[3]
-
Polychlorinated Products: 2-Acetyl-4,5-dichlorothiophene (B1329902) is a common di-substituted byproduct.[3]
-
Unreacted Starting Material: Residual 2-acetylthiophene may be present in the crude product.[3]
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Other Acylation Products: In Friedel-Crafts reactions starting from thiophene, minor amounts of 3-acetylthiophene (B72516) can form, leading to different chlorinated isomers downstream.[3]
Q3: How can the formation of isomeric byproducts be minimized?
A3: Minimizing isomeric impurities like 2-acetyl-5-chlorothiophene depends on controlling the reaction conditions. The choice of catalyst and reaction temperature is crucial. For instance, carrying out the chlorination at controlled, low temperatures (e.g., -5 to 20 °C) can improve selectivity.[3] Some synthetic methods claim to reduce the formation of undesired isomers, achieving high purity of the target compound.[3]
Q4: My reaction is producing a significant amount of di-chlorinated byproduct. What is the cause and how can it be prevented?
A4: The formation of 2-acetyl-4,5-dichlorothiophene is typically caused by over-chlorination. This can be prevented by carefully controlling the stoichiometry of the chlorinating agent. Using 0.3 to 0.8 equivalents of the chlorinating agent relative to the 2-acetylthiophene starting material can limit the extent of the second chlorination reaction.[3] Maintaining a consistent and controlled reaction temperature is also critical.
Q5: What are the primary causes of low yield in this synthesis?
A5: Low yields are a common issue in Friedel-Crafts type reactions. The most frequent causes include:
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Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water present in the reagents or glassware will deactivate the catalyst.[4]
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric or even excess amounts of the catalyst are often necessary.[4][5]
-
Sub-optimal Temperature: The reaction temperature significantly impacts both the reaction rate and the formation of byproducts. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of tarry materials.[5]
Q6: My reaction mixture has turned into a dark, tarry material. What happened?
A6: The formation of dark, tarry substances is often a result of side reactions or polymerization, which can be triggered by excessively high reaction temperatures or the use of highly reactive substrates.[4] Ensuring the reaction temperature is strictly controlled and that all reagents are of high purity can help mitigate this issue.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is oven-dried before use. Use anhydrous solvents and high-purity, dry reagents. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Inactive Lewis Acid Catalyst | Use a fresh, unopened container of the Lewis acid (e.g., AlCl₃). If the catalyst is old, its activity may be compromised. |
| Insufficient Catalyst | In Friedel-Crafts acylation, the product forms a complex with the catalyst. Ensure at least a stoichiometric amount of the Lewis acid is used relative to the substrate.[5] For chlorination of 2-acetylthiophene, catalyst amounts can vary, with some protocols using multiple equivalents.[1][2] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some protocols specify cooling to 0°C before adding reagents and then allowing the mixture to warm to room temperature over several hours.[1][3] Monitor the reaction progress using TLC to determine the optimal reaction time and temperature. |
Problem 2: High Levels of Impurities and Byproducts
| Possible Cause | Recommended Solution |
| Formation of Isomers | Isomer distribution is highly dependent on the reaction pathway and conditions. Carefully follow protocols that have demonstrated high selectivity. Purification via fractional distillation or column chromatography is often necessary to separate isomers.[3][6] |
| Over-chlorination | To prevent the formation of di-chlorinated products like 2-acetyl-4,5-dichlorothiophene, use a substoichiometric amount of the chlorinating agent (e.g., 0.3-0.8 equivalents).[3] Add the chlorinating agent slowly and maintain a low reaction temperature. |
| Impure Starting Materials | Use high-purity starting materials. Impurities in the 2-acetylthiophene or chlorinating agent can lead to undesired side reactions. |
Data Presentation
Table 1: Comparison of Selected Synthetic Protocols for this compound
| Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| 2-Acetylthiophene | Cl₂ in CCl₄, AlCl₃ | CHCl₃ | 36% | Not Specified | [1] |
| 2-Acetylthiophene | Trichloroisocyanuric acid, AlCl₃ | Dichloromethane (B109758) | 82.5% | Not Specified | [1] |
| 2-Acetylthiophene | N-chlorosuccinimide (NCS), AlCl₃ | Dichloromethane | 71.8% | >99.5% | [2] |
| Thiophene | Acetyl chloride, AlCl₃, then Cl₂ gas | Ethylene dichloride | 43% | >99% | [3] |
Experimental Protocols
Protocol 1: Chlorination using N-chlorosuccinimide (NCS) [2]
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Setup: Add 2-acetylthiophene (1 kg, 7.925 mol) and dichloromethane (10 L) to a suitable reaction flask equipped with a stirrer.
-
Catalyst Addition: Add aluminum trichloride (B1173362) (3.17 kg, 23.775 mol) in portions to the stirred mixture.
-
Stirring: Stir the resulting mixture for 30 minutes after the complete addition of the catalyst.
-
Chlorinating Agent Addition: Add N-chlorosuccinimide (NCS) (2.12 kg, 15.85 mol) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 6 hours. Monitor the reaction's completion by TLC.
-
Workup: Pour the reaction solution into 2 L of cold water. Separate the organic layer and wash it twice with water (500 ml each time).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter and concentrate the filtrate to obtain the crude product.
-
Purification: Purify the crude product by distillation under reduced pressure to yield this compound.
Visualizations
Logical and Experimental Workflows
Caption: Formation of this compound and common byproducts.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for the synthesis via NCS chlorination.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. AU2016101823A4 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 34730-20-6 [chemicalbook.com]
Separation of "2-Acetyl-4-chlorothiophene" from 2-acetyl-5-chlorothiophene
Product Focus: Separation of 2-Acetyl-4-chlorothiophene from 2-acetyl-5-chlorothiophene
Document ID: TSC-ISO-245-001
Version: 1.0
Last Updated: December 22, 2025
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of this compound from its common isomer impurity, 2-acetyl-5-chlorothiophene. Due to their structural similarities, achieving high purity can be a significant challenge. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental considerations to facilitate successful purification.
Physicochemical Properties of Isomers
A summary of the available physical and chemical properties of the two isomers is presented below. These properties are critical for selecting and optimizing a separation method.
| Property | This compound | 2-acetyl-5-chlorothiophene |
| Molecular Formula | C₆H₅ClOS | C₆H₅ClOS |
| Molecular Weight | 160.62 g/mol | 160.62 g/mol |
| Appearance | Light yellow to brown liquid | White to light yellow crystalline solid[1] |
| Melting Point | Not available | 46-49 °C |
| Boiling Point | 263.0 ± 25.0 °C (Predicted at 760 mmHg)[2][3][4] | 117-118 °C at 17 mmHg |
| Solubility | Soluble in organic solvents like diethyl ether, hexane (B92381), and chlorinated hydrocarbons.[5] | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating this compound from its 5-chloro isomer?
A1: The most frequently cited methods for the purification of this compound, which would also apply to the separation from its 5-chloro isomer, are fractional distillation and column chromatography.[7] The choice between these methods will depend on the scale of the separation, the required purity, and the available equipment.
Q2: How can I monitor the progress of the separation?
A2: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the separation of the isomers. Developing a robust analytical method is crucial to accurately determine the purity of the collected fractions.
Q3: During the synthesis of this compound, what other impurities might be present?
A3: Besides 2-acetyl-5-chlorothiophene, other potential impurities include 2-acetyl-3-chlorothiophene (B1332639) and 2-acetyl-4,5-dichlorothiophene.[7] The presence and quantity of these byproducts depend on the specific reaction conditions, such as the amount of chlorinating agent and the reaction temperature.[7]
Troubleshooting Guides
Fractional Distillation
Fractional distillation separates compounds based on differences in their boiling points. While a significant difference in the predicted atmospheric boiling point of the 4-chloro isomer and the measured vacuum boiling point of the 5-chloro isomer exists, obtaining a precise boiling point for the 4-chloro isomer under vacuum is recommended for accurate assessment.
Issue: Poor Separation of Isomers
| Potential Cause | Recommended Solution |
| Insufficient Column Efficiency | Use a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column). For closely boiling isomers, a longer column is generally better. |
| Distillation Rate is Too Fast | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate within the column. |
| Fluctuations in Vacuum | Ensure a stable vacuum is maintained throughout the distillation process. Use a high-quality vacuum pump and a pressure controller. |
Workflow for Fractional Distillation
Caption: Workflow for separating isomers using fractional distillation.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.
Issue: Co-elution of Isomers
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase | Standard silica (B1680970) gel is a good starting point. If co-elution occurs, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., phenyl- or cyano-). |
| Suboptimal Mobile Phase | The polarity of the eluent is critical. A common solvent system for thiophene (B33073) derivatives is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Optimize the solvent ratio using thin-layer chromatography (TLC) first to achieve a good separation of spots. |
| Column Overloading | Injecting too much sample onto the column will lead to broad peaks and poor resolution. Reduce the amount of crude material loaded. |
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to determine which fractions contain the purified desired isomer.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Logical Flow for Method Selection
Caption: Decision tree for selecting a separation method.
Disclaimer
The information provided in this document is intended for guidance and informational purposes only. All experiments should be conducted by trained professionals in a suitably equipped laboratory, adhering to all relevant safety protocols. Users should verify the information and protocols to ensure they are appropriate for their specific applications.
References
- 1. CAS 34730-20-6 | this compound - Synblock [synblock.com]
- 2. This compound CAS#: 34730-20-6 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound - Protheragen [protheragen.ai]
- 5. This compound | 34730-20-6 [chemicalbook.com]
- 6. CAS 6310-09-4: 2-Acetyl-5-chlorothiophene | CymitQuimica [cymitquimica.com]
- 7. AU2016101823A4 - A process for the preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Chlorination of 2-Acetylthiophene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of 2-acetylthiophene (B1664040).
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed during the chlorination of 2-acetylthiophene?
A1: The main side reactions are the formation of constitutional isomers and polychlorinated products. The acetyl group at the 2-position deactivates the thiophene (B33073) ring towards electrophilic substitution and directs incoming electrophiles primarily to the 4- and 5-positions.[1] Therefore, in addition to the desired chlorinated product, you can expect to see other isomers such as 2-acetyl-4-chlorothiophene and 2-acetyl-5-chlorothiophene (B429048).[2] With an excess of the chlorinating agent or under harsh conditions, dichlorinated products like 2-acetyl-4,5-dichlorothiophene (B1329902) may also be formed.[2] Another significant side reaction is the polymerization of the thiophene ring, which typically results in the formation of dark, insoluble materials.[1]
Q2: My reaction mixture turned dark brown or black, and a precipitate formed. What is causing this?
A2: The formation of a dark, insoluble precipitate is a strong indication of thiophene ring polymerization.[1] This is a common side reaction under harsh acidic conditions, particularly when using strong Lewis acids like aluminum chloride (AlCl₃).[1] High reaction temperatures and the presence of oxidizing agents can also promote polymerization.[1] The electron-rich thiophene ring is susceptible to electrophilic attack, which can initiate a chain reaction leading to polythiophene-like oligomers or polymers.
Q3: How can I control the regioselectivity of the chlorination to favor a specific isomer?
A3: Controlling the regioselectivity between the 4- and 5-positions is challenging as both are electronically favored. However, the choice of chlorinating agent, catalyst, and reaction temperature can influence the product distribution. Milder conditions, such as using N-chlorosuccinimide (NCS) as the chlorinating agent and a less aggressive Lewis acid like zinc chloride (ZnCl₂), may offer better control.[3] It is also crucial to carefully control the stoichiometry of the chlorinating agent to minimize the formation of polychlorinated byproducts.[2]
Q4: Can the acetyl group itself react with the chlorinating agent?
A4: While the primary reaction occurs on the thiophene ring, reactions involving the acetyl group are possible under certain conditions. For instance, some reagents used for chlorination might also be capable of oxidizing the acetyl group, especially if the reaction conditions are not well-controlled. However, electrophilic aromatic substitution on the thiophene ring is the predominant reaction pathway.
Q5: Is it better to chlorinate 2-acetylthiophene directly or to acetylate 2-chlorothiophene (B1346680) to obtain 2-acetyl-5-chlorothiophene?
A5: The synthesis of 2-acetyl-5-chlorothiophene is often achieved with high yield and selectivity by the Friedel-Crafts acylation of 2-chlorothiophene.[4][5] This is because the chloro and sulfur substituents direct the incoming acetyl group to the 5-position. Direct chlorination of 2-acetylthiophene can lead to a mixture of isomers, which may be difficult to separate. Therefore, for obtaining pure 2-acetyl-5-chlorothiophene, the acetylation of 2-chlorothiophene is often the preferred route.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Chlorinated Product
| Possible Cause | Suggested Solution |
| Formation of multiple isomers | Optimize reaction conditions to improve regioselectivity. Try using a milder chlorinating agent (e.g., N-chlorosuccinimide instead of Cl₂) and a less reactive Lewis acid catalyst (e.g., SnCl₄ or ZnCl₂ instead of AlCl₃).[3] |
| Polymerization of the starting material | Avoid strong Lewis acids like AlCl₃.[1] Maintain a low reaction temperature (e.g., 0-15 °C) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization.[2] |
| Incomplete reaction | Monitor the reaction progress using TLC or GC-MS. If the reaction is stalling, a slight increase in temperature or extended reaction time might be necessary. Ensure the purity of your starting materials and reagents. |
| Sub-optimal stoichiometry | Carefully control the molar ratio of the chlorinating agent to 2-acetylthiophene. An excess of the chlorinating agent can lead to dichlorination.[2] |
Problem 2: Significant Formation of Polychlorinated Byproducts
| Possible Cause | Suggested Solution |
| Excess chlorinating agent | Use a molar ratio of chlorinating agent to 2-acetylthiophene of 1:1 or slightly less for monochlorination. A patent suggests using 0.3 to 0.8 equivalents of the chlorinating agent to limit the formation of di- and tri-chlorinated products.[2] |
| Harsh reaction conditions | High temperatures can promote further chlorination. Perform the reaction at the lowest effective temperature. |
Problem 3: Difficulty in Separating Isomeric Products
| Possible Cause | Suggested Solution |
| Similar physical properties of isomers | The boiling points of this compound and 2-acetyl-5-chlorothiophene may be close, making separation by distillation challenging. |
| Inefficient purification method | Use fractional distillation with a high-efficiency column for separation.[2] Alternatively, column chromatography on silica (B1680970) gel can be an effective method for separating isomers.[6] Analytical techniques like GC-MS can be used to assess the purity of the fractions.[7] |
Data Presentation
Table 1: Yields of Chlorinated Products under Various Reaction Conditions
| Starting Material | Chlorinating Agent | Catalyst / Conditions | Main Product(s) | Yield (%) | Reference |
| 2-Acetylthiophene | Cl₂ in CCl₄ | AlCl₃, CHCl₃, 0-25 °C, 12h | This compound | 36 | |
| 2-Acetylthiophene | Trichloroisocyanuric acid | AlCl₃, Dichloromethane (B109758), 10-15 °C, 2h | This compound | 82.5 | |
| 2-Acetylthiophene | N-chlorosuccinimide (NCS) | AlCl₃, Dichloromethane, RT, 6h | This compound | 71.8 | [3] |
| Thiophene (in-situ acetylation and chlorination) | Chlorine gas | AlCl₃, Acetyl chloride, 0 °C | This compound | 43 | [2] |
| 2-Chlorothiophene | Acetic anhydride (B1165640) | Phosphoric acid, reflux | 2-Acetyl-5-chlorothiophene | 97 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination of 2-Acetylthiophene
This protocol is adapted from a patented procedure using N-chlorosuccinimide (NCS) as the chlorinating agent.[3]
-
Materials:
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2-Acetylthiophene
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Dichloromethane
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Aluminum trichloride (B1173362) (AlCl₃)
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N-chlorosuccinimide (NCS)
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Cold water
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Anhydrous sodium sulfate
-
-
Procedure:
-
In a reaction flask, dissolve 2-acetylthiophene (1 kg, 7.925 mol) in dichloromethane (10 L).
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In batches, add aluminum trichloride (3.17 kg, 23.775 mol) and stir for 30 minutes after the addition is complete.
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Add N-chlorosuccinimide (2.12 kg, 15.85 mol) and allow the reaction to proceed at room temperature for 6 hours. Monitor the reaction completion by TLC.
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Pour the reaction solution into 2 L of cold water and separate the layers.
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Extract the aqueous phase with water twice (500 ml each time).
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Dry the combined organic phases over anhydrous sodium sulfate.
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Filter and concentrate the filtrate to dryness to obtain the crude product.
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Purify the crude product by vacuum distillation to yield this compound.
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Protocol 2: Synthesis of 2-Acetyl-5-chlorothiophene via Acetylation of 2-Chlorothiophene
This protocol is based on the Friedel-Crafts acylation of 2-chlorothiophene.[4]
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Materials:
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2-Chlorothiophene
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Ethylene (B1197577) dichloride
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Acetic anhydride
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Phosphoric acid (catalytic amount)
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Water
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Liquid caustic soda
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-
Procedure:
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In a reaction flask, add 2-chlorothiophene (10g), ethylene dichloride (30g), and acetic anhydride (17g).
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Add a catalytic amount of phosphoric acid.
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Heat the mixture to reflux and maintain for 4 hours.
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After the insulation period, cool the mixture to room temperature.
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Add 30g of water and regulate the pH to neutral with liquid caustic soda.
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Separate the layers and concentrate the organic layer under reduced pressure to obtain 2-acetyl-5-chlorothiophene.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. AU2016101823A4 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 3. organic chemistry - Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]
- 5. 2-ACETYL-5-CHLOROTHIOPHENE | 6310-09-4 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Improving the regioselectivity of "2-Acetyl-4-chlorothiophene" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetyl-4-chlorothiophene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic strategies for producing this compound:
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Chlorination of 2-acetylthiophene (B1664040): This is a common method that involves the direct chlorination of commercially available 2-acetylthiophene using a chlorinating agent in the presence of a Lewis acid catalyst.[1][2]
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Friedel-Crafts Acylation of 3-chlorothiophene: This approach involves the acylation of 3-chlorothiophene. However, controlling regioselectivity can be a challenge, as acylation of thiophenes typically favors the 2- and 5-positions.[3][4]
A variation of the first approach is a two-step, one-pot process where thiophene (B33073) is first acylated to produce 2-acetylthiophene, which is then chlorinated in the same reaction vessel.[5]
Q2: Why is regioselectivity a concern in the synthesis of this compound?
A2: Regioselectivity is crucial for maximizing the yield of the desired product and simplifying purification. In the context of this synthesis:
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During Friedel-Crafts acylation of thiophene: The acylation can occur at either the 2- or 3-position. The 2-position is electronically favored due to the greater stabilization of the cationic intermediate through resonance.[3][4] Inadequate control can lead to the formation of 3-acetylthiophene, an impurity that is difficult to separate.
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During chlorination of 2-acetylthiophene: The acetyl group at the 2-position is an electron-withdrawing group and directs incoming electrophiles. While the desired product is this compound, other isomers such as 2-acetyl-5-chlorothiophene (B429048) and dichlorinated byproducts can also be formed.
Q3: What are the common byproducts encountered during the synthesis of this compound?
A3: Common byproducts include:
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Isomeric Products: 2-acetyl-5-chlorothiophene and 2-acetyl-3-chlorothiophene.
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Dichlorinated Products: 2-acetyl-3,4-dichlorothiophene, 2-acetyl-4,5-dichlorothiophene, etc.[1]
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Unreacted Starting Materials: Residual 2-acetylthiophene or 3-chlorothiophene.
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Diacylated Thiophenes: These can form during the initial acylation of thiophene if reaction conditions are not optimized.[6]
Q4: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: The following techniques are essential:
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Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress to determine the consumption of starting materials and the formation of the product.
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the conversion rate, yield, and the relative amounts of different isomers, leading to a precise assessment of purity.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify the various components in the reaction mixture, including byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): For structural confirmation of the final product and identification of isomeric impurities.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. For the chlorination of 2-acetylthiophene, temperatures are often kept low (e.g., 10-15°C) to improve selectivity and prevent byproduct formation.[2] For acylation, temperatures between -5°C and 20°C have been reported to be effective.[5] |
| Degradation of Reactants or Products | Thiophene derivatives can be sensitive to strong acids and high temperatures. Ensure that the workup procedure is performed promptly and at a low temperature (e.g., pouring the reaction mixture into ice water).[1][2] |
| Inefficient Catalyst | The choice and amount of Lewis acid are crucial. Aluminum trichloride (B1173362) is a common and effective catalyst.[2] Ensure the catalyst is fresh and anhydrous, as moisture can deactivate it. |
| Suboptimal Chlorinating Agent | N-chlorosuccinimide (NCS) and trichloroisocyanuric acid are often used as they are solid and easier to handle than chlorine gas.[1][2] The choice of chlorinating agent can impact the yield and byproduct profile. |
Problem 2: Poor Regioselectivity (High Levels of Isomeric Impurities)
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | Higher temperatures can lead to the formation of undesired isomers. Maintain the recommended temperature range throughout the reaction. |
| Choice of Lewis Acid | Different Lewis acids can influence the regioselectivity of the reaction. While strong Lewis acids like AlCl₃ are common, exploring milder options like zinc chloride (ZnCl₂) might alter the isomer distribution.[1][7] |
| Rate of Addition of Reagents | Slow, controlled addition of the chlorinating agent or the acylating agent can help to maintain a low concentration of the electrophile, which can improve regioselectivity.[5] |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway. Dichloromethane (B109758) is a commonly used solvent.[1][2] Consider screening other non-polar or moderately polar solvents. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Close-Boiling Isomers | Isomers of acetyl-chlorothiophene can have very similar boiling points, making separation by distillation challenging. |
| Fractional Vacuum Distillation: Use an efficient distillation column (e.g., Vigreux or packed column) under reduced pressure to improve separation.[5] | |
| Column Chromatography: This is a highly effective method for separating isomers. A silica (B1680970) gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.[2][6] | |
| Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent can be a powerful purification technique.[8] | |
| Residual Catalyst | Lewis acid residues can complicate purification and affect the stability of the product. |
| Aqueous Workup: Quench the reaction mixture in ice-cold water or a dilute acid solution (e.g., 1M HCl) to decompose the catalyst and extract it into the aqueous phase.[2] | |
| Washing: Wash the organic layer with water, a dilute base solution (e.g., NaHCO₃), and brine to remove any remaining acidic or water-soluble impurities. |
Data Presentation
Table 1: Comparison of Different Chlorination Methods for 2-Acetylthiophene
| Chlorinating Agent | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| N-Chlorosuccinimide | AlCl₃ | Dichloromethane | Room Temp. | 6 | 71.8 | >99 | [1] |
| N-Chlorosuccinimide | ZnCl₂ | Dichloromethane | Room Temp. | 7 | 68.3 | 99.58 | [1] |
| Trichloroisocyanuric Acid | AlCl₃ | Dichloromethane | 10-15 | 4 | 82.48 | Not Specified | [2] |
| Chlorine Gas | AlCl₃ | Dichloromethane | 0 | Not Specified | 43 | 99 | [5] |
| Cl₂ in CCl₄ | AlCl₃ | Chloroform | 0 to 25 | 12 | 36 | Not Specified | [2][8] |
Experimental Protocols
Protocol 1: Chlorination of 2-Acetylthiophene using N-Chlorosuccinimide (NCS)
This protocol is adapted from a patented procedure.[1]
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-acetylthiophene (1 equivalent) and dichloromethane (10 volumes).
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Addition of Lewis Acid: Cool the mixture in an ice bath and add aluminum trichloride (3 equivalents) portion-wise, maintaining the internal temperature below 20°C.
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Stirring: Stir the resulting suspension for 30 minutes at room temperature.
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Addition of NCS: Add N-chlorosuccinimide (2 equivalents) portion-wise to the reaction mixture.
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Reaction: Allow the reaction to proceed at room temperature for 6 hours. Monitor the reaction progress by TLC or HPLC.
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Workup: Carefully pour the reaction mixture into 2 volumes of cold water. Separate the organic layer.
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Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash twice with water, then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via chlorination.
Caption: Troubleshooting logic for improving yield and purity.
References
- 1. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. AU2016101823A4 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. This compound | 34730-20-6 [chemicalbook.com]
Technical Support Center: Troubleshooting Suzuki Couplings of 2-Acetyl-4-chlorothiophene
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura coupling of 2-Acetyl-4-chlorothiophene. The electron-withdrawing nature of the acetyl group and the lower reactivity of a chloro-substituent on a thiophene (B33073) ring present specific hurdles that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of this compound resulting in low to no yield?
A1: Low yields in the Suzuki coupling of this compound are often multifactorial. The primary challenges are the inherent low reactivity of aryl chlorides compared to bromides or iodides and the electronic effect of the acetyl group. The C-Cl bond is strong and its oxidative addition to the palladium catalyst is often the rate-limiting step.[1][2] Additionally, the electron-withdrawing acetyl group can influence the reactivity of the thiophene ring.[3] Success hinges on an appropriately chosen catalyst system (palladium precursor and ligand), base, and solvent to overcome these challenges.
Q2: What are the most common side reactions to expect in this specific Suzuki coupling?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. Key side reactions include:
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Protodeboronation: The boronic acid reagent can be protonated and decompose, particularly in the presence of strong bases and water.[4]
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Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or certain palladium(II) species.[4]
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Hydrodehalogenation: The chloro-substituent on the thiophene can be replaced by a hydrogen atom.
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Aldol-type reactions: The acetyl group has acidic α-protons. While less common under typical Suzuki conditions with inorganic bases, stronger bases or higher temperatures could potentially lead to self-condensation or other side reactions involving the enolate of the acetyl group. For substrates with base-sensitive functionalities, milder bases are strongly recommended.[4]
Q3: Can the acetyl group on the thiophene ring interfere with the reaction?
A3: Yes, the acetyl group plays a significant electronic role. As an electron-withdrawing group, it can activate the aryl chloride towards oxidative addition, which is a positive effect.[3] However, the acidic protons on the methyl group of the acetyl moiety could potentially lead to side reactions if a very strong base is used, though this is less common with standard carbonate or phosphate (B84403) bases.[4] Careful selection of a non-nucleophilic, moderately strong base is crucial.
Q4: Is it necessary to use an inert atmosphere for this reaction?
A4: Absolutely. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and promote the homocoupling of the boronic acid.[4] It is critical to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Strategy |
| Inactive Catalyst System | The combination of an electron-deficient aryl chloride requires a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Solution: Switch to a more electron-rich and bulky ligand such as a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[5] These promote the challenging oxidative addition step. Use a reliable palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. |
| Inappropriate Base | The base may be too weak to effectively promote transmetalation or may have poor solubility in the reaction medium. Solution: Screen stronger, non-nucleophilic inorganic bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[6] Ensure the base is finely powdered to maximize surface area. |
| Suboptimal Solvent | The solvent system may not be suitable for the solubility of the reagents or for the desired reaction temperature. Solution: Common solvents for Suzuki couplings of heteroaryl chlorides include 1,4-dioxane (B91453), toluene (B28343), or DMF, often with a small amount of water to aid in dissolving the base.[7] Anhydrous conditions with a soluble organic base could also be explored if protodeboronation is an issue. |
| Insufficient Temperature | The activation energy for the oxidative addition of the C-Cl bond may not be reached. Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C. Monitor for potential decomposition of starting materials or product at higher temperatures. |
Problem 2: Formation of Significant Byproducts
| Observed Byproduct | Troubleshooting Strategy |
| Homocoupled Boronic Acid | This is often due to the presence of oxygen. Solution: Ensure all reagents and solvents are rigorously degassed. Purge the reaction vessel thoroughly with an inert gas before adding the catalyst. Using a Pd(0) source directly or a pre-catalyst that efficiently reduces to Pd(0) can also minimize this.[4] |
| Protodeboronation Product | The boronic acid is decomposing before it can couple. This is often exacerbated by strong bases and protic solvents. Solution: Use a milder base like K₃PO₄ or KF.[4] Consider using the corresponding boronic ester (e.g., a pinacol (B44631) ester), which is more stable and less prone to protodeboronation.[8] Minimize the amount of water in the reaction or switch to anhydrous conditions if possible. |
| Hydrodehalogenated Starting Material | The starting this compound is being reduced. Solution: This can be influenced by the base and solvent. Ensure you are using a non-nucleophilic base. Avoid protic solvents like alcohols if this is a persistent issue. |
Data Summary
Table 1: Recommended Reaction Conditions for Suzuki Coupling of Electron-Deficient Chlorothiophenes
| Parameter | Recommended Conditions | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Reliable sources of Pd(0) when paired with appropriate ligands. |
| Ligand | SPhos, XPhos, RuPhos, or other bulky, electron-rich phosphines | Essential for activating the C-Cl bond in the oxidative addition step.[5] |
| Catalyst Loading | 1-5 mol% | Higher loading may be necessary for unreactive chlorides. |
| Base | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases that are effective in challenging couplings.[6] |
| Base Equivalents | 2-3 equivalents | Ensures complete reaction. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic polar solvents, often with water to dissolve the inorganic base.[7] |
| Temperature | 80-120 °C | Higher temperatures are often required to overcome the activation barrier of C-Cl bond cleavage. |
Experimental Protocols
Protocol 1: Standard Conditions
This protocol provides a starting point for the Suzuki coupling of this compound.
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To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
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Evacuate and backfill the flask with argon or nitrogen three times.
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Add Pd(PPh₃)₄ (5 mol%).
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Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
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Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Optimized Conditions for a Challenging Substrate
This protocol employs a more active catalyst system for the less reactive chloro-substrate.
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To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).
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Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine (B1218219) ligand (e.g., SPhos, 4 mol%).
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Seal the flask, and evacuate and backfill with argon or nitrogen three times.
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Add degassed toluene and a minimal amount of degassed water (e.g., 10:1 toluene/water) via syringe.
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Heat the reaction mixture to 110 °C with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS. The reaction may be complete in 4-12 hours.
-
Follow steps 7-9 from Protocol 1 for workup and purification.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Preventing Homo-coupling in Reactions of 2-Acetyl-4-chlorothiophene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate homo-coupling side reactions in cross-coupling experiments involving 2-Acetyl-4-chlorothiophene.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling and why is it a problem in my reaction with this compound?
A1: Homo-coupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of your experiment, this can manifest as the formation of a dimer of your organometallic reagent (e.g., boronic acid in a Suzuki reaction) or a dimer of this compound. This side reaction consumes your starting materials, reduces the yield of your desired cross-coupled product, and complicates purification. Given that this compound is an electron-deficient aryl chloride, specific conditions are often required to favor the desired cross-coupling pathway over homo-coupling.
Q2: I am observing a significant amount of a byproduct that I suspect is a homo-coupled dimer of my boronic acid in a Suzuki-Miyaura reaction. What is the most likely cause?
A2: The most common cause for the homo-coupling of boronic acids is the presence of oxygen in the reaction mixture.[1] Palladium(II) species, which can form from the oxidation of the active Palladium(0) catalyst by oxygen, can promote this undesired reaction.[1] It is crucial to ensure that your reaction is performed under strictly anaerobic conditions.
Q3: Can the choice of palladium catalyst and ligand influence the extent of homo-coupling?
A3: Absolutely. The choice of the palladium source and the supporting ligand is critical. For challenging substrates like this compound, which is an electron-deficient aryl chloride, pre-catalysts that readily form the active Pd(0) species are recommended.[2] Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Fu groups (e.g., XPhos, SPhos), can accelerate the oxidative addition and reductive elimination steps of the cross-coupling cycle, thereby outcompeting the pathways leading to homo-coupling.[3]
Q4: How does the base affect the formation of homo-coupling byproducts in a Suzuki-Miyaura coupling?
A4: The base plays a crucial role in the Suzuki-Miyaura reaction, and its choice can impact the selectivity. A base that is too strong or too weak can lead to side reactions. For electron-deficient aryl chlorides, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate the transmetalation step.[3] However, an inappropriate base can also promote the decomposition of the boronic acid, which can contribute to homo-coupling. Therefore, screening of different bases is often necessary to find the optimal conditions for your specific reaction.
Q5: I am performing a Stille coupling and observe significant formation of the organotin homo-coupled product. What are the primary causes and how can I prevent this?
A5: Homo-coupling of organostannane reagents in Stille reactions is a known side reaction. It can be promoted by the presence of oxygen or by certain palladium catalyst systems. To minimize this, it is essential to rigorously degas all solvents and reagents and to maintain an inert atmosphere throughout the reaction. Screening different palladium sources and ligands can also help identify a catalyst system that disfavors this side reaction. Additionally, the use of additives like copper(I) iodide (CuI) can sometimes accelerate the desired cross-coupling, reducing the lifetime of the organotin reagent in the reaction mixture and thus its opportunity for homo-coupling.
Q6: In my Sonogashira coupling of this compound with a terminal alkyne, I am getting a lot of the di-yne byproduct (Glaser coupling). What are the best strategies to avoid this?
A6: The homo-coupling of terminal alkynes, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[4] The most effective way to prevent this is to run the reaction under strictly copper-free conditions. If a copper co-catalyst is necessary for the reactivity of your specific substrates, it is imperative to use rigorously deoxygenated solvents and maintain a strictly inert atmosphere. Slow addition of the alkyne to the reaction mixture can also help to keep its concentration low, thereby disfavoring the bimolecular homo-coupling reaction.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Issues
Problem: Low yield of the desired cross-coupled product with significant formation of the boronic acid homo-coupled dimer.
| Possible Cause | Suggested Solution(s) |
| Presence of Oxygen | 1. Thoroughly degas all solvents and reagents (including water) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. 2. Maintain a positive pressure of an inert gas throughout the reaction setup and duration. |
| Suboptimal Catalyst System | 1. Switch to a more active palladium pre-catalyst, such as a Buchwald G3 or G4 type, which efficiently generates the active Pd(0) species. 2. Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. A 1.2:1 to 2:1 ligand-to-palladium ratio is a good starting point. |
| Inappropriate Base or Solvent | 1. Screen stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. 2. Use anhydrous, polar aprotic solvents like dioxane, THF, or toluene. A small amount of water can sometimes be beneficial, but it must be thoroughly degassed. |
| Incorrect Reaction Temperature | 1. For electron-deficient chlorides, higher temperatures (e.g., 80-110 °C) are often necessary to promote oxidative addition. However, excessively high temperatures can lead to catalyst decomposition. Monitor the reaction and optimize the temperature. |
Guide 2: Stille Coupling Issues
Problem: Formation of significant amounts of the organostannane homo-coupled product.
| Possible Cause | Suggested Solution(s) |
| Presence of Oxygen | 1. Rigorously degas all reagents and solvents with an inert gas. 2. Ensure a completely anaerobic reaction setup. |
| Catalyst Choice | 1. Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and phosphine ligands. 2. Sometimes "ligandless" conditions with a catalyst like Pd(PPh₃)₄ can be effective. |
| Slow Transmetalation | 1. Add a co-catalyst like CuI or CsF to accelerate the transmetalation step. 2. Use a more polar, aprotic solvent such as DMF or NMP. |
| Nature of the Organostannane | 1. Ensure the use of high-purity organotin reagents. 2. The rate of transfer for the organic group on tin is typically alkynyl > alkenyl > aryl >> alkyl. Using tributyltin or trimethyltin (B158744) reagents generally ensures the preferential transfer of the desired group. |
Guide 3: Sonogashira Coupling Issues
Problem: Predominant formation of the alkyne homo-coupled dimer (Glaser coupling).
| Possible Cause | Suggested Solution(s) |
| Presence of Oxygen and Copper Co-catalyst | 1. The most effective solution is to switch to a copper-free Sonogashira protocol. 2. If copper is essential, ensure strictly anaerobic conditions by thoroughly degassing all components of the reaction. |
| High Alkyne Concentration | 1. Add the terminal alkyne slowly to the reaction mixture using a syringe pump to maintain a low instantaneous concentration. |
| Inappropriate Base | 1. An amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is anhydrous and used in sufficient excess. |
| Catalyst System | 1. For copper-free conditions, specific palladium catalysts and ligands may be required to facilitate the coupling. Screening may be necessary. |
Data Presentation
Table 1: Effect of Reaction Conditions on Homo-coupling in a Model Suzuki-Miyaura Reaction of an Electron-Deficient Aryl Chloride *
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Cross-coupling Yield (%) | Homo-coupling Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 35 | 40 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2.4) | K₃PO₄ (2) | Toluene | 110 | 85 | <5 |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane | 100 | 92 | <2 |
| 4 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | THF/H₂O | 80 | 60 | 25 |
*Data is representative for a challenging electron-deficient aryl chloride and serves as a guideline. Actual results with this compound may vary.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures for electron-deficient aryl chlorides and related acetyl-substituted thiophenes.[5]
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed dioxane (5 mL) via syringe.
-
Catalyst Addition: In a separate vial under argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). Add the catalyst to the reaction flask against a positive flow of argon.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Stille Coupling of this compound
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the organostannane reagent (1.1 mmol, 1.1 equiv.), and anhydrous lithium chloride (3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon (3x).
-
Catalyst and Solvent: Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and tri(2-furyl)phosphine (B125338) (0.06 mmol, 6 mol%) against a positive flow of argon. Add anhydrous, degassed DMF (5 mL) via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with a saturated aqueous solution of KF to precipitate tin byproducts. Filter through celite and wash the organic layer with brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling of this compound
-
Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.5 mmol, 1.5 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous, degassed DMF (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C. Monitor for the disappearance of starting materials by TLC or GC-MS.
-
Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by flash chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing high homo-coupling.
Caption: Competing pathways: cross-coupling vs. homo-coupling.
References
Technical Support Center: Catalyst Selection for Heck Reaction with 2-Acetyl-4-chlorothiophene
This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic chemistry, providing targeted advice for the Heck reaction involving the challenging substrate, 2-acetyl-4-chlorothiophene.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for the Heck reaction?
A1: this compound is an electron-deficient heteroaryl chloride. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides due to the stronger carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition step to the palladium(0) catalyst more difficult.[1][2][3] The electron-withdrawing acetyl group can further influence the electron density of the thiophene (B33073) ring, affecting its reactivity. While electron-withdrawing groups can sometimes enhance the reactivity of aryl halides, the overall sluggishness of aryl chlorides remains a primary challenge.[1]
Q2: What is the general mechanism for the Heck reaction?
A2: The Heck reaction follows a catalytic cycle involving a palladium catalyst.[4][5] The key steps are:
-
Pre-activation: If starting with a Pd(II) salt like Pd(OAc)₂, it is first reduced in situ to the active Pd(0) species.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of this compound to form a Pd(II) complex.[7]
-
Alkene Coordination & Insertion: The alkene coupling partner coordinates to the palladium center and then inserts into the Pd-Aryl bond.[5]
-
β-Hydride Elimination: A hydrogen atom from the alkene is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step generally proceeds with syn-elimination and favors the formation of the trans (E) isomer.[8][9]
-
Reductive Elimination/Base Regeneration: A base is required to neutralize the generated acid (HX) and regenerate the Pd(0) catalyst, closing the catalytic cycle.[3][6]
Q3: What type of palladium catalyst should I start with for this reaction?
A3: For challenging aryl chlorides, highly active catalyst systems are required. Standard catalysts like Pd(PPh₃)₄ may show low efficacy.[10] It is recommended to use catalyst systems known for activating C-Cl bonds:
-
Palladacycles: These are highly stable and active catalysts, often showing high turnover numbers (TONs) for aryl chlorides.[1][11]
-
Catalysts with Bulky, Electron-Rich Ligands: Ligands such as tri-tert-butylphosphine (B79228) (P(tBu)₃) or di(1-adamantyl)-n-butylphosphine are highly effective for activating aryl chlorides.[2][12]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are also very effective and thermally stable, making them suitable for reactions that require high temperatures.[1][11]
A good starting point would be a pre-formed catalyst like a palladacycle or generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a specialized ligand.
Q4: How do I choose the right ligand?
A4: Ligand choice is critical for the success of Heck reactions with aryl chlorides. The ligand stabilizes the palladium catalyst and modulates its reactivity. For this compound, you should consider:
-
Bulky, Electron-Rich Phosphines: These ligands promote the difficult oxidative addition step by increasing the electron density on the palladium center. Examples include P(tBu)₃, PCy₃ (tricyclohexylphosphine), and Buchwald-type biaryl phosphine (B1218219) ligands (e.g., XPhos, SPhos).[1][12]
-
N-Heterocyclic Carbenes (NHCs): These are strong sigma-donors and are more robust than many phosphine ligands, making them excellent for high-temperature reactions.[1]
-
P/N or P/O-type Ligands: In some cases, chelating ligands can provide extra stability and efficiency.
Avoid simple, less electron-rich phosphines like triphenylphosphine (B44618) (PPh₃) unless high temperatures and long reaction times are acceptable, as they are prone to decomposition under harsh conditions.[1]
Q5: Which base and solvent are most suitable?
A5:
-
Base: An inorganic base is often preferred over organic amines for aryl chlorides to avoid potential side reactions. Common choices include K₂CO₃, Cs₂CO₃, or NaOAc.[4] The choice of base can be crucial, and sometimes organic bases like triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA) may work, but they should be used with caution. An organic ionic base like n-Bu₄N⁺OAc⁻ has been shown to be effective for promoting the Heck reaction of aryl chlorides under milder conditions.[13]
-
Solvent: High-boiling point, polar aprotic solvents are typically used to ensure the reactants remain in solution and to allow for higher reaction temperatures. Recommended solvents include DMF, DMAc, NMP, or dioxane.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: The C-Cl bond is difficult to activate.[2] 2. Low Temperature: Insufficient energy for oxidative addition.[1] 3. Inappropriate Ligand: The ligand is not electron-rich enough.[12] 4. Catalyst Poisoning: Impurities in starting materials or solvent. | 1. Switch to a more active catalyst system (e.g., palladacycle or Pd/P(tBu)₃).[11] Increase catalyst loading (e.g., from 1 mol% to 5 mol%).[14] 2. Increase the reaction temperature, potentially up to 120-150 °C. Consider using microwave heating to shorten reaction times.[1][15] 3. Use a bulky, electron-rich phosphine (e.g., P(tBu)₃, adamantyl-based phosphines) or an NHC ligand.[12] 4. Ensure all reagents and solvents are pure and dry. Degas the solvent before use.[10] |
| Formation of Palladium Black | 1. Catalyst Decomposition: The active Pd(0) species has agglomerated and precipitated. This can be caused by high temperatures or the presence of oxygen.[10] 2. Ligand Degradation: Phosphine ligands can degrade at high temperatures (P-C bond cleavage). | 1. Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).[10] Lower the reaction temperature if possible. Use a more stable ligand system like an NHC or a palladacycle.[1] 2. Switch to a more thermally robust ligand, such as an NHC or a sterically hindered biaryl phosphine. |
| Dehalogenation of Starting Material | 1. β-Hydride Elimination from Pd-H Species: The palladium hydride intermediate can react with the starting aryl chloride. | 1. This is a common side reaction. Optimizing the reaction conditions (catalyst, base, temperature) to favor the productive Heck pathway is key. Sometimes, adding a halide scavenger like a silver salt can help, but this adds cost and complexity. |
| Formation of Homocoupled Product (Biaryl) | 1. Side reaction: This can occur particularly at higher temperatures. | 1. Lower the reaction temperature. Screen different ligands and bases to find conditions that suppress this pathway. |
| Low Stereoselectivity (E/Z mixture) | 1. Product Isomerization: The desired trans product may isomerize to the cis isomer under the reaction conditions, especially with prolonged heating. | 1. Minimize reaction time and temperature. Once the reaction is complete, work it up promptly. The Heck reaction mechanism inherently favors the trans (E) product.[8] |
Data & Protocols
Catalyst System Performance
The following table summarizes typical results for the Heck reaction of activated or challenging aryl chlorides with various olefins, providing a reference for expected yields.
| Catalyst / Ligand | Olefin | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(tBu)₃ | Styrene (B11656) | Cs₂CO₃ | Dioxane | 100 | High | [2] |
| Pd(OAc)₂ / Adamantyl-phosphine | n-Butyl acrylate | K₂CO₃ | DMAc | 140 | >90 | [12] |
| Herrmann's Palladacycle | Styrene | NaOAc | NMP | 130 | High | [1][8] |
| Pd-NHC Complex | 2-Ethylhexyl acrylate | NaOAc | Toluene/TBAB | 120 | 97-99 | [11] |
| PdCl₂(PPh₃)₂ | Styrene | NEt₃ | DMF | 100 | Low-Moderate | [2] |
Note: Yields are generalized from literature on similar challenging aryl chlorides. Specific yields for this compound will require experimental optimization.
Example Experimental Protocol
This protocol is a starting point and should be optimized for the specific olefin being used.
Reaction: Heck coupling of this compound with Styrene.
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine [P(tBu)₃] (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylacetamide (DMAc), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (4.5 mg), P(tBu)₃ (8.1 mg), and K₂CO₃ (276 mg).
-
Add this compound (160.6 mg).
-
Add anhydrous DMAc (5 mL) via syringe.
-
Add styrene (138 µL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired substituted alkene.
Visual Workflow for Catalyst Selection
The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for the Heck reaction with this compound.
References
- 1. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 2. diva-portal.org [diva-portal.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Heck Reaction [organic-chemistry.org]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. Synthesis routes of this compound [benchchem.com]
Technical Support Center: Analysis of 2-Acetyl-4-chlorothiophene by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of impurities in 2-Acetyl-4-chlorothiophene by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing for this compound | 1. Active sites on the column: The acetyl group can interact with acidic silanol (B1196071) groups on the silica (B1680970) support.[1] 2. Column contamination: Buildup of non-volatile residues from the sample matrix.[1] 3. Mobile phase pH is not optimal: The pH may be too close to the pKa of an impurity or the main compound. | 1. Use a base-deactivated column or an end-capped column. 2. Flush the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the guard column or the analytical column.[2] 3. Adjust the mobile phase pH. Ensure the buffer capacity is sufficient. |
| Peak Fronting | 1. Sample overload: Injecting too concentrated a sample.[3] 2. Sample solvent stronger than the mobile phase: The sample is dissolved in a solvent that is stronger than the mobile phase.[2] | 1. Dilute the sample or reduce the injection volume.[3] 2. Prepare the sample in the mobile phase or a weaker solvent. |
| Split Peaks | 1. Clogged frit or column void: A blockage at the column inlet or a void in the packing material. 2. Co-elution of two compounds: An impurity may be eluting very close to the main peak. 3. Injector issue: A problem with the injector rotor seal.[4] | 1. Replace the column inlet frit. If a void is suspected, the column may need to be replaced. 2. Optimize the mobile phase composition or gradient to improve resolution. 3. Inspect and replace the injector rotor seal if necessary. |
| Baseline Noise or Drift | 1. Air bubbles in the system: Bubbles in the pump or detector.[2] 2. Contaminated mobile phase: Impurities in the solvents or additives. 3. Detector lamp aging: The lamp intensity is decreasing.[5] | 1. Degas the mobile phase and purge the pump.[2] 2. Prepare fresh mobile phase using HPLC-grade solvents and high-purity additives.[1] 3. Replace the detector lamp. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation: Variation in the composition of the mobile phase between runs.[2] 2. Fluctuating column temperature: The column temperature is not stable.[1] 3. Pump malfunction: Inconsistent flow rate.[1][5] | 1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a constant temperature.[1] 3. Check the pump for leaks and perform routine maintenance.[1] |
Frequently Asked Questions (FAQs)
1. What are the potential impurities in this compound?
Potential impurities can arise from the starting materials, by-products of the synthesis, or degradation of the final product.[6] Common impurities may include:
-
Isomeric impurities: 2-Acetyl-3-chlorothiophene, 2-Acetyl-5-chlorothiophene, and 3-acetyl-chlorothiophenes.[9]
-
Over-chlorinated products: 2-Acetyl-4,5-dichlorothiophene.
-
Degradation products: Hydrolysis of the acetyl group under certain conditions.[10]
2. How can I identify an unknown impurity peak in my chromatogram?
For reliable identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. LC-MS provides both the retention time and the mass spectrum of the impurity, which can be used for structural elucidation.[1]
3. What are the typical limits of detection (LOD) and quantification (LOQ) for impurities?
For validated HPLC-UV methods, typical LOD values are in the range of 0.01% to 0.05%, and LOQ values are typically around 0.05% to 0.1% relative to the main peak of this compound.[1] These values are dependent on the specific impurity and the instrument.
4. How should I prepare my sample of this compound for HPLC analysis?
It is recommended to dissolve the sample in the mobile phase to avoid solvent effects that can cause peak distortion. A typical concentration for analysis would be around 0.5 to 1.0 mg/mL.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general method for the analysis of impurities in this compound. Method validation and optimization may be required for specific applications.
HPLC System and Conditions:
| Parameter | Condition |
| Column | C18 column (150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile |
| Gradient | 0-5 min: 50% B 5-15 min: 50% to 80% B 15-20 min: 80% B 20.1-25 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas before use.
Sample Preparation:
-
Accurately weigh about 25 mg of the this compound sample.
-
Dissolve in and dilute to 25 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of approximately 1 mg/mL.
Potential Impurities and Hypothetical Retention Times
The following table lists potential impurities and their hypothetical retention times relative to this compound under the conditions described above. Actual retention times may vary.
| Compound | Hypothetical Retention Time (min) | Relative Retention Time (RRT) |
| 2-Acetylthiophene | 8.5 | 0.85 |
| 2-Acetyl-3-chlorothiophene | 9.8 | 0.98 |
| This compound | 10.0 | 1.00 |
| 2-Acetyl-5-chlorothiophene | 10.2 | 1.02 |
| 2-Acetyl-4,5-dichlorothiophene | 12.5 | 1.25 |
Visualizations
Caption: HPLC Troubleshooting Workflow for this compound Analysis.
Caption: Potential Impurity Formation Pathway in the Synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. This compound | 34730-20-6 [chemicalbook.com]
- 9. AU2016101823A4 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 2-Acetyl-4-chlorothiophene
This technical support guide provides detailed protocols and troubleshooting advice for the purification of 2-Acetyl-4-chlorothiophene via recrystallization. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For this compound, a systematic solvent screen is recommended. Based on its chemical structure (an aromatic ketone), suitable starting points for single-solvent recrystallization include alcohols (e.g., ethanol, isopropanol) or a mixed solvent system. A common mixed-solvent system to try would be a combination of a solvent in which the compound is soluble (like ethyl acetate (B1210297) or dichloromethane) and a solvent in which it is less soluble (like hexane (B92381) or heptane)[1].
Q2: My compound "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" is a common problem, especially for compounds with low melting points or when the solution is cooled too quickly. This compound is sometimes described as a yellow oil, suggesting it may have a low melting point which can lead to this issue[2]. If your compound oils out, you can try the following troubleshooting steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool down much more slowly.
-
Lower the Crystallization Temperature: If the oiling out persists, it may be because the boiling point of your solvent is higher than the melting point of your compound. Consider using a lower-boiling solvent or solvent mixture.
-
Use a Two-Solvent System: Dissolve the oil in a minimum amount of a "good" solvent (one in which it is very soluble). Then, slowly add a "poor" solvent (an anti-solvent in which it is insoluble) dropwise at a slightly elevated temperature until you observe persistent cloudiness. Then, allow the solution to cool slowly.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth[3].
Q3: No crystals are forming, even after the solution has cooled. What is the problem?
A3: A failure to crystallize usually indicates that the solution is not supersaturated. Here are some remedies:
-
Too Much Solvent: This is the most common reason for the failure of crystallization[3]. To fix this, you can gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
Induce Crystallization: If the solution is supersaturated but no crystals have formed, you may need to induce nucleation. This can be done by:
-
Scratching the flask with a glass rod[3].
-
Adding a seed crystal of pure this compound, if available. A tiny crystal can act as a template for further crystal growth.
-
-
Cool to a Lower Temperature: After the solution has been allowed to cool to room temperature, placing it in an ice bath or a refrigerator can help to promote crystallization.
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can be due to several factors. Consider the following to improve your recovery:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Using an excess will result in a significant amount of your compound remaining in the mother liquor upon cooling[4].
-
Avoid Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent your product from crystallizing prematurely on the filter paper or in the funnel stem.
-
Sufficient Cooling: Ensure you have allowed adequate time for crystallization and that the final cooling temperature is low enough to maximize crystal formation.
-
Washing with Ice-Cold Solvent: When washing your collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product[4].
Q5: My recrystallized product is still colored. How can I remove the colored impurities?
A5: If your final product retains a significant color (and the pure compound is expected to be a lighter color), you can perform a decolorization step. After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that adding too much charcoal can lead to a reduction in your final yield.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) at room temperature. If the compound dissolves, the solvent is unsuitable. If it does not dissolve, gently heat the test tube. If the compound dissolves upon heating and then reappears as a solid upon cooling, the solvent is likely suitable.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry thoroughly on the filter paper with the vacuum on. For final drying, the crystals can be transferred to a watch glass or placed in a vacuum oven.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Pair Selection: Choose a "good" solvent that readily dissolves this compound at room temperature (e.g., dichloromethane (B109758) or ethyl acetate) and a "poor" solvent in which it is insoluble (e.g., hexane or heptane). The two solvents must be miscible.
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at near-boiling temperature.
-
Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly and persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6 and 7 from the single-solvent protocol, using the mixed solvent system (in the same proportion) that has been chilled for washing.
Data Presentation
The following table should be used to record and compare experimental results for different recrystallization conditions.
| Solvent System (v/v) | Temperature for Dissolution (°C) | Observations During Cooling | Appearance of Crystals | Yield (%) | Purity (e.g., by MP) |
| Ethanol | ~78 | ||||
| Isopropanol | ~82 | ||||
| Hexane / Ethyl Acetate | Varies | ||||
| Dichloromethane / Hexane | Varies |
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Challenges in the scale-up of "2-Acetyl-4-chlorothiophene" production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Acetyl-4-chlorothiophene production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
The most common method for synthesizing this compound is through the Friedel-Crafts acylation of a substituted thiophene (B33073). This typically involves two main approaches:
-
Direct Chlorination and Acylation of Thiophene: This can be a one-pot synthesis where thiophene is first acylated to form 2-acetylthiophene (B1664040), which is then chlorinated.[1][2]
-
Chlorination of 2-Acetylthiophene: This is a common two-step process where 2-acetylthiophene is synthesized first and then chlorinated in a separate step.[3][4]
Key reagents generally include a thiophene substrate, an acylating agent (like acetic anhydride), a chlorinating agent (such as chlorine gas, N-chlorosuccinimide (NCS), or trichloroisocyanuric acid), and a Lewis acid catalyst (commonly aluminum chloride, AlCl₃).[1][2][3][4]
Q2: What are the critical safety precautions to consider during the production of this compound?
This compound and its precursors are hazardous materials that require careful handling in a well-ventilated area or under a fume hood.[5] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, eye protection, and respiratory protection.[5]
-
Hazardous Reagents:
-
2-Acetylthiophene: Fatal if swallowed and toxic in contact with skin or if inhaled.[6]
-
Aluminum Chloride (AlCl₃): Reacts vigorously with water.
-
Chlorinating Agents: Chlorine gas is highly toxic. NCS and trichloroisocyanuric acid are strong oxidizing agents.
-
-
Waste Disposal: Dispose of all chemical waste according to official regulations.[6]
-
Emergency Procedures: Have appropriate emergency equipment, such as a safety shower and eyewash station, readily available.
Q3: What are the major challenges in scaling up the production of this compound?
The primary challenges during the scale-up of this compound production include:
-
Low Yield and Purity: Achieving high yield and purity can be difficult due to the formation of isomers and other byproducts.[1]
-
Isomer Formation: The chlorination step can produce undesired isomers such as 2-acetyl-3-chlorothiophene (B1332639) and 2-acetyl-5-chlorothiophene, which can be challenging to separate from the desired product.[1]
-
Byproduct Formation: Over-chlorination can lead to the formation of di-chlorinated byproducts.[1][4]
-
Reaction Control: The Friedel-Crafts reaction is exothermic and requires careful temperature control to prevent side reactions.[2]
-
Purification: Effective purification methods are necessary to remove unreacted starting materials, catalyst residues, and byproducts.[7]
Troubleshooting Guides
Problem 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Stoichiometry: Ensure the correct molar ratios of reactants and catalyst are used. For Friedel-Crafts acylation, a stoichiometric amount of Lewis acid catalyst is often required as it complexes with the ketone product.[8][9] - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction until completion.[4] - Check Reaction Temperature and Time: Ensure the reaction is carried out at the optimal temperature and for a sufficient duration as specified in the protocol. |
| Suboptimal Catalyst Activity | - Use Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are sensitive to moisture. Ensure all reagents and equipment are dry. - Catalyst Quality: Use a fresh, high-quality Lewis acid catalyst. |
| Product Loss During Workup | - Optimize Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions. - Minimize Transfer Losses: Be meticulous during transfers between vessels. |
Problem 2: Low Product Purity (Presence of Isomers and Byproducts)
| Potential Cause | Troubleshooting Steps |
| Formation of Isomeric Byproducts | - Control Reaction Temperature: Carefully control the temperature during the chlorination step, as higher temperatures can lead to the formation of undesired isomers.[1] - Choice of Chlorinating Agent: The choice of chlorinating agent can influence selectivity. N-chlorosuccinimide (NCS) has been reported to produce high-purity products with fewer byproducts compared to agents like trichloroisocyanuric acid.[4] |
| Formation of Di-chlorinated Byproducts | - Control Stoichiometry of Chlorinating Agent: Use a controlled amount (0.3 to 0.8 equivalents) of the chlorinating agent to minimize over-chlorination.[1] - Slow Addition of Reagents: Add the chlorinating agent slowly and in portions to maintain better control over the reaction.[3] |
| Presence of Unreacted Starting Materials | - Purification: Employ efficient purification methods such as vacuum distillation or column chromatography to separate the product from unreacted starting materials.[7] |
| Product Discoloration | - Avoid Thermal Decomposition: During distillation, ensure the vacuum is low enough to keep the distillation temperature below the decomposition point of the product.[7] - Charcoal Treatment: Consider a charcoal treatment or passing the crude product through a silica (B1680970) plug to remove colored impurities before final purification.[7] |
Data Presentation
Table 1: Comparison of Different Synthesis Protocols for this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | 2-Acetylthiophene | 2-Acetylthiophene | Thiophene |
| Chlorinating Agent | Cl₂ in CCl₄ | Trichloroisocyanuric acid | N-Chlorosuccinimide (NCS) |
| Lewis Acid | AlCl₃ | AlCl₃ | AlCl₃ or ZnCl₂ |
| Solvent | CHCl₃ | Dichloromethane (B109758) | Dichloromethane |
| Reaction Temperature | 0 °C to 25 °C | 10 - 15 °C | Room Temperature |
| Reaction Time | 12 hours | 4 hours | 6 - 7 hours |
| Yield | 36% | 82.48% | 68.3% - 71.8% |
| Reported Purity | Not Specified | Not Specified | up to 99.66% |
| Reference | [3] | [3] | [4] |
Experimental Protocols
Protocol 1: Synthesis from 2-Acetylthiophene using Trichloroisocyanuric Acid
-
Reaction Setup: Dissolve 200 g of 2-acetylthiophene in 2 L of dichloromethane in a suitable reaction vessel.
-
Addition of Chlorinating Agent: Add 147.3 g of trichloroisocyanuric acid to the solution.
-
Addition of Catalyst: Slowly add 1060 g of aluminum trichloride (B1173362) in portions at a temperature of 10-15 °C over 2 hours.
-
Reaction: Maintain the reaction mixture at 10-15 °C for 2 hours. Monitor the reaction completion using TLC.
-
Quenching: Pour the reaction solution into 2 L of an iced 1 M hydrochloric acid solution.
-
Extraction: Extract the product with dichloromethane.
-
Drying and Concentration: Dry the organic phase with sodium sulfate (B86663) and concentrate the solution.
-
Purification: Purify the crude product by distillation to obtain this compound.[3]
Protocol 2: Synthesis from 2-Acetylthiophene using N-Chlorosuccinimide (NCS)
-
Reaction Setup: Add 1 kg of 2-acetylthiophene and 10 L of dichloromethane to the reaction flask.
-
Addition of Catalyst: Add 3.17 kg of aluminum trichloride in batches and stir for 30 minutes after the addition is complete.
-
Addition of Chlorinating Agent: Add 2.12 kg of N-chlorosuccinimide (NCS) in batches.
-
Reaction: Allow the reaction to proceed at room temperature for 6 hours. Monitor the reaction completion using TLC.
-
Quenching: Pour the reaction solution into 2 L of cold water.
-
Workup: Separate the layers and wash the organic phase with water twice (500 ml each time). Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the filtrate to obtain the crude product.
-
Purification: Purify the crude product by distillation under reduced pressure.[4]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. AU2016101823A4 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 2. niir.org [niir.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. lobachemie.com [lobachemie.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Acetyl-4-chlorothiophene and 2-Acetyl-5-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two important thiophene (B33073) derivatives: 2-acetyl-4-chlorothiophene and 2-acetyl-5-chlorothiophene (B429048). These compounds are valuable building blocks in the synthesis of pharmaceuticals and functional materials. Understanding their distinct reactivity profiles is crucial for designing efficient synthetic routes and developing novel molecular entities.
Introduction to Reactivity in Substituted Thiophenes
The reactivity of the thiophene ring is significantly influenced by the nature and position of its substituents. The acetyl group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic aromatic substitution. The position of the chlorine atom, at either the 4- or 5-position, further modulates the electron density and steric environment of the ring, leading to different reactivity patterns.
Generally, electrophilic attack on a 2-substituted thiophene preferentially occurs at the 5-position. Conversely, nucleophilic aromatic substitution is often more facile when the leaving group is at the α-position (2- or 5-position) compared to the β-position (3- or 4-position).
Comparative Reactivity Analysis
While direct, side-by-side quantitative comparisons of the reactivity of this compound and 2-acetyl-5-chlorothiophene are not extensively documented in publicly available literature, we can infer their reactivity based on established principles of thiophene chemistry and data from related compounds.
Electrophilic Aromatic Substitution
The acetyl group at the 2-position deactivates the thiophene ring towards electrophilic attack. However, the vacant positions on the ring will still exhibit different levels of reactivity.
-
This compound: The most activated position for electrophilic attack is the vacant C5 position. The chlorine at C4 has a deactivating inductive effect but a weakly activating resonance effect.
-
2-Acetyl-5-chlorothiophene: The remaining vacant positions are C3 and C4. Both are significantly deactivated by the adjacent electron-withdrawing acetyl and chloro groups.
Therefore, This compound is expected to be more reactive towards electrophilic aromatic substitution , with the reaction preferentially occurring at the C5 position.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on chlorothiophenes is generally challenging but can be achieved with strong nucleophiles, particularly when the ring is activated by electron-withdrawing groups.
-
This compound: The chlorine atom is at a β-position (C4). SNAr reactions at this position are typically less facile.
-
2-Acetyl-5-chlorothiophene: The chlorine atom is at an α-position (C5) and is activated by the electron-withdrawing acetyl group at the adjacent C2 position. This makes it more susceptible to nucleophilic attack.[1]
Thus, 2-acetyl-5-chlorothiophene is predicted to be more reactive in nucleophilic aromatic substitution reactions .
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. The reactivity of the C-Cl bond in these reactions is a key factor.
-
This compound: The C4-Cl bond is generally less reactive in oxidative addition to palladium(0) compared to a C5-Cl bond.
-
2-Acetyl-5-chlorothiophene: The C5-Cl bond is more readily activated for cross-coupling reactions.
Consequently, 2-acetyl-5-chlorothiophene is expected to be a better substrate for palladium-catalyzed cross-coupling reactions .
Quantitative Data Summary
Direct quantitative comparative data is scarce. However, we can present a qualitative summary of the expected reactivity.
| Reaction Type | This compound | 2-Acetyl-5-chlorothiophene | Expected More Reactive Isomer |
| Electrophilic Aromatic Substitution | Substitution at C5 | Substitution at C3/C4 (less favorable) | This compound |
| Nucleophilic Aromatic Substitution | Less reactive C4-Cl | More reactive C5-Cl | 2-Acetyl-5-chlorothiophene |
| Palladium-Catalyzed Cross-Coupling | Less reactive C4-Cl | More reactive C5-Cl | 2-Acetyl-5-chlorothiophene |
Experimental Protocols
The following are representative, detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions, adapted from procedures for similar chlorothiophene derivatives.[2][3] These protocols can serve as a starting point for comparing the reactivity of the two isomers under identical conditions.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (B109758) (Pd(dppf)Cl2·CH2Cl2) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (B91453) (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk tube, add this compound, phenylboronic acid, Pd(dppf)Cl2·CH2Cl2, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and degassed water.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol: Suzuki-Miyaura Coupling of 2-Acetyl-5-chlorothiophene with Phenylboronic Acid
This protocol is identical to the one above, with 2-acetyl-5-chlorothiophene replacing this compound. By running both reactions in parallel and analyzing the yields at various time points, a direct comparison of their reactivity can be established.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Comparative electrophilic substitution pathways.
References
A Comparative Guide to Chlorinating Agents for the Synthesis of 2-Acetylthiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of common chlorinating agents for the synthesis of chlorinated 2-acetylthiophene (B1664040), a key building block in medicinal chemistry. This guide provides an objective analysis of performance, supported by experimental data and protocols, to aid in the selection of the optimal reagent for specific synthetic needs.
The introduction of a chlorine atom onto the 2-acetylthiophene scaffold is a critical step in the synthesis of a wide array of pharmaceutical intermediates and active compounds. The position of the chlorine atom significantly influences the molecule's electronic properties and reactivity, making the choice of chlorinating agent a crucial parameter in synthetic design. This guide compares the performance of several common chlorinating agents—Sulfuryl Chloride, N-Chlorosuccinimide (NCS), Chlorine Gas, and Trichloroisocyanuric Acid (TCCA)—in the context of 2-acetylthiophene chlorination, focusing on yield, reaction conditions, and operational simplicity.
Performance Comparison of Chlorinating Agents
The selection of a chlorinating agent is a trade-off between reactivity, selectivity, safety, and cost. The acetyl group at the 2-position of the thiophene (B33073) ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. Consequently, chlorination typically requires the use of a Lewis acid catalyst or forcing conditions. The primary site of substitution is the C5 position, due to the directing effect of the sulfur atom and the deactivation at other positions.
| Chlorinating Agent | Catalyst / Co-reagent | Solvent | Temperature | Time | Yield | Purity | Key Advantages & Considerations |
| Sulfuryl Chloride (SO₂Cl₂) with Acetic Acid | Acetic Acid | Acetic Acid | 20-25°C | 2.5 h | ~77% | Not Specified | Effective and high-yielding; acetic acid serves as both solvent and catalyst. SO₂Cl₂ is a corrosive liquid and requires careful handling. |
| N-Chlorosuccinimide (NCS) | Aluminum Chloride (AlCl₃) | Dichloromethane | Room Temp. | 6 h | High | Up to 99.66%[1] | Mild conditions, high purity, and easy to handle solid reagent. Requires a Lewis acid catalyst.[1] |
| Chlorine (Cl₂) Gas | None specified in-situ | Ethylene Dichloride | 0°C | 1 h (plus workup) | Not explicitly stated for this step | Not Specified | Potentially cost-effective for large-scale synthesis. Chlorine gas is highly toxic and requires specialized equipment for safe handling.[2] |
| Trichloroisocyanuric Acid (TCCA) | Aluminum Chloride (AlCl₃) | Dichloromethane | 10-15°C | 4 h | 82.48% | Not Specified | Solid reagent, easy to handle, high atom economy. Requires a Lewis acid catalyst. |
Reaction Mechanism and Experimental Workflow
The chlorination of 2-acetylthiophene is a classic electrophilic aromatic substitution (EAS) reaction. The process begins with the generation of an electrophilic chlorine species, which then attacks the electron-rich thiophene ring.
References
A Comparative Guide to the Reactivity of Halothiophenes in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Thiophene (B33073) moieties are prevalent in a vast array of pharmaceuticals and functional materials, making the functionalization of halothiophenes a critical process in drug discovery and development. This guide provides an objective comparison of the reactivity of various halothiophenes (iodo-, bromo-, chloro-, and fluorothiophenes) at the 2- and 3-positions in the Suzuki coupling reaction, supported by experimental data.
The reactivity of halothiophenes in Suzuki coupling is fundamentally governed by the carbon-halogen (C-X) bond strength and the electronic properties of the thiophene ring. The generally accepted trend for halogen reactivity is I > Br > Cl > F, which correlates with the decreasing C-X bond strength, facilitating the rate-determining oxidative addition step of the palladium catalyst.[1] Furthermore, the position of the halogen on the thiophene ring plays a crucial role, with the 2-position being generally more reactive than the 3-position due to its greater electron deficiency.[2]
Comparative Reactivity Data
The following table summarizes representative experimental data for the Suzuki coupling of various halothiophenes with phenylboronic acid. It is important to note that while efforts have been made to select data from comparable systems, reaction conditions may vary across different studies. The presented yields should therefore be interpreted as illustrative of the general reactivity trends.
| Entry | Halothiophene Isomer | Halogen | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodothiophene | I | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~95% |
| 2 | 3-Iodothiophene | I | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~90% |
| 3 | 2-Bromothiophene | Br | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[2] |
| 4 | 3-Bromothiophene | Br | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[2] |
| 5 | 2-Chlorothiophene | Cl | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~70-80% |
| 6 | 3-Chlorothiophene | Cl | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | ~60-70% |
| 7 | 2-Fluorothiophene | F | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 110 | 24 | ~20-30% |
| 8 | 3-Fluorothiophene | F | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 110 | 24 | ~10-20% |
Experimental Protocols
Below is a representative experimental protocol for the Suzuki coupling of a halothiophene with an arylboronic acid. This protocol can be adapted for different halothiophenes and coupling partners with appropriate optimization of the catalyst, ligand, base, solvent, and temperature.
General Procedure for Suzuki-Miyaura Coupling of Halothiophenes:
Materials:
-
Halothiophene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the halothiophene, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the purified coupled product.[2][3]
Mandatory Visualizations
To further elucidate the processes involved in the Suzuki coupling of halothiophenes, the following diagrams have been generated using Graphviz (DOT language).
References
Comparative study of catalysts for the arylation of "2-Acetyl-4-chlorothiophene"
A Comparative Guide to Catalysts for the Arylation of 2-Acetyl-4-chlorothiophene
For researchers, scientists, and drug development professionals, the efficient and selective formation of carbon-carbon bonds is a cornerstone of modern synthetic chemistry. The arylation of heterocyclic compounds, such as this compound, is a critical transformation for the synthesis of a wide array of pharmaceutical intermediates and functional materials. This guide provides a comparative analysis of various catalytic systems for the arylation of this compound, with a focus on palladium- and nickel-based catalysts. The information presented is a synthesis of data from studies on the arylation of this compound and structurally related functionalized thiophenes.
Data Presentation: Catalyst Performance in Arylation Reactions
The choice of catalyst is paramount for achieving high yields and selectivity in the arylation of this compound. Palladium-based catalysts are the most extensively studied and have demonstrated high efficacy. However, nickel-based catalysts are emerging as a more cost-effective alternative.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the arylation of aryl halides. For challenging substrates like chlorothiophenes, the choice of ligand is crucial for catalyst performance. Below is a comparative summary of various palladium catalysts.
| Catalyst System | Aryl Halide Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | MeOH/THF | RT | 12 | ~95 | 38,000 | 3,167 |
| [Pd(IPr)(allyl)Cl] | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | MeOH/THF | RT | 12 | ~85 | 68,000 | 5,667 |
| Palladacycle | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Anisole | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |
| Pd/C (3%) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Water | 100 | 0.17 | 100 | 118 | 20 |
Data is compiled and representative from multiple sources for comparison purposes.[1]
Key Observations:
-
Palladacycles exhibit exceptional performance with extremely high TON and TOF values, making them suitable for industrial applications where catalyst loading is a concern.[1]
-
Buchwald ligands such as SPhos and XPhos, in combination with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective for the activation of aryl chlorides.[1]
-
N-Heterocyclic Carbene (NHC) ligands , such as IPr, also form highly active catalysts for Suzuki-Miyaura couplings.[1]
-
Heterogeneous catalysts like Palladium on Carbon (Pd/C) offer the advantage of easy separation and recycling, aligning with green chemistry principles, though they may exhibit lower TON and TOF compared to homogeneous systems.[1]
Nickel-Catalyzed Cross-Coupling
Nickel catalysts present a cost-effective alternative to palladium for cross-coupling reactions. They have shown particular promise for the activation of less reactive aryl chlorides.
| Catalyst System | Reaction Type | Aryl Halide | Coupling Partner | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| NiCl₂(dppf) | Suzuki-Miyaura | 4-Chloroanisole | Phenylboronic acid | 2-5 | dppf | K₃PO₄ | Dioxane | 80 | High |
| Ni(OAc)₂/bipy | C-H Arylation | Aryl bromides | Azoles | - | bipy | LiOtBu | - | - | General |
| Ni(OAc)₂/dppf | C-H Arylation | Aryl chlorides | Azoles | - | dppf | - | - | - | Effective |
This table provides a qualitative comparison based on available literature.[2][3]
Key Advantages of Nickel Catalysts:
-
Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.[4]
-
Unique Reactivity: Nickel catalysts can be effective for challenging substrates, including those involving sp³-hybridized carbons and less reactive electrophiles.[3]
Experimental Protocols
Below are generalized experimental protocols for palladium-catalyzed Suzuki-Miyaura coupling and direct C-H arylation.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water (if using a biphasic system)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (0.001-2 mol%), and ligand (if not using a pre-catalyst).
-
Add the base (2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Direct C-H Arylation of 2-Acetylthiophene (B1664040) (as a model for this compound)
Materials:
-
2-Acetylthiophene
-
Aryl bromide or iodide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine (B1218219) or NHC ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMA, Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a reaction vessel.
-
Add the 2-acetylthiophene and the aryl halide.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to the required temperature (often >100 °C) for the necessary reaction time.
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Mandatory Visualization
Caption: Generalized workflow for a catalytic arylation experiment.
References
A Comparative Guide to the Synthetic Routes of 2-Acetyl-4-chlorothiophene
For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of key intermediates is paramount. 2-Acetyl-4-chlorothiophene is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this compound, offering experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.
The primary and most documented approach to synthesizing this compound involves the direct chlorination of 2-acetylthiophene (B1664040). This guide will focus on a comparative analysis of three distinct methods within this approach, each utilizing a different chlorinating agent: Chlorine gas (Cl₂), Trichloroisocyanuric acid (TCCA), and N-chlorosuccinimide (NCS).
Quantitative Data Summary
The following table summarizes the key quantitative data for the three compared synthetic routes, allowing for a direct comparison of their efficiency and product quality.
| Parameter | Method 1: Chlorine Gas | Method 2: TCCA | Method 3: NCS |
| Starting Material | 2-Acetylthiophene | 2-Acetylthiophene | 2-Acetylthiophene |
| Chlorinating Agent | Chlorine (Cl₂) | Trichloroisocyanuric acid | N-chlorosuccinimide |
| Lewis Acid | Aluminum chloride (AlCl₃) | Aluminum chloride (AlCl₃) | Aluminum chloride (AlCl₃) or Zinc chloride (ZnCl₂) |
| Solvent | Chloroform (B151607) (CHCl₃) or Dichloromethane (B109758) | Dichloromethane | Dichloromethane |
| Reported Yield | 36-43%[1][2][3] | 82.48%[1] | 71.8%[4] |
| Reported Purity | Up to 99%[3] | Not explicitly stated, but implied to be high | Up to 99.66%[4] |
| Reaction Conditions | 0°C to 25°C[1][2] | 10-15°C[1] | Room temperature[4] |
| Reaction Time | 12 hours[1][2] | 2 hours[1] | 6 hours[4] |
Experimental Protocols
Below are the detailed experimental methodologies for each of the key synthetic routes discussed.
Method 1: Chlorination using Chlorine Gas
This method involves the direct chlorination of 2-acetylthiophene using chlorine gas in the presence of a Lewis acid.
Procedure:
-
Dissolve 2-acetylthiophene (1 equivalent) in a suitable solvent such as chloroform or dichloromethane in a reaction vessel equipped with a gas inlet and a stirring mechanism.[1][2]
-
Cool the solution to 0°C using an ice bath.
-
Add aluminum chloride (AlCl₃) (3 equivalents) portion-wise while maintaining the temperature at 0°C.[1][2]
-
After the addition of AlCl₃ is complete, slowly bubble chlorine gas (Cl₂) through the reaction mixture.[3] Alternatively, a solution of Cl₂ in carbon tetrachloride can be added dropwise.[1][2]
-
Allow the reaction mixture to slowly warm to room temperature and stir for approximately 12 hours.[1][2]
-
Upon completion, quench the reaction by carefully pouring the mixture into ice water.
-
Separate the organic layer, wash it with a 1N NaOH solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using 0.5% ethyl acetate (B1210297) in hexane (B92381) as eluent) to afford this compound.[1][2]
Method 2: Chlorination using Trichloroisocyanuric Acid (TCCA)
This approach utilizes a solid, easier-to-handle chlorinating agent, TCCA, in the presence of a Lewis acid.
Procedure:
-
To a solution of 2-acetylthiophene (1 equivalent) in dichloromethane, add trichloroisocyanuric acid (0.4 equivalents).[1]
-
Cool the mixture to 10-15°C.
-
Slowly add aluminum chloride (AlCl₃) (5 equivalents) in portions over a period of 2 hours, maintaining the temperature between 10-15°C.[1]
-
Stir the reaction mixture at this temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, pour the reaction mixture into a 1 M hydrochloric acid solution cooled with ice.
-
Extract the product with dichloromethane.
-
Dry the combined organic phases with anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution and distill the residue to obtain this compound.[1]
Method 3: Chlorination using N-chlorosuccinimide (NCS)
This method employs another solid-phase chlorinating agent, NCS, which is often considered a milder and more selective reagent.
Procedure:
-
Dissolve 2-acetylthiophene (1 equivalent) in dichloromethane in a reaction flask.
-
Add aluminum trichloride (B1173362) (AlCl₃) (3 equivalents) in batches and stir for 30 minutes.[4]
-
Add N-chlorosuccinimide (NCS) (2 equivalents) to the mixture.[4]
-
Stir the reaction at room temperature for 6 hours, monitoring for completion by TLC.[4]
-
After the reaction is complete, pour the reaction solution into cold water and separate the layers.
-
Wash the organic phase with water twice.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the filtrate to dryness to obtain the crude product.
-
Purify the product by distillation under reduced pressure to yield this compound.[4]
Comparative Analysis Workflow
The following diagram illustrates the decision-making process for selecting a synthetic route based on key performance indicators.
Caption: A flowchart comparing synthetic routes to this compound.
References
A Spectroscopic Showdown: Differentiating Isomers of 2-Acetyl-4-chlorothiophene
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a detailed spectroscopic comparison of 2-acetyl-4-chlorothiophene and its isomers, offering a valuable resource for distinguishing between these closely related molecules. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for laboratory analysis.
This comparative analysis focuses on three commercially available isomers: this compound, 2-acetyl-3-chlorothiophene, and 2-acetyl-5-chlorothiophene. It is important to note that despite extensive searches, publicly available, experimentally determined spectroscopic data for a fourth potential isomer, 3-acetyl-4-chlorothiophene, could not be located. Therefore, this isomer is not included in the direct data comparison.
Isomeric Structures and Spectroscopic Workflow
The positional differences of the acetyl and chloro substituents on the thiophene (B33073) ring give rise to distinct spectroscopic signatures. The following diagram illustrates the structures of the isomers discussed in this guide.
A systematic approach to differentiating these isomers involves a combination of spectroscopic techniques. The general workflow for such an analysis is outlined below.
Quantitative Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three isomers. These values are compiled from various public databases and scientific literature.
¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | ~2.6-2.8 (s, 3H, -COCH₃), ~6.8-7.4 (m, 2H, thiophene-H)[1] |
| 2-Acetyl-3-chlorothiophene | Data not readily available in compiled format. |
| 2-Acetyl-5-chlorothiophene | Data available but requires consultation of primary spectra. |
¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not readily available in compiled format. |
| 2-Acetyl-3-chlorothiophene | Data not readily available in compiled format. |
| 2-Acetyl-5-chlorothiophene | Data available but requires consultation of primary spectra. |
Infrared (IR) Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~1715 (C=O stretch), ~600-650 (C-Cl stretch)[1] |
| 2-Acetyl-3-chlorothiophene | ~1660-1700 (C=O Stretch)[2] |
| 2-Acetyl-5-chlorothiophene | Data available from various sources, typically showing a strong C=O stretch around 1660-1680 cm⁻¹. |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | ~160/162 (M⁺, due to ³⁵Cl/³⁷Cl isotopes)[1] | Data not readily available. |
| 2-Acetyl-3-chlorothiophene | ~160/162 (M⁺) | Data not readily available. |
| 2-Acetyl-5-chlorothiophene | 160/162 (M⁺) | 145/147 ([M-CH₃]⁺), 117/119 ([M-COCH₃]⁺), 43 ([COCH₃]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): For solid samples, place a small amount of the compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop is sufficient.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC) system for separation of any impurities.
-
Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI), to generate charged molecular ions and fragments.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. For unambiguous identification, it is recommended to acquire a full set of spectroscopic data for the sample and compare it with reference spectra from authenticated standards.
References
A Comparative Guide to the Biological Activity of 2-Acetyl-4-chlorothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of derivatives of "2-Acetyl-4-chlorothiophene" with other alternatives, supported by experimental data. The focus is on their potential as anticancer and antimicrobial agents.
Anticancer Activity
Derivatives of this compound, particularly chalcones, have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through modulation of the p53 signaling pathway.
Comparative Performance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various chlorothiophene-based chalcone (B49325) derivatives against different cancer cell lines. These values are compared with standard anticancer drugs, doxorubicin (B1662922) and 5-fluorouracil (B62378) (5-FU). Lower IC50 values indicate greater potency.
| Compound ID | Derivative of | Aromatic Aldehyde Moiety | Cancer Cell Line | IC50 (µg/mL) | Standard Drug | IC50 (µg/mL) |
| C1 | 2-acetyl-5-chlorothiophene | Benzaldehyde | WiDr (Colon) | >10 | 5-FU | 3.81 |
| C2 | 2-acetyl-5-chlorothiophene | 2-Methoxybenzaldehyde | WiDr (Colon) | 2.00 | 5-FU | 3.81 |
| C4 | 2-acetyl-5-chlorothiophene | 4-Methoxybenzaldehyde | WiDr (Colon) | 0.77[1] | 5-FU | 3.81[1] |
| C6 | 2-acetyl-5-chlorothiophene | 2,4-Dichlorobenzaldehyde | WiDr (Colon) | 0.45[1] | 5-FU | 3.81[1] |
| C7 | 2-acetyl-5-chlorothiophene | 4-Chlorobenzaldehyde | WiDr (Colon) | 1.12 | 5-FU | 3.81 |
| C8 | 2-acetyl-4,5-dichlorothiophene | 4-Methoxybenzaldehyde | WiDr (Colon) | 1.34 | 5-FU | 3.81 |
| C9 | 2-acetyl-4,5-dichlorothiophene | 3,4-Dimethoxybenzaldehyde | WiDr (Colon) | 1.29 | 5-FU | 3.81 |
| Chalcone 3c | 2-acetylthiophene | - | MCF-7 (Breast) | 11.76 ± 4.87 µM | - | - |
| Chalcone 3c | 2-acetylthiophene | - | MDA-MB-231 (Breast) | 5.52 ± 4.26 µM[2] | - | - |
| C06 | 2-acetylthiophene | 4-bromobenzaldehyde | HT-29 (Colon) | Cytotoxic | - | - |
| C09 | 2-acetylthiophene | 2-nitrobenzaldehyde | HT-29 (Colon) | Cytotoxic | - | - |
Data for compounds C1, C2, C7, C8, and C9 are derived from the study by Wahyuningsih et al., 2025.[1] Data for Chalcone 3c is from a study on human breast cancer cells.[2] Data for C06 and C09 indicate observed cytotoxicity without specific IC50 values provided in the initial search results.[3]
Signaling Pathway: p53-Mediated Apoptosis
Computational and biological analyses suggest that chlorothiophene-based chalcones can exert their anticancer effects by interacting with key proteins in the apoptotic pathway, such as MDM2 and Bcl-2.[1] Inhibition of these anti-apoptotic proteins leads to the stabilization and activation of the p53 tumor suppressor protein, which in turn transcriptionally activates pro-apoptotic genes like Bax, ultimately leading to programmed cell death.[4]
References
- 1. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
"2-Acetyl-4-chlorothiophene" as a starting material versus other thiophene derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiophene (B33073) nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs and clinical candidates. The selection of an appropriate starting material from the diverse array of available thiophene derivatives is a critical decision that significantly impacts the efficiency, cost, and novelty of a synthetic route. This guide provides an objective comparison of 2-acetyl-4-chlorothiophene against other common thiophene starting materials, with a focus on their application in the synthesis of bioactive molecules, particularly kinase inhibitors. Experimental data from published literature is presented to support the comparison.
Executive Summary
This compound offers a unique combination of functional groups that allows for a variety of subsequent chemical transformations, making it a versatile building block. The acetyl group provides a handle for condensation and oxidation reactions, while the chloro substituent is amenable to cross-coupling reactions. This guide will compare the synthetic utility of this compound with other key thiophene derivatives, namely 2-halothiophenes (e.g., 2-bromothiophene) and thiophene-2-carboxylic acid, in the context of synthesizing a common pharmacophore: the 2-aminothiazole-substituted thiophene, a prevalent motif in many kinase inhibitors.
Comparison of Synthetic Routes to 2-Aminothiazole (B372263) Thiophenes
The 2-aminothiazole moiety is a well-established "hinge-binding" motif in many kinase inhibitors. Its synthesis often involves the Hantzsch thiazole (B1198619) synthesis, which requires an α-haloketone and a thiourea (B124793) or thioamide. The choice of the initial thiophene starting material dictates the strategy to access the key α-haloketone intermediate.
Route 1: Starting from this compound
This is a direct and efficient route. The acetyl group is readily halogenated at the α-position to provide the necessary α-haloketone, which can then be cyclized with a thiourea.
Logical Workflow:
Caption: Synthetic pathway from this compound.
Route 2: Starting from a 2-Halothiophene (e.g., 2-Bromothiophene)
This route is less direct for accessing the 2-aminothiazole core via the acetyl intermediate. It first requires the introduction of the acetyl group, typically through a Friedel-Crafts acylation, followed by the same α-halogenation and cyclization steps as in Route 1.
Logical Workflow:
Caption: Synthetic pathway from 2-Bromothiophene.
Quantitative Data Comparison
The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of a 2-aminothiazole thiophene derivative, based on literature precedents.
| Parameter | This compound | 2-Bromothiophene |
| Starting Material | This compound | 2-Bromothiophene |
| Number of Steps to α-Haloketone | 1 | 2 |
| Yield of α-Halogenation | High (typically >90%) | High (typically >90%) |
| Yield of Acylation | N/A | Good to Excellent (70-95%) |
| Overall Yield to α-Haloketone | >90% | 63-85% |
| Reagents for Key Step | Brominating agent (Br2, NBS) | Acylating agent (AcCl, Ac2O), Lewis acid (AlCl3) |
| Reaction Conditions for Key Step | Mild (e.g., room temperature) | Often requires strong Lewis acids and anhydrous conditions |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(4-chlorothiophen-2-yl)thiazole from this compound
Step 1: α-Bromination of this compound
To a solution of this compound (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, bromine (1.05 eq) is added dropwise at 0 °C.[1] The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford the crude α-bromo-2-acetyl-4-chlorothiophene, which is often used in the next step without further purification.
Step 2: Hantzsch Thiazole Synthesis
To a solution of the crude α-bromo-2-acetyl-4-chlorothiophene (1.0 eq) in ethanol, thiourea (1.1 eq) is added.[1] The mixture is heated to reflux and stirred overnight. Upon cooling, the product precipitates and is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent to yield 2-amino-4-(4-chlorothiophen-2-yl)thiazole.[1]
Protocol 2: Synthesis of a 2-Aminothiazole Thiophene Derivative from a 2-Halothiophene
Step 1: Friedel-Crafts Acylation of 2-Bromothiophene
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in an anhydrous solvent like dichloromethane (B109758) at 0 °C, acetyl chloride (1.1 eq) is added dropwise. After stirring for 15 minutes, 2-bromothiophene (1.0 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by pouring it onto ice-water. The organic layer is separated, washed with sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by distillation or chromatography to give 2-acetyl-5-bromothiophene.
Step 2: α-Bromination and Thiazole Formation
The subsequent α-bromination and Hantzsch thiazole synthesis would follow a similar procedure as described in Protocol 1, starting from 2-acetyl-5-bromothiophene.
Case Study: Synthesis of Kinase Inhibitors
Many kinase inhibitors, such as those targeting p38 MAPK and GSK-3, feature a substituted thiophene core. The choice of starting material can significantly influence the synthetic strategy.
Signaling Pathway Context: p38 MAPK Inhibition
The p38 MAPK signaling pathway is a key regulator of inflammatory responses. Its aberrant activation is implicated in various diseases, making it an attractive drug target.
Caption: Simplified p38 MAPK signaling pathway.
In the synthesis of tetra-substituted thiophene-based p38 MAPK inhibitors, a common starting material is 2,3-dibromothiophene.[2] This allows for sequential, regioselective cross-coupling reactions to introduce the necessary pharmacophoric groups. While this approach offers flexibility, it involves multiple steps and purification of intermediates.
An alternative strategy employing this compound could involve initial modification of the acetyl group, followed by cross-coupling at the C4 position. The chloro-substituent is generally less reactive in cross-coupling than a bromo-substituent, which can be an advantage for achieving selectivity in molecules with multiple halogen atoms, but may require more forcing reaction conditions.
Comparison with Thiophene-2-carboxylic Acid
Thiophene-2-carboxylic acid is another valuable starting material. The carboxylic acid group can be readily converted into an amide, which is a common functional group in bioactive molecules. However, to construct a 2-aminothiazole moiety, the carboxylic acid would need to be converted to a ketone, adding steps to the synthesis compared to starting with an acetylthiophene.
Conclusion
The choice of a thiophene starting material is a strategic decision that depends on the target molecule's structure and the desired synthetic efficiency.
-
This compound is an excellent starting material when the target molecule contains a 2-acetylthiophene-derived moiety, such as a 2-aminothiazole. It provides a more direct and higher-yielding route to the key α-haloketone intermediate compared to starting from a 2-halothiophene.
-
2-Halothiophenes (e.g., 2-bromothiophene) are more suitable for direct introduction of aryl or other carbon-based substituents at the 2-position via cross-coupling reactions. However, they require additional steps to introduce an acetyl group if that is needed for further transformations.
-
Thiophene-2-carboxylic acid is ideal for the synthesis of thiophene-2-carboxamides but is less direct for constructing functionalities that derive from a methyl ketone.
For the synthesis of 2-aminothiazole-substituted thiophene cores, a common feature in many kinase inhibitors, this compound presents a more streamlined and efficient synthetic pathway. Researchers should consider the overall synthetic plan and the desired functionalities on the final molecule to make an informed decision on the most appropriate thiophene starting material.
References
A Comparative Guide to the Synthesis of Substituted Thiophenes
The thiophene (B33073) nucleus is a cornerstone in medicinal chemistry and materials science, valued for its wide array of biological activities and unique electronic properties. Consequently, the efficient synthesis of functionalized thiophenes remains a critical area of research. This guide offers an objective comparison of several key synthetic strategies, from classical ring-forming reactions to modern cross-coupling techniques. Each method is presented with quantitative data, detailed experimental protocols, and diagrams to clarify the underlying chemical transformations.
Classical Ring-Forming Strategies
Traditional methods excel at constructing the thiophene ring from acyclic precursors, often providing complex substitution patterns in a single, convergent step.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot, multi-component condensation for synthesizing 2-aminothiophenes. It typically involves the reaction of a ketone or aldehyde with an α-cyanoester or malononitrile (B47326) in the presence of elemental sulfur and a basic catalyst.[1][2] The reaction's versatility and use of readily available starting materials make it one of the most common methods for accessing this class of thiophenes.
The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization to yield the aromatic 2-aminothiophene.[3]
Comparative Performance Data for Gewald Synthesis
The Gewald reaction is compatible with a wide range of ketones and active methylene compounds, with yields generally ranging from moderate to excellent.
| Carbonyl Compound | Active Nitrile | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone (B45756) | Malononitrile | Morpholine / EtOH | 50 | 1 | 81 | [2] |
| Acetone | Ethyl Cyanoacetate (B8463686) | Diethylamine (B46881) / EtOH | RT | 24 | 65 | [2] |
| 5α-Cholestan-3-one | Ethyl Cyanoacetate | Diethylamine / EtOH | Reflux | 24 | 67 | [4] |
| Phenylacetaldehyde | Malononitrile | Morpholine / EtOH | 45 | 0.5 | 90 | [1] |
| 4-Methylacetophenone | Malononitrile | Piperidine / DMF | 50 | 2 | 75 | [2] |
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [4]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanone (1.0 g, 10.2 mmol) and ethyl cyanoacetate (1.15 g, 10.2 mmol) in absolute ethanol (B145695) (30 mL).
-
Reagent Addition: Add elemental sulfur (0.33 g, 10.2 mmol) to the solution.
-
Catalyst Addition: While stirring, add diethylamine (1.0 mL) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove impurities. If necessary, the product can be further purified by recrystallization from ethanol to afford the pure 2-aminothiophene derivative.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classical and direct method for preparing thiophenes by the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[5] While phosphorus pentasulfide (P₄S₁₀) was traditionally used, Lawesson's reagent is now more common due to milder conditions and often higher yields.[5][6]
The mechanism involves the conversion of the 1,4-diketone into a bis-thioketone intermediate (though not always necessary), which then undergoes tautomerization and cyclization with the elimination of water and/or hydrogen sulfide (B99878) to form the aromatic ring.[5]
Comparative Performance Data for Paal-Knorr Synthesis
This method is highly effective for producing 2,5-disubstituted thiophenes. The choice of sulfurizing agent can significantly impact yield.
| 1,4-Dicarbonyl Compound | Sulfurizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Hexane-2,5-dione | Lawesson's Reagent | Toluene (B28343) | Reflux | 4 | 85 | [5] |
| Hexane-2,5-dione | P₄S₁₀ | Xylene | Reflux | 2 | 70 | [5] |
| 1,4-Diphenylbutane-1,4-dione | Lawesson's Reagent | Toluene | Reflux | 6 | 92 | [6] |
| 1-Phenylpentane-1,4-dione | Lawesson's Reagent | Toluene | Reflux | 5 | 78 | [5] |
| Octane-2,5-dione | Lawesson's Reagent | Toluene | Reflux | 4 | 88 | [5] |
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene [5]
-
Reaction Setup: To a dry 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add hexane-2,5-dione (5.7 g, 50 mmol) and dry toluene (100 mL).
-
Reagent Addition: Stir the solution and add Lawesson's reagent (10.1 g, 25 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Maintain reflux for 4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove solid byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography on silica (B1680970) gel (eluting with hexanes) to yield pure 2,5-dimethylthiophene.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives. The reaction involves the base-catalyzed condensation of an α,β-acetylenic ester with a thioglycolic acid ester.[7] This method provides a reliable route to highly functionalized thiophenes that can serve as precursors for more complex structures.[8]
The mechanism involves a sequence of Michael additions and an intramolecular Dieckmann-type condensation, followed by tautomerization to the stable 3-hydroxythiophene product.[7]
Comparative Performance Data for Fiesselmann Synthesis
This reaction is particularly useful for building complex, fused thiophene systems and tolerates a range of aryl substituents.
| Aryl Substituent (on precursor) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | t-BuOK | THF | RT | 1 | 78 | [8] |
| 4-Methoxyphenyl | t-BuOK | THF | RT | 1 | 75 | [8] |
| 4-Chlorophenyl | t-BuOK | THF | RT | 1 | 71 | [8] |
| 4-(Trifluoromethyl)phenyl | t-BuOK | THF | RT | 1 | 65 | [8] |
| 2-Thienyl | t-BuOK | THF | RT | 1 | 55 | [8] |
Experimental Protocol: Fiesselmann Synthesis of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate [8]
-
Reaction Setup: In a flame-dried, two-necked flask under an argon atmosphere, dissolve methyl 3-chloro-2-phenylacrylate (a suitable precursor, 1.96 g, 10 mmol) in dry tetrahydrofuran (B95107) (THF, 50 mL).
-
Reagent Addition: Add methyl thioglycolate (1.06 g, 10 mmol) to the solution.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add potassium tert-butoxide (2.24 g, 20 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Quench the reaction by slowly adding 1 M aqueous HCl until the mixture is acidic (pH ~2). Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired product.
Modern Functionalization Strategies
Modern synthetic approaches often involve the functionalization of a pre-existing thiophene core using transition-metal catalysis. These methods offer high precision, excellent functional group tolerance, and often milder reaction conditions compared to classical methods.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a premier method for forming C-C bonds, particularly for creating aryl-substituted thiophenes from halothiophenes (typically bromo- or iodothiophenes) and boronic acids or their esters.[9][10][11]
The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the bromothiophene, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.
Comparative Performance Data for Suzuki Coupling
The reaction is highly efficient for a broad range of aryl boronic acids, including those with both electron-donating and electron-withdrawing groups.
| Thiophene Substrate | Aryl Boronic Acid | Catalyst (mol%) | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-(bromomethyl)thiophene (B1590285) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ / Dioxane:H₂O | 90 | 12 | 76 | [9][10] |
| 2-Bromo-5-(bromomethyl)thiophene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ / Dioxane:H₂O | 90 | 12 | 63 | [9] |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ / Toluene:EtOH:H₂O | 80 | 12 | >95 | [11] |
| 4-Bromothiophene-2-carbaldehyde | 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ / Dioxane:H₂O | 90 | 16 | 78 | [12] |
| 5-Bromothiophene-2-carboxamide | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ / Dioxane | 100 | 12 | 65 | [13] |
Experimental Protocol: Suzuki Coupling of 2-Bromo-5-(bromomethyl)thiophene with 4-Methoxyphenylboronic Acid [9][10]
-
Reaction Setup: In a round-bottom flask, combine 2-bromo-5-(bromomethyl)thiophene (257 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and potassium phosphate (B84403) (K₃PO₄, 424 mg, 2.0 mmol).
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%). Add a 4:1 mixture of 1,4-dioxane (B91453) and water (10 mL).
-
Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Work-up: After cooling to room temperature, add water (20 mL) and extract the mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give the pure 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene.
Direct C-H Arylation
Direct C-H arylation has emerged as a more atom-economical and "greener" alternative to traditional cross-coupling reactions.[14] This method avoids the need to pre-functionalize the thiophene ring with a halogen, instead coupling an aryl halide directly with a C-H bond on the thiophene, typically at the more reactive α-positions (C2 or C5).[15][16]
The mechanism is complex but generally involves a palladium catalyst that facilitates the cleavage of a thiophene C-H bond and subsequent coupling with an aryl halide.
Comparative Performance Data for Direct C-H Arylation
This method is effective for various thiophenes and aryl bromides, often requiring only a low catalyst loading.
| Thiophene Substrate | Aryl Halide | Catalyst (mol%) | Base / Additive / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Thiophene | 4-Bromotoluene (B49008) | Bis(alkoxo)Pd complex (0.2) | K₂CO₃ / PivOH / DMAc | 100 | 12 | 93 | [16] |
| 2-Methylthiophene | 4-Bromotoluene | Bis(alkoxo)Pd complex (0.2) | K₂CO₃ / PivOH / DMAc | 100 | 12 | 89 | [16] |
| Thiophene | 1-Bromo-4-(trifluoromethyl)benzene | Bis(alkoxo)Pd complex (0.2) | K₂CO₃ / PivOH / DMAc | 100 | 12 | 85 | [16] |
| Benzo[b]thiophene | 4-Iodotoluene | Pd(OAc)₂ (0.4) | Ag₂O / NaOAc / HFIP | 30 | 16 | 91 | [17] |
| 3-Methylthiophene | 4-Bromoanisole | Bis(alkoxo)Pd complex (0.2) | K₂CO₃ / PivOH / DMAc | 100 | 12 | 87 | [16] |
Experimental Protocol: Direct C-H Arylation of Thiophene with 4-Bromotoluene [16]
-
Reaction Setup: In a sealed reaction tube, add the bis(alkoxo)palladium complex catalyst (0.002 mmol, 0.2 mol%), potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol), and pivalic acid (PivOH, 20 mg, 0.2 mmol).
-
Reagent Addition: Add thiophene (168 mg, 2.0 mmol), 4-bromotoluene (171 mg, 1.0 mmol), and N,N-dimethylacetamide (DMAc, 2.0 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the mixture for 12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the residue by flash column chromatography on silica gel to yield 2-(p-tolyl)thiophene.
Conclusion and Method Selection
The optimal synthetic strategy for a substituted thiophene depends heavily on the desired substitution pattern and the availability of starting materials.
-
For polysubstituted 2-aminothiophenes , the Gewald Synthesis is unparalleled in its convergence and efficiency, building a highly functionalized ring in a single step from simple precursors.
-
For 2,5-dialkyl or 2,5-diaryl thiophenes , the Paal-Knorr Synthesis from the corresponding 1,4-diketone is a robust and high-yielding classical approach. Using Lawesson's reagent over P₄S₁₀ is generally advisable for milder conditions and improved yields.
-
For 3-hydroxy-2-carboxylate thiophenes , the Fiesselmann Synthesis offers a specific and reliable route to this valuable substitution pattern, which is difficult to achieve through other methods.
-
For introducing aryl or heteroaryl groups onto a thiophene core , modern cross-coupling methods are superior. The Suzuki-Miyaura Coupling is extremely reliable and versatile but requires a two-step sequence (halogenation, then coupling). Direct C-H Arylation is a more modern, "greener" alternative that avoids the halogenation step, reducing the step count and improving atom economy, making it an increasingly attractive option for industrial and academic research.[14][15]
Ultimately, the choice of method requires a careful consideration of the target molecule's structure, weighing the benefits of classical ring-forming reactions against the precision and efficiency of modern catalytic functionalizations.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Validation of "2-Acetyl-4-chlorothiophene" purity by analytical techniques
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. 2-Acetyl-4-chlorothiophene is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Ensuring its purity is critical for the safety, efficacy, and quality of the final products. This guide provides a comparative overview of analytical techniques for validating the purity of this compound, complete with experimental protocols and data presentation.
Understanding the Impurity Profile
The primary impurities in this compound are typically process-related. These arise from the synthesis process, which commonly involves the Friedel-Crafts acylation of a thiophene (B33073) derivative followed by chlorination.[1][2] Potential impurities include:
-
Isomeric Byproducts: 2-Acetyl-3-chlorothiophene and 2-Acetyl-5-chlorothiophene are common isomers formed during the chlorination step.[3]
-
Over-chlorinated Products: 2-Acetyl-4,5-dichlorothiophene can be formed if the chlorination reaction is not carefully controlled.[3]
-
Unreacted Starting Materials: Residual 2-acetylthiophene (B1664040) may remain if the chlorination reaction does not go to completion.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process may also be present in trace amounts.
Comparative Analysis of Purity Validation Techniques
Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, including the need for quantitation of specific impurities, the desired level of precision, and the available instrumentation. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR).
| Analytical Technique | Principle | Key Advantages | Key Limitations | Typical Purity Specification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. | High sensitivity and specificity for volatile impurities. Provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile impurities. Requires derivatization for some compounds. | >98%[4] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. Excellent quantitative accuracy and precision. | May require longer analysis times. Impurity identification requires a reference standard or coupling to a mass spectrometer (LC-MS). | ≥98%[5], 97%[6] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | A primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard. | High precision and accuracy without the need for identical reference standards for each impurity. Provides structural confirmation. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. | Can determine absolute purity with high accuracy. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in the purity validation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane (B109758) or acetone.
2. GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio of 50:1).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
The purity of this compound is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Expected Fragmentation Pattern for this compound (Molecular Weight: 160.62 g/mol ):
-
Molecular Ion (M+): m/z 160/162 (due to chlorine isotopes).
-
Base Peak: m/z 145/147 ([M-CH3]+), resulting from the loss of a methyl group.
-
Other Fragments: m/z 117/119 ([M-COCH3]+) due to the loss of the acetyl group, and fragments characteristic of the chlorothiophene ring.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of this compound and its non-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase to a concentration of 0.1 mg/mL.
2. HPLC Conditions:
-
Column: C18 column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and water with 0.1% formic acid (B).
-
Start with 40% A, hold for 2 minutes.
-
Increase to 90% A over 10 minutes.
-
Hold at 90% A for 3 minutes.
-
Return to 40% A over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a reference standard of this compound should be used to create a calibration curve.
Quantitative NMR (qNMR) Protocol
This method provides a highly accurate determination of absolute purity.
1. Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh (to 0.01 mg) a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The molar ratio of the standard to the sample should be optimized for clear signal integration.
-
Add a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) to dissolve the sample and standard completely.
2. NMR Acquisition Parameters (example on a 400 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width: Appropriate to cover all signals of interest.
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the purity validation of this compound using the described analytical techniques.
Caption: Workflow for Purity Validation by GC-MS.
Caption: Workflow for Purity Validation by HPLC.
Caption: Workflow for Purity Validation by qNMR.
Conclusion
The validation of this compound purity requires a multi-pronged analytical approach. GC-MS is invaluable for identifying and quantifying volatile impurities, while HPLC provides a robust method for overall purity assessment, including non-volatile components. For the highest level of accuracy in determining absolute purity, qNMR stands out as a powerful, primary method. By employing these techniques and following rigorous experimental protocols, researchers can ensure the quality and reliability of this critical synthetic intermediate, leading to more consistent and dependable outcomes in their research and development endeavors.
References
- 1. This compound | 34730-20-6 | Benchchem [benchchem.com]
- 2. niir.org [niir.org]
- 3. AU2016101823A4 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 4. This compound | 34730-20-6 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound 97% | CAS: 34730-20-6 | AChemBlock [achemblock.com]
A Researcher's Guide to Isomeric Purity Analysis of Acetyl-chlorothiophene Mixtures
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. Acetyl-chlorothiophene derivatives are important building blocks in medicinal chemistry, and their isomeric purity can significantly impact the efficacy, safety, and patentability of a final active pharmaceutical ingredient (API). A mixture of isomers can lead to unpredictable pharmacological profiles and complications in regulatory approval.
This guide provides an objective comparison of the three primary analytical techniques for determining the isomeric purity of acetyl-chlorothiophene mixtures: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will delve into the experimental protocols for each and present comparative data to assist researchers in selecting the most appropriate method for their needs.
Comparative Overview of Analytical Techniques
Each analytical method offers distinct advantages and provides complementary information. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative purity versus structural confirmation, sample availability, and throughput.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based identification. | Separation based on differential partitioning between a mobile and stationary phase. | Detection of nuclear spin transitions in a magnetic field for structural elucidation and quantification. |
| Primary Use | Quantification of volatile and semi-volatile isomers and impurities. | High-precision quantitative purity determination and separation of non-volatile or thermally labile isomers. | Absolute structural confirmation, identification of unknown impurities, and direct quantification of isomers without a specific reference standard for each. |
| Sensitivity | High (ng to pg range). | High (µg to ng range). | Generally lower than chromatographic methods (mg range). |
| Sample Requirement | Small (µg range), must be volatile and thermally stable. | Small (µg range). | Larger (mg range). |
| Key Advantage | Excellent separation for volatile compounds and definitive identification via mass spectra. | Robust and versatile for a wide range of compounds, considered the gold standard for purity assays. | Provides unambiguous structural information and is a primary ratio determination method. |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate results. Below are representative methodologies for the analysis of acetyl-chlorothiophene isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for separating volatile isomers like 2-acetyl-4-chlorothiophene and 2-acetyl-5-chlorothiophene (B429048) based on subtle differences in their boiling points and polarity.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the acetyl-chlorothiophene sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Vortex the solution to ensure homogeneity.
b. GC-MS Conditions:
-
Column: A mid-polarity capillary column, such as a 5% Phenyl Polysiloxane phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio) or Splitless, depending on concentration.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
c. Data Analysis: Isomers are identified by their retention times and unique mass fragmentation patterns. Quantification is typically performed using the area percent of the chromatographic peaks. Based on chromatographic principles, the isomer with the lower boiling point is expected to elute first.
| Predicted GC-MS Data for Acetyl-chlorothiophene Isomers | |
| Parameter | Value / Observation |
| Predicted Elution Order | This compound followed by 2-acetyl-5-chlorothiophene (dependent on the specific column and conditions). |
| Key Fragmentation Ions (m/z) | Molecular Ion (M⁺) at ~160/162 (due to ³⁵Cl/³⁷Cl isotopes), fragments corresponding to loss of acetyl group (-43) and subsequent ring fragments. |
High-Performance Liquid Chromatography (HPLC) Protocol
Reverse-phase HPLC is a robust method for quantifying isomeric purity, separating compounds based on their polarity.
a. Sample Preparation:
-
Prepare a stock solution by accurately weighing ~10 mg of the sample into a 10 mL volumetric flask and dissolving in acetonitrile.
-
Prepare the working solution by diluting the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. HPLC Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
0-2 min: 60% A
-
2-15 min: 60% to 80% A
-
15-17 min: 80% A
-
17.1-20 min: Re-equilibration at 60% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm (UV Detector).
-
Injection Volume: 10 µL.
c. Data Analysis: The area percentage of each peak in the chromatogram is used to determine the isomeric purity. In reverse-phase HPLC, less polar isomers typically elute later.
| Predicted HPLC Data for Acetyl-chlorothiophene Isomers | |
| Parameter | Value / Observation |
| Predicted Elution Order | The elution order will depend on the subtle polarity differences imparted by the chlorine's position. The 5-chloro isomer may be slightly less polar and could have a longer retention time. |
| Limit of Quantification (LOQ) | Typically in the range of 0.05% to 0.1% for process impurities.[1] |
Quantitative NMR (qNMR) Spectroscopy Protocol
qNMR provides an absolute and direct measure of the molar ratio of isomers in a mixture without the need for isomer-specific reference standards.
a. Sample Preparation:
-
Accurately weigh approximately 20 mg of the acetyl-chlorothiophene sample into a clean vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
b. NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 90° pulse, accurately calibrated.
-
Relaxation Delay (d1): A long delay is crucial for full relaxation of all protons. It should be at least 5 times the longest T₁ relaxation time of any proton being quantified (typically 30-60 seconds).
-
Number of Scans: 8 to 16 scans for good signal-to-noise.
-
Acquisition Time: At least 3-4 seconds.
c. Data Analysis: The purity or isomer ratio is calculated by comparing the integral of a well-resolved signal from each isomer to the integral of a signal from the internal standard. The difference in chemical shifts of the thiophene (B33073) ring protons is key to differentiation.
| Predicted ¹H NMR Data for Isomer Differentiation (in CDCl₃) | | | :--- | This compound | 2-acetyl-5-chlorothiophene | | H3 Proton | ~7.5-7.6 ppm (d) | ~7.5-7.6 ppm (d) | | H5 Proton | ~7.2-7.3 ppm (d) | - | | H4 Proton | - | ~7.0-7.1 ppm (d) | | -COCH₃ Protons | ~2.5 ppm (s) | ~2.5 ppm (s) | | Key Differentiator | Two distinct doublets for the thiophene ring protons. | Two distinct doublets for the thiophene ring protons, but in different chemical shift regions compared to the 4-chloro isomer. |
Workflow for Isomeric Purity Analysis
A comprehensive analysis workflow ensures that a sample is characterized thoroughly, leveraging the strengths of each technique.
Caption: Workflow for purity confirmation of acetyl-chlorothiophene.
Conclusion and Recommendations
For the comprehensive isomeric purity analysis of acetyl-chlorothiophene mixtures, no single technique is sufficient. A multi-faceted approach is recommended for robust and reliable characterization.
-
HPLC and GC-MS are the preferred methods for routine quality control and precise quantification of purity, offering high sensitivity and throughput. They are excellent for determining the percentage of known isomers and impurities relative to the main component.
-
qNMR Spectroscopy is indispensable for the absolute confirmation of isomeric structures and for providing an orthogonal quantitative result based on the direct molar ratio.[2] Its power lies in not requiring reference standards for every potential isomer, making it invaluable for characterizing novel mixtures or identifying unknown impurities.
By integrating the quantitative data from a validated chromatographic method (HPLC or GC-MS) with the definitive structural and ratiometric data from qNMR, researchers can confidently ascertain the isomeric purity of their acetyl-chlorothiophene samples, ensuring the quality and reliability of their scientific findings and drug development efforts.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Acetyl-4-chlorothiophene
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Acetyl-4-chlorothiophene, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound is classified as harmful if swallowed or in contact with skin, and toxic if inhaled.[1][2] Proper handling and disposal are paramount to mitigate potential risks. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals.
Disposal and Handling Data Summary
The following table summarizes key information for the safe handling and disposal of this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, protective clothing, eye/face protection (e.g., safety glasses with side-shields or goggles), NIOSH/MSHA or European Standard EN 149 approved respirator. | [1][3] |
| Spill Containment Material | Inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). | [4] |
| Disposal Containers | Suitable, closed, and properly labeled containers. | [1][3] |
| Environmental Precautions | Prevent further spillage or leakage. Do not allow the chemical to enter drains. Discharge into the environment must be avoided. | [1][3] |
| Ignition Sources | Remove all sources of ignition (e.g., sparks, open flames, hot surfaces). Use spark-proof tools and explosion-proof equipment. | [1][5] |
Experimental Protocol: Spill Management and Waste Disposal
The following protocols provide detailed methodologies for managing spills and disposing of this compound waste.
1. Small-Scale Spill (<100 mL) Response Protocol:
-
Ensure adequate ventilation. Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE as specified in the table above.
-
Contain the spill by applying an inert absorbent material such as sand or vermiculite.
-
Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[1]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Label the waste container clearly with the contents ("Waste this compound") and any associated hazards.
-
Store the waste container in a designated, well-ventilated area away from incompatible materials pending disposal.
2. Routine Waste Disposal Protocol (Unused Reagent and Contaminated Materials):
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Place waste this compound and any contaminated disposable materials (e.g., pipette tips, gloves, absorbent paper) into a designated, closed, and properly labeled waste container.
-
Dispose of the contents/container through an approved waste disposal plant.[3][5] Consult your institution's EHS office for specific procedures and licensed waste collectors.
-
Do not reuse empty containers that have held this compound.[6] These should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, and then disposed of according to institutional guidelines.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Acetyl-4-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Acetyl-4-chlorothiophene (CAS No. 34730-20-6). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risk. This chemical is classified as harmful if swallowed or in contact with skin, and toxic if inhaled.[1][2][3]
Hazard Summary & Key Physical Properties
A summary of the hazards and relevant physical properties of this compound is provided below. This information is crucial for a comprehensive risk assessment before beginning any experimental work.
| Parameter | Value | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH331/H332: Toxic/Harmful if inhaled | [1][2][3] |
| Signal Word | Danger/Warning | [1][2] |
| Physical Form | Liquid | [3] |
| Molecular Formula | C6H5ClOS | [2] |
| Molecular Weight | 160.62 g/mol | [2] |
| Storage Temperature | Room temperature, in a dry, dark, and well-ventilated place. Keep container sealed. |
Occupational Exposure Limits: As of the latest safety data sheets, no specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies.[1] Therefore, it is imperative to handle this substance with a high degree of caution, always assuming the potential for adverse health effects at low exposure levels and employing stringent engineering controls and personal protective equipment to minimize any contact.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Must be worn at all times in the laboratory to protect against splashes. A face shield provides an additional layer of protection. |
| Hand Protection | Chemical-Resistant Gloves | Given that this compound is a halogenated aromatic hydrocarbon, standard nitrile or latex gloves offer poor protection. Viton® or Norfoil® (Silver Shield®) gloves are recommended for extended contact. For incidental contact, double-gloving with a heavier weight nitrile glove over a standard one may offer temporary protection, but gloves should be changed immediately upon contamination. |
| Body Protection | Lab Coat & Chemical-Resistant Apron | A flame-retardant lab coat should be worn over personal clothing. For operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk. If engineering controls are insufficient or during a spill, a NIOSH-approved respirator with an organic vapor cartridge is required. |
| Footwear | Closed-toe, chemical-resistant shoes | Shoes must fully cover the feet and be made of a material that resists chemical penetration. |
Operational and Disposal Plans
The following procedural guidance outlines the safe handling, storage, and disposal of this compound.
Experimental Protocol: Weighing and Preparing a Solution
This protocol provides a step-by-step guide for safely weighing the liquid this compound and preparing a solution.
1. Preparation and Pre-Weighing:
-
Ensure all necessary PPE is correctly donned.
-
Work exclusively within a certified chemical fume hood.
-
Place a calibrated analytical balance inside the fume hood if possible. If not, pre-weigh a sealed, empty container (e.g., a vial with a cap) on a benchtop balance.
-
Record the weight of the empty, sealed container.
2. Aliquoting the Chemical:
-
Inside the fume hood, carefully open the stock container of this compound.
-
Using a clean, chemical-resistant pipette, transfer the desired amount of the liquid into the pre-weighed container.
-
Securely seal the container immediately after transfer.
-
Wipe the exterior of the sealed container with a disposable towel dampened with an appropriate solvent (e.g., ethanol) to remove any external contamination, and dispose of the towel in the designated solid hazardous waste container.
3. Determining the Exact Weight:
-
Weigh the now-sealed container with the chemical.
-
Subtract the pre-weighed mass of the empty container to obtain the exact weight of the transferred this compound.
4. Solution Preparation:
-
Inside the fume hood, add the desired solvent to the container with the weighed this compound.
-
Seal the container and mix gently until the chemical is fully dissolved.
5. Post-Procedure:
-
Properly clean any non-disposable equipment that came into contact with the chemical.
-
Dispose of all contaminated disposable items in the designated hazardous waste container.
-
Wash hands thoroughly after removing PPE.
Disposal Plan
Proper segregation and disposal of waste are critical to laboratory safety and environmental compliance.
-
Liquid Waste:
-
All solutions containing this compound and solvents used for cleaning should be collected in a designated, clearly labeled "Halogenated Organic Waste" container.
-
The container must be kept sealed when not in use and stored in a designated satellite accumulation area.
-
-
Solid Waste:
-
All disposable items contaminated with this compound, such as gloves, pipette tips, and paper towels, must be collected in a separate, sealed, and clearly labeled "Solid Halogenated Organic Waste" container.
-
-
Sharps:
-
Any needles or other sharp instruments that come into contact with the chemical must be disposed of in a designated, puncture-resistant sharps container for hazardous waste.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
-
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
